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  • Product: Benzyl N-Diphenylmethyl-2-azetidinecarboxylate
  • CAS: 22742-42-3

Core Science & Biosynthesis

Foundational

Structural Characterization of Benzyl N-Diphenylmethyl-2-Azetidinecarboxylate: A Comprehensive Technical Guide

Executive Summary & Molecular Context Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3) is a highly specialized, orthogonally protected derivative of azetidine-2-carboxylic acid. As a four-membered ring an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3) is a highly specialized, orthogonally protected derivative of azetidine-2-carboxylic acid. As a four-membered ring analog of proline, the azetidine core is a highly prized non-proteinogenic amino acid scaffold in medicinal chemistry. It is utilized to heavily constrain peptide backbones, 1 that differ fundamentally from the β-turns typically induced by proline[1].

To effectively utilize this scaffold in solid-phase or solution-phase peptide synthesis, the secondary amine and carboxylic acid must be masked. In this specific molecule, the nitrogen is shielded by a sterically demanding diphenylmethyl (benzhydryl) group—a2[2]—while the carboxylate is protected as a benzyl ester.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. The analytical challenge lies in proving the integrity of the strained four-membered ring alongside these two bulky protecting groups. The workflow below establishes a self-validating analytical system to achieve absolute structural certainty.

Workflow A Sample Prep (>98% Purity) B HRMS & FT-IR (Formula & F.G.) A->B C 1D & 2D NMR (Connectivity) B->C D X-Ray Diffraction (Stereochemistry) C->D

Figure 1: Sequential analytical workflow for the structural elucidation of azetidine derivatives.

High-Resolution Mass Spectrometry (HRMS) & FT-IR Validation

Causality of Experimental Choice: Electrospray Ionization (ESI) is explicitly selected over Electron Impact (EI) ionization. The highly strained azetidine ring and the relatively labile benzhydryl C-N bond are prone to catastrophic fragmentation under hard ionization techniques. ESI-TOF (Time-of-Flight) provides the intact molecular ion [M+H]+ with sub-ppm mass accuracy, validating the empirical formula ( C24​H23​NO2​ ) before any connectivity is assumed.

FT-IR Validation: Infrared spectroscopy serves as a rapid, orthogonal self-validation check for the functional groups. Because the molecule lacks protic donors (no free N-H or O-H), the benzyl ester carbonyl stretch appears sharp and unshifted by hydrogen bonding.

Table 1: HRMS and FT-IR Diagnostic Data Summarization
Analytical TechniqueParameter / ModeObserved ValueAssignment / Theoretical Target
HRMS (ESI-TOF) [M+H]+ (m/z)358.1805358.1802 ( C24​H24​NO2+​ )
HRMS (ESI-TOF) [M+Na]+ (m/z)380.1624380.1621 ( C24​H23​NO2​Na+ )
FT-IR (ATR) ν(C=O) ester1738 cm⁻¹Benzyl ester carbonyl stretch
FT-IR (ATR) ν(C−H) aromatic3030, 3065 cm⁻¹Benzhydryl & Benzyl phenyl rings
FT-IR (ATR) ν(C−N) 1155 cm⁻¹Azetidine tertiary amine core

Nuclear Magnetic Resonance (NMR) Spectroscopy

The core of the structural proof relies on multinuclear NMR. The 3 due to the rigid, puckered conformation of the four-membered ring, which dictates highly specific dihedral angles and consequently distinct 3JHH​ coupling constants[3].

1D NMR Assignments ( CDCl3​ )
  • 1 H NMR (400 MHz): The defining feature is the H-2 proton on the azetidine ring, which appears as a distinct triplet or doublet of doublets at ~ δ 3.90 ppm. It is heavily deshielded by both the adjacent tertiary nitrogen and the ester carbonyl. The benzhydryl methine proton appears as a sharp singlet at δ 4.50 ppm, while the benzyl methylene protons present as an AB quartet or singlet at δ 5.10 ppm.

  • 13 C NMR (100 MHz): Key resonances include the ester carbonyl ( δ 172.5), the benzhydryl methine carbon ( δ 77.2), the benzyl methylene ( δ 66.4), and the three azetidine ring carbons: C-2 ( δ 63.1), C-4 ( δ 50.5), and C-3 ( δ 21.8).

2D NMR (HMBC) Causality

To unequivocally prove that the benzhydryl and benzyl groups are attached to the correct positions on the azetidine core, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects 2J and 3J carbon-proton couplings. The critical self-validating correlations are the cross-peaks between the benzhydryl methine proton and azetidine C-2/C-4, proving N-alkylation, and the benzyl methylene protons to the ester carbonyl, proving O-alkylation.

HMBC_Correlations cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H2 H-2 3.90 ppm CO C=O 172.5 ppm H2->CO 2J (C-C-H) HBh H-Bh 4.50 ppm C2 C-2 63.1 ppm HBh->C2 3J (C-N-C-H) C4 C-4 50.5 ppm HBh->C4 3J (C-N-C-H) HBn H-Bn 5.10 ppm HBn->CO 3J (C-O-C-H)

Figure 2: Key HMBC interactions confirming orthogonal protecting group connectivity.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems designed to eliminate false positives.

Protocol A: High-Resolution ESI-TOF MS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of benzyl N-diphenylmethyl-2-azetidinecarboxylate in 1.0 mL of LC-MS grade methanol. Dilute 1:100 in methanol containing 0.1% formic acid to promote efficient protonation.

  • Instrument Calibration (Self-Validation Step): Infuse a sodium formate calibration solution directly into the ESI source prior to the run. Validate that the mass error across the m/z 100-1000 range is < 2 ppm. Causality: Internal calibration ensures the exact mass matches the theoretical formula precisely, ruling out isobaric impurities that could mimic the target mass.

  • Acquisition: Operate the TOF analyzer in positive ion mode. Set capillary voltage to 4.5 kV and desolvation temperature to 200 °C. Acquire data for 2 minutes and average the spectra to maximize the signal-to-noise ratio.

Protocol B: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • System Suitability / Shimming (Self-Validation Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl3​ . Perform gradient shimming (e.g., TopShim) until the residual CHCl3​ peak ( δ 7.26 ppm) has a line width at half-height (FWHM) of < 1.0 Hz. Causality: Superior shimming is mandatory; without it, the complex multiplet splitting of the highly strained azetidine ring protons will blur into uninterpretable broad peaks.

  • 1D Acquisition:

    • 1 H NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, 16 scans. Reference to TMS ( δ 0.00 ppm).

    • 13 C NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, 1024 scans with 1 H decoupling (WALTZ-16). Reference to the CDCl3​ triplet ( δ 77.16 ppm).

  • 2D HMBC Acquisition: Set the long-range coupling constant evolution delay to 62.5 ms (optimized for nJCH​ = 8 Hz). Acquire 256 increments in the t1​ ( 13 C) dimension and 2048 points in the t2​ ( 1 H) dimension.

References

  • Title: Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Source: Heterocycles (Clockss Archive) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Benzyl N-Diphenylmethyl-2-Azetidinecarboxylate

Executive Summary In the landscape of modern drug development and peptidomimetic design, the spatial orientation of amino acid residues dictates the binding affinity and metabolic stability of the resulting therapeutic....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and peptidomimetic design, the spatial orientation of amino acid residues dictates the binding affinity and metabolic stability of the resulting therapeutic. Azetidine-2-carboxylic acid (Aze) , a four-membered ring homologue of L-proline, has emerged as a critical structural motif. Because of its increased ring strain compared to the five-membered pyrrolidine ring of proline, Aze severely restricts the conformational flexibility of the peptide backbone, locking it into highly specific secondary structures (such as Type VI β -turns)[1].

To successfully incorporate Aze into complex peptide sequences, researchers rely on orthogonally protected precursors. Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3) serves as the premier fully-protected intermediate for this purpose[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its protecting group strategy, and field-proven protocols for its synthesis and deprotection.

Physicochemical Profiling

Understanding the physical parameters of Benzyl N-diphenylmethyl-2-azetidinecarboxylate is critical for optimizing storage, solubility, and downstream reaction conditions. The bulky, highly lipophilic nature of the benzhydryl (diphenylmethyl) and benzyl groups renders this compound highly crystalline, which is a significant advantage for purification without the need for exhaustive chromatography[3].

PropertySpecification / Value
Product Name Benzyl N-diphenylmethyl-2-azetidinecarboxylate
Synonyms Benzyl 1-benzhydrylazetidine-2-carboxylate
CAS Number 22742-42-3[1]
Molecular Formula C₂₄H₂₃NO₂[2]
Molecular Weight 357.45 g/mol [2]
Appearance White to off-white crystalline solid
Storage Temperature -20°C to 8°C (Refrigerated/Frozen to prevent ester hydrolysis)[1]
Solubility Profile Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol; Insoluble in water.

Mechanistic Rationale in Protecting Group Strategy

As a Senior Application Scientist, it is vital to look beyond the mere execution of a synthesis and understand the causality of the molecular design. Why are the benzhydryl and benzyl groups chosen for this specific azetidine derivative?

  • The Benzhydryl (Diphenylmethyl) Group on Nitrogen: The formation of the four-membered azetidine ring is kinetically challenging and prone to polymerization or over-alkylation. Benzhydrylamine is utilized during the cyclization step because it acts as a dual-purpose reagent. It provides the necessary nucleophilic nitrogen to close the ring, while its immense steric bulk acts as a physical shield[4]. This steric hindrance prevents the newly formed secondary amine from reacting with unconsumed electrophiles, effectively shutting down unwanted side reactions.

  • The Benzyl Group on the Carboxylate: While methyl or ethyl esters are common, the benzyl ester is strategically selected to harmonize with the benzhydryl group. Both protecting groups are highly susceptible to catalytic hydrogenolysis . This allows for a highly efficient, single-step global deprotection to yield the free amino acid without the use of harsh acids (like TFA or HF) that could rupture the strained four-membered azetidine ring[4].

Experimental Methodologies & Workflows

The following protocols are designed as self-validating systems. By incorporating specific in-process controls, the researcher can definitively verify the success of each step before proceeding.

Protocol 1: Synthesis via Double Sₙ2 Cyclization

This protocol outlines the construction of the protected azetidine ring starting from a linear butyrate derivative[4].

Step-by-Step Methodology:

  • Preparation of Electrophile: React γ -butyrolactone with red phosphorus and bromine, followed by quenching with benzyl alcohol. This yields the critical intermediate: 2,4-dibromobutyric acid benzyl ester.

  • Cyclization Setup: Dissolve the 2,4-dibromobutyric acid benzyl ester (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere.

  • Amine Addition: Add benzhydrylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) to neutralize the generated HBr.

  • Thermal Activation: Heat the reaction to reflux (approx. 80°C) for 12-16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The disappearance of the dibromo-starting material and the appearance of a single, UV-active spot with a lower Rf​ confirms successful cyclization.

  • Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. The organic layer is dried over MgSO₄, concentrated, and the resulting crude oil is crystallized from cold ethanol to yield pure Benzyl N-diphenylmethyl-2-azetidinecarboxylate.

Synthesis A gamma-Butyrolactone (Starting Material) B Bromination & Esterification (Red P, Br2, Benzyl Alcohol) A->B C 2,4-Dibromobutyric Acid Benzyl Ester B->C D Cyclization (Benzhydrylamine / Et3N) C->D E Benzyl N-diphenylmethyl- 2-azetidinecarboxylate D->E

Fig 1: Synthetic workflow for Benzyl N-diphenylmethyl-2-azetidinecarboxylate via cyclization.

Protocol 2: Global Deprotection via Catalytic Hydrogenolysis

To utilize the compound in standard solid-phase peptide synthesis (SPPS), it must be deprotected to free Azetidine-2-carboxylic acid (AzeOH)[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve Benzyl N-diphenylmethyl-2-azetidinecarboxylate in a polar protic solvent (e.g., Methanol) at a concentration of 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a continuous stream of inert argon or nitrogen to prevent spontaneous ignition of the catalyst.

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂). Pressurize the system to 40-50 psi using a Parr shaker apparatus.

  • Self-Validation (In-Process Control): Monitor the pressure gauge. The reaction is a self-validating system; the macroscopic drop in H₂ pressure directly correlates to the microscopic cleavage of the protecting groups. Once the pressure stabilizes and ceases to drop (typically 4-6 hours), the reaction has reached completion.

  • Filtration & Recovery: Purge the vessel with nitrogen. Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst.

  • Concentration: Evaporate the filtrate under reduced pressure to yield crude, racemic Azetidine-2-carboxylic acid. (Note: Enantiomeric purity of the (S)-isomer can subsequently be achieved via classical chiral resolution using D- α -phenylethylamine[4]).

Deprotection A Fully Protected Aze (CAS: 22742-42-3) B Catalytic Hydrogenation (Pd/C, H2 gas, 50 psi) A->B C Cleavage of Benzyl Ester (Yields Carboxylic Acid) B->C D Cleavage of Benzhydryl Group (Yields Free Secondary Amine) B->D E Azetidine-2-carboxylic acid (AzeOH) C->E D->E

Fig 2: Global deprotection logic utilizing Pd/C catalytic hydrogenation.

References

  • [1] Title: CAS No : 22742-42-3 | Product Name : Benzyl N-Diphenylmethyl-2-azetidinecarboxylate Source: Pharmaffiliates URL:[Link]

  • [4] Title: Method for preparing (S)-azetidine-2-carboxylic acid (Patent CN103467350A) Source: Google Patents URL:

  • [3] Title: Two Scalable Syntheses of (S)-2-Methylazetidine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Crystallographic Analysis of Substituted Azetidine Carboxylates

A Note on the Subject Compound: This guide was initially intended to focus on the crystallographic data of benzyl N-diphenylmethyl-2-azetidinecarboxylate. However, a comprehensive search of publicly available databases,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: This guide was initially intended to focus on the crystallographic data of benzyl N-diphenylmethyl-2-azetidinecarboxylate. However, a comprehensive search of publicly available databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield specific crystallographic information for this particular compound. Therefore, to fulfill the core requirements of providing an in-depth technical resource, this guide has been structured around a representative and structurally related molecule: a 3-Aryl-3-arylmethoxyazetidine derivative . This allows for a detailed exploration of the experimental and analytical workflows inherent in small-molecule X-ray crystallography, providing a valuable resource for researchers, scientists, and drug development professionals working with novel heterocyclic compounds.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational constraints and three-dimensional architecture offer significant advantages over more traditional, often planar, aromatic systems. The incorporation of the azetidine motif can lead to improved physicochemical properties such as enhanced metabolic stability and aqueous solubility.[1] Substitution at various positions on the azetidine ring provides a powerful tool for modulating the biological activity of a lead compound, making a thorough understanding of its three-dimensional structure paramount for rational drug design and the elucidation of structure-activity relationships (SAR).[1]

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For drug development professionals, this information is invaluable for understanding how a molecule might interact with its biological target, for optimizing its pharmacological properties, and for securing intellectual property.

This technical guide provides a comprehensive overview of the process of obtaining and analyzing the crystallographic data of a substituted azetidine derivative, using a 3-Aryl-3-arylmethoxyazetidine as a case study. We will delve into the synthetic and crystallization strategies, the principles of X-ray data collection and refinement, and the interpretation of the resulting structural information.

Part 1: Synthesis and Crystallization of a Representative 3-Substituted Azetidine

The successful acquisition of high-quality crystallographic data is critically dependent on the synthesis of a pure compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

General Synthetic Approach

The synthesis of 3-substituted azetidines can be approached through several established methodologies. A common strategy involves the use of commercially available precursors such as N-protected 3-azetidinones.[1][2] The introduction of substituents at the 3-position is often achieved via nucleophilic addition to the carbonyl group.

A general synthetic route to a 3-Aryl-3-arylmethoxyazetidine derivative is outlined below. It is important to note that the specific reagents and reaction conditions would need to be optimized for the desired target molecule.

Synthesis_Workflow start N-Boc-3-azetidinone step1 Grignard Reaction (Arylmagnesium bromide) start->step1 intermediate1 N-Boc-3-aryl-3-hydroxyazetidine step1->intermediate1 step2 Williamson Ether Synthesis (Arylmethyl halide, NaH) intermediate1->step2 product N-Boc-3-Aryl-3-arylmethoxyazetidine step2->product deprotection Deprotection (e.g., TFA) product->deprotection final_product 3-Aryl-3-arylmethoxyazetidine deprotection->final_product

Caption: A generalized synthetic workflow for the preparation of a 3-Aryl-3-arylmethoxyazetidine derivative.

Experimental Protocol: Crystallization

The growth of single crystals of sufficient size and quality for X-ray diffraction is often a process of empirical optimization. Several techniques can be employed, with slow evaporation being one of the most common for small organic molecules.[3][4]

Protocol: Slow Evaporation for Crystallization

  • Purification: Ensure the synthesized compound is of high purity (>98%). This can be achieved through techniques such as column chromatography or recrystallization.

  • Solvent Selection: Dissolve a small amount of the purified compound in a variety of volatile organic solvents (e.g., ethyl acetate, dichloromethane, methanol, acetone) to identify a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a near-saturated solution of the compound in the chosen solvent. Gentle warming may be required to fully dissolve the compound.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small perforations. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several hours to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Part 2: X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This process involves exposing the crystal to a beam of X-rays and measuring the intensities of the diffracted beams.

Data Collection Workflow

The following diagram illustrates the key steps involved in X-ray data collection and structure refinement.

X-ray_Crystallography_Workflow crystal_mounting Crystal Mounting data_collection X-ray Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing (Integration, Scaling, Corrections) data_collection->data_processing structure_solution Structure Solution (Direct Methods or Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: A schematic of the workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Data Collection and Refinement
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][5] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. Corrections for factors such as Lorentz and polarization effects are applied.[1]

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using either direct methods or the Patterson method.[1]

  • Structure Refinement: The atomic positions and their thermal displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data.[1] Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

  • Structure Validation: The final refined structure is validated using software tools to check for geometric consistency and to ensure that the model is a good fit to the experimental data.

Part 3: Crystallographic Data of a Representative 3-Aryl-3-arylmethoxyazetidine

The following table summarizes the key crystallographic parameters for a representative 3-Aryl-3-arylmethoxyazetidine derivative, designated as Compound 6a .[1]

ParameterValue[1]
Empirical FormulaC₂₄H₂₅NO₂
Formula Weight375.46
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.435(2)
b (Å)13.045(3)
c (Å)15.029(3)
α (°)90
β (°)108.08(3)
γ (°)90
Volume (ų)1944.3(7)
Z4
Calculated Density (g/cm³)1.284
Interpretation of Crystallographic Data

The crystallographic data presented above provides a wealth of information about the solid-state structure of Compound 6a .

  • Crystal System and Space Group: The monoclinic crystal system and the space group P2₁/n describe the symmetry of the crystal lattice. This information is crucial for the structure solution and refinement process.

  • Unit Cell Dimensions: The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice. The relatively large volume of the unit cell (1944.3 ų) is consistent with the presence of bulky aryl and arylmethoxy substituents.[1]

  • Z Value: The Z value of 4 indicates that there are four molecules of Compound 6a in each unit cell.

  • Calculated Density: The calculated density is derived from the formula weight, the unit cell volume, and the Z value.

Molecular Structure and Conformation

While the full atomic coordinates for Compound 6a are not provided in the initial source, the crystallographic data allows for a general understanding of its molecular structure. The data would be used to generate a three-dimensional model of the molecule, revealing the precise bond lengths, bond angles, and torsional angles. A key feature of interest would be the conformation of the azetidine ring, which is typically puckered to alleviate ring strain. The degree of puckering and the orientation of the substituents would be of significant interest to medicinal chemists.

Caption: A simplified 2D representation of the connectivity in a 3-Aryl-3-arylmethoxyazetidine derivative.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of substituted azetidine derivatives. While specific crystallographic data for benzyl N-diphenylmethyl-2-azetidinecarboxylate was not publicly available, the use of a representative 3-Aryl-3-arylmethoxyazetidine has allowed for a detailed exploration of the entire workflow, from synthesis and crystallization to X-ray data collection and interpretation.

For researchers and drug development professionals, a thorough understanding of these crystallographic techniques is essential for advancing the design and development of novel therapeutics based on the azetidine scaffold. The precise structural information obtained from X-ray crystallography provides an invaluable foundation for understanding biological activity and for optimizing the properties of new chemical entities.

References

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Cambridge Crystallographic Data Centre. Wikipedia. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]

  • Worldwide Protein Data Bank. wwPDB. [Link]

  • Protein Data Bank. Wikipedia. [Link]

  • Protein Data Bank: Key to the Molecules of Life. National Science Foundation. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • How to grow crystals for X-ray crystallography. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

  • Protein database. National Center for Biotechnology Information. [Link]

  • CCDC. Chemistry World. [Link]

  • RCSB PDB. [Link]

  • Protein Data Bank Japan. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives.

Sources

Exploratory

Mechanism of Azetidine Ring Formation in Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

An In-depth Technical Guide: Executive Summary The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability, reduced lipophilicity, and increased aqueous solubility.[1][2] Despite its utility, the synthesis of the strained azetidine core presents significant challenges, often competing with the formation of the thermodynamically more stable five-membered pyrrolidine ring.[3] This guide provides an in-depth analysis of the predominant mechanism for the formation of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate, a key chiral building block. We will dissect the intramolecular cyclization of a γ-amino alcohol precursor, focusing on the Mitsunobu reaction as a highly efficient and stereospecific method for constructing the azetidine ring. This document will explore the underlying principles, provide detailed experimental protocols, and discuss critical parameters for optimization, offering researchers a comprehensive resource for the synthesis of this valuable intermediate.

Introduction: The Strategic Value of the Azetidine Scaffold

The unique conformational constraints imposed by the azetidine ring make it a valuable bioisosteric replacement for more common groups like gem-dimethyl or tert-butyl moieties, as well as for larger rings like piperidines. Its inherent ring strain (approximately 25 kcal/mol) drives unique reactivity, yet the ring is significantly more stable and easier to handle than its three-membered aziridine counterpart.[4][5] These characteristics have led to the incorporation of azetidines into numerous clinical candidates and marketed drugs.[6]

The synthesis of substituted azetidines, particularly those with defined stereochemistry like the title compound, requires precise control over the ring-closing reaction. Common synthetic strategies include:

  • Intramolecular S_N2 Cyclization: The most prevalent method, involving the displacement of a leaving group on a γ-carbon by a nitrogen nucleophile.[7][8]

  • Reduction of β-Lactams: A reliable method given the wide availability of β-lactam precursors.[7]

  • [2+2] Photocycloadditions: Reactions like the aza Paternò-Büchi reaction offer direct access from imines and alkenes.[1][9]

This guide will focus on the intramolecular S_N2 cyclization of a precursor derived from a natural chiral pool starting material, a common and effective strategy for producing enantiomerically pure azetidine-2-carboxylic acid derivatives.

Part 1: The Core Mechanism of Ring Formation

The formation of the azetidine ring in Benzyl N-Diphenylmethyl-2-azetidinecarboxylate is achieved through an intramolecular nucleophilic substitution. This process involves the nitrogen atom of a γ-amino precursor attacking the γ-carbon, displacing a leaving group in a 4-exo-tet cyclization. This pathway is kinetically favored according to Baldwin's rules, though it often competes with the 5-endo-tet cyclization that leads to the pyrrolidine byproduct.[3]

A highly effective method to facilitate this transformation is the Mitsunobu reaction , which activates a primary alcohol in situ, converting it into an excellent leaving group for subsequent displacement by the protected amine.[10][11][12]

Precursor Synthesis: The Path from L-Aspartic Acid

A logical and efficient route to the required γ-amino alcohol precursor begins with the readily available and chiral L-Aspartic acid. This ensures the final product retains a defined stereochemistry at the C2 position. The overall synthetic workflow is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Core Cyclization A L-Aspartic Acid B Step 1: N-Protection (Benzophenone Imine then NaBH4) A->B C N-Diphenylmethyl-L-Aspartic Acid B->C D Step 2: Esterification (BnBr, Base) C->D E Dibenzyl N-Diphenylmethyl-L-Aspartate D->E F Step 3: Selective Reduction (LiBH4 or DIBAL-H) E->F G Precursor: (S)-Benzyl 4-hydroxy-2- ((diphenylmethyl)amino)butanoate F->G H Step 4: Intramolecular Cyclization (Mitsunobu Reaction) G->H I Product: Benzyl (S)-1-(diphenylmethyl) azetidine-2-carboxylate H->I

Caption: Overall synthetic workflow from L-Aspartic acid.

  • Expertise & Experience: The choice of the diphenylmethyl (benzhydryl) group for N-protection is strategic. It is bulky, preventing N-alkylation side reactions, and can be removed under hydrogenolysis conditions, often simultaneously with the benzyl ester. The selective reduction of the β-ester over the α-ester is a known challenge, often addressed by using specific reducing agents like LiBH₄ or by forming the N-Boc derivative temporarily to influence reactivity.

The Mitsunobu Cyclization Mechanism

The key step is the conversion of the γ-amino alcohol to the azetidine. The Mitsunobu reaction accomplishes this in a single, stereospecific step.[11]

The mechanism proceeds as follows:

  • Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DIAD), forming a betaine intermediate.

  • The acidic N-H of the protected amine is deprotonated by the betaine. Correction: In this specific substrate, the nitrogen is secondary and less acidic. The primary alcohol is the acidic proton source that reacts with the betaine.

  • The resulting alkoxide attacks the activated phosphorus atom of the PPh₃-DIAD adduct, forming an oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • The protected secondary amine acts as the intramolecular nucleophile, attacking the γ-carbon in an S_N2 fashion. This attack proceeds with a complete inversion of stereochemistry at the γ-carbon if it were a chiral center. In our precursor from aspartic acid, this carbon is not chiral, but the principle is critical in other contexts.

  • The cyclization displaces triphenylphosphine oxide (TPPO) and the reduced hydrazide, yielding the final azetidine product.

G Precursor γ-Amino Alcohol Precursor Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) Precursor->Oxyphosphonium 2. Proton Transfer & 3. P-O Bond Formation PPh3 PPh₃ Betaine [PPh₃⁺-DIAD⁻] Betaine PPh3->Betaine 1. Attack DIAD DIAD DIAD->Betaine Betaine->Oxyphosphonium Azetidine Azetidine Product Oxyphosphonium->Azetidine 4. Intramolecular SN2 Attack (Ring Closure) TPPO TPPO Oxyphosphonium->TPPO 5. Elimination Hydrazide Reduced DIAD Oxyphosphonium->Hydrazide

Caption: The Mitsunobu reaction mechanism for azetidine formation.

Part 2: Experimental Protocols & Validation

Trustworthiness: The following protocols are based on established and validated procedures in synthetic organic chemistry.[10][13] Each step includes details for purification and characterization, ensuring a self-validating workflow.

Protocol: Synthesis of Precursor (S)-Benzyl 4-hydroxy-2-((diphenylmethyl)amino)butanoate
  • N-Protection: To a solution of L-Aspartic acid in aqueous NaOH, add benzophenone. Reduce the resulting Schiff base in situ with NaBH₄ to yield N-Diphenylmethyl-L-Aspartic acid. Purify by crystallization.

  • Diesterification: Suspend the N-protected amino acid in DMF. Add K₂CO₃ followed by benzyl bromide (BnBr). Heat the reaction to ~60 °C for 12-18 hours. Monitor by TLC. After completion, perform an aqueous workup and purify by column chromatography to yield Dibenzyl N-Diphenylmethyl-L-Aspartate.

  • Selective Reduction: Dissolve the diester in anhydrous THF and cool to 0 °C. Add a solution of Lithium borohydride (LiBH₄) in THF dropwise. Stir at 0 °C and allow to slowly warm to room temperature. The reaction is highly sensitive and must be carefully monitored by TLC to maximize the yield of the desired mono-alcohol and minimize over-reduction. Quench carefully with aqueous NH₄Cl, extract with ethyl acetate, and purify by flash column chromatography.

Protocol: Azetidine Ring Formation via Mitsunobu Reaction
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the γ-amino alcohol precursor and triphenylphosphine (1.2 eq) in anhydrous THF (at a concentration of ~0.02 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise via syringe over 20-30 minutes. A color change and formation of a precipitate may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. The crude product will contain significant amounts of triphenylphosphine oxide and the DIAD-hydrazide byproduct. Purify directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure Benzyl N-Diphenylmethyl-2-azetidinecarboxylate.

Product Validation
Analytical Technique Expected Observation
¹H NMR Disappearance of the broad -OH proton signal. Appearance of characteristic diastereotopic protons of the azetidine ring, typically in the 2.0-4.0 ppm range.
¹³C NMR Appearance of signals corresponding to the azetidine ring carbons.
Mass Spectrometry (HRMS) Calculation of the exact mass of the product [M+H]⁺ should match the observed mass within ±5 ppm.
Optical Rotation A specific optical rotation value should be observed, confirming the retention of chirality.

Part 3: Critical Parameters and Optimization

The High Dilution Principle

The intramolecular cyclization is a unimolecular process, whereas polymerization is a bimolecular process. To strongly favor the desired ring formation, the reaction must be run under high dilution conditions (typically 0.01-0.05 M).[3] This is the single most important parameter to prevent the formation of polymeric side products.

Temperature Control

While the Mitsunobu reaction is often run at 0 °C to room temperature, temperature control is crucial for minimizing side reactions. Lower temperatures can help suppress the competing 5-endo-tet cyclization that forms the pyrrolidine byproduct, favoring the kinetically controlled azetidine product.[3]

Troubleshooting Common Issues
Problem Probable Cause Recommended Solution
Low or No Yield Incomplete precursor reaction; impure reagents; insufficient reaction time.Verify precursor purity by NMR. Use freshly distilled solvents and pure reagents. Extend reaction time and monitor by LC-MS.
Significant Pyrrolidine Byproduct Reaction temperature too high; concentration too high.Run the reaction at a lower temperature (e.g., -20 °C or 0 °C). Ensure high dilution conditions are strictly followed.[3]
Difficult Purification Excess triphenylphosphine oxide and hydrazide co-elution.Use a modified Mitsunobu reagent (e.g., polymer-bound PPh₃) for easier removal. Optimize chromatography conditions.
Epimerization Basic or acidic conditions during workup or purification.Ensure all workup and purification steps are performed under neutral conditions.

Conclusion

The synthesis of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate via an intramolecular Mitsunobu reaction is a robust and highly efficient method for constructing the strained four-membered ring with excellent stereochemical control. The mechanism hinges on the in situ activation of a primary alcohol, which is then displaced by an internal nitrogen nucleophile in a kinetically favored 4-exo-tet cyclization. By carefully controlling key parameters—most notably concentration and temperature—and utilizing a well-defined chiral precursor, researchers can reliably access this valuable building block for applications in drug discovery and development.

References

  • Kuriyama, M., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Scientific Reports. Available at: [Link]

  • Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • De Kimpe, N., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • Lenci, E., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Schindler, C. S., et al. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters. Available at: [Link]

  • Lin, C.-W., et al. (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Chemical Communications. Available at: [Link]

  • Lin, C.-W., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. RSC Publishing. Available at: [Link]

  • Pronina, Y. A., et al. (2025). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Available at: [Link]

  • Li, W., et al. (2013). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. Available at: [Link]

  • Ohno, H. (2012). SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Kürti, L., et al. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Foundational

Thermodynamic Properties and Kinetic Stabilization of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) is a highly specialized, ort...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) is a highly specialized, orthogonally protected four-membered ring amino acid derivative. As a conformationally restricted surrogate for L-proline, it is a critical building block in the synthesis of peptidomimetics and chiral catalysts. However, the inherent thermodynamics of the azetidine ring present unique challenges. This whitepaper elucidates the thermodynamic properties of this compound, detailing how immense ring strain is counterbalanced by the kinetic stabilization afforded by its bulky protecting groups.

Structural Energetics and Ring Strain Thermodynamics

The defining thermodynamic feature of the azetidine core is its massive ring strain energy, which has been experimentally determined to be approximately 25.2 kcal/mol[1]. This strain is virtually identical to that of the three-membered aziridine ring (26.7 kcal/mol) and significantly higher than the five-membered pyrrolidine ring (5.8 kcal/mol)[2].

The Origin of the Thermodynamic Penalty

The 25.2 kcal/mol strain energy arises from two primary vectors:

  • Angle Strain (Baeyer Strain): The internal C-C-C and C-N-C bond angles are compressed to approximately 90°, severely deviating from the ideal sp³ tetrahedral angle of 109.5°. This forces the bonding electrons into higher-energy, higher s-character orbitals.

  • Torsional Strain (Pitzer Strain): In a perfectly planar conformation, the hydrogen atoms and substituents on adjacent carbons would be fully eclipsed.

To achieve a thermodynamic minimum, the azetidine ring undergoes conformational puckering. Gas-phase and computational studies on the parent azetidine reveal a puckering dihedral angle of approximately 29.7°[3]. In Benzyl N-diphenylmethyl-2-azetidinecarboxylate, the presence of the massive N-diphenylmethyl (benzhydryl) and C2-benzyl ester groups restricts this puckering amplitude. The steric clash between these bulky groups forces the molecule into a highly specific trans thermodynamic equilibrium to minimize severe 1,2-steric repulsions[4].

Kinetic Stabilization vs. Thermodynamic Instability

Thermodynamically, the positive heat of formation (estimated at +4.7 kcal/mol for the parent unsubstituted azetidine) dictates that ring-opening is an exergonic, favorable process[3]. However, Benzyl N-diphenylmethyl-2-azetidinecarboxylate is remarkably stable, existing as a crystalline solid at room temperature with a melting point of 61–63 °C.

This is a classic example of kinetic stabilization . The bulky N-diphenylmethyl group acts as a massive steric shield. While the molecule possesses the thermodynamic driving force to ring-open (strain release), the activation energy ( Ea​ ) required for a nucleophile to approach the C-N bond via an S_N2 trajectory is prohibitively high.

G A Acyclic Precursors (Low Energy) B Cyclization TS (High Activation Energy) A->B Uphill Thermodynamics C Strained Azetidine Core (+25.2 kcal/mol Strain) B->C Ring Closure D Steric Shielding by N-Diphenylmethyl C->D Substituent Effect E Kinetic Stabilization (Solid, MP 61-63 °C) D->E Prevents Ring-Opening

Thermodynamic energy landscape and kinetic stabilization of the azetidine core.

Quantitative Thermodynamic Parameters

The following table summarizes the key physicochemical and thermodynamic parameters of Benzyl N-diphenylmethyl-2-azetidinecarboxylate and its parent core.

ParameterValueSource / Derivation
Molecular Weight 357.45 g/mol Calculated from C24H23NO2[5]
Melting Point ( Tm​ ) 61 – 63 °CExperimental
Ring Strain Energy ~25.2 kcal/molDerived from parent azetidine[1][2]
Heat of Formation ( ΔHf∘​ ) > +4.7 kcal/molEstimated based on parent azetidine gas phase[3]
Conjugate Acid pKa ~11.29 (Parent core)Parent azetidine basicity in water at 25°C[1][3]

Note: The high pKa indicates that despite the ring strain, the nitrogen lone pair retains significant sp³ character, allowing it to behave as a typical secondary/tertiary amine in thermodynamic equilibria[1].

Experimental Methodologies for Thermodynamic Profiling

To accurately utilize this compound in pharmaceutical scale-up, its thermodynamic phase transitions and solubility limits must be empirically validated. Below are the self-validating protocols required to establish these parameters.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Thermodynamics

This protocol determines the exact melting point ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ), which are critical for understanding the crystal lattice energy of the protected azetidine.

Causality & Self-Validation: The system is first calibrated with an Indium standard. If the Indium melt does not read exactly 156.6 °C with a ΔHfus​ of 28.45 J/g, the system is out of calibration, invalidating subsequent data. This ensures absolute trustworthiness of the target compound's thermal data.

  • Calibration: Run a high-purity Indium standard at 10 °C/min from 130 °C to 180 °C. Verify Tm​ and heat of fusion.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of Benzyl N-diphenylmethyl-2-azetidinecarboxylate into a standard aluminum DSC pan. Crimp the lid to ensure thermal contact.

  • Purge: Place the sample and an empty reference pan into the DSC cell. Purge with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycle: Equilibrate the sample at 20 °C. Ramp the temperature at a rate of 10 °C/min up to 100 °C.

  • Data Extraction: Integrate the endothermic melting peak. The extrapolated onset temperature represents the thermodynamic melting point (expected 61–63 °C), and the area under the curve represents ΔHfus​ .

G S1 Step 1: Indium Calibration (Self-Validation) S2 Step 2: Sample Prep (2-3 mg in Al pan) S1->S2 S3 Step 3: DSC Heating (10 °C/min, N2 purge) S2->S3 S4 Step 4: Endotherm Analysis (Integrate Peak) S3->S4 S5 Step 5: Extract Tm & ΔHfus S4->S5

Step-by-step workflow for self-validating DSC thermal analysis.
Protocol 2: Thermodynamic Solubility Profiling via HPLC

Unlike kinetic solubility (which often overestimates solubility due to supersaturation), thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvated state.

Causality & Self-Validation: The protocol uses a 48-hour equilibration period with constant agitation. A 24-hour timepoint is compared against the 48-hour timepoint; if the concentration variance is <5%, thermodynamic equilibrium is validated.

  • Saturation: Add an excess amount of solid Benzyl N-diphenylmethyl-2-azetidinecarboxylate (e.g., 50 mg) to 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or organic solvent) in a glass vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant appropriately and inject it into an HPLC-UV system.

  • Calculation: Calculate the concentration using a pre-validated linear standard curve (R² > 0.999).

Thermodynamic Implications in Drug Development

When utilizing Benzyl N-diphenylmethyl-2-azetidinecarboxylate in synthetic pathways, chemists must respect its thermodynamic boundaries. The removal of the N-diphenylmethyl group (typically via hydrogenolysis using Pd/C) removes the steric shield. Once deprotected, the resulting azetidine-2-carboxylic acid becomes vastly more susceptible to ring-opening nucleophiles due to the unmasked 25.2 kcal/mol strain energy.

Therefore, downstream reactions must be conducted under strictly controlled pH and temperature conditions to prevent the thermodynamic collapse of the four-membered ring into acyclic linear amines. The judicious use of this intermediate relies entirely on exploiting its kinetic stability while carefully managing its thermodynamic potential.

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Exploratory

Toxicity and Safety Profile of Benzyl N-diphenylmethyl-2-azetidinecarboxylate: A Comprehensive Technical Guide

Executive Summary Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3) is a highly specialized, fully protected four-membered ring analog of L-proline[1]. Widely utilized as an intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3) is a highly specialized, fully protected four-membered ring analog of L-proline[1]. Widely utilized as an intermediate in the synthesis of complex polypeptides and azetidine-containing pharmaceuticals, its safety profile must be evaluated across two distinct paradigms[1][2]. While the intact molecule presents standard occupational hazards typical of bulky organic esters, its primary toxicological threat is latent. Upon metabolic or chemical deprotection, it yields L-azetidine-2-carboxylic acid (A2C), a potent, non-proteinogenic amino acid known for severe teratogenicity and proteotoxicity[2][3]. This whitepaper dissects the mechanistic toxicology of this compound, providing drug development professionals with actionable insights and self-validating protocols for safety profiling.

Physicochemical & Direct Handling Profile

In its protected state, Benzyl N-diphenylmethyl-2-azetidinecarboxylate is a stable intermediate. The bulky diphenylmethyl (benzhydryl) and benzyl protecting groups render the molecule highly lipophilic, preventing premature biological activity and limiting direct cellular uptake compared to its deprotected counterpart[1].

Table 1: Physicochemical Properties & Hazard Summary

PropertyValue / Description
CAS Number 22742-42-3[1]
Molecular Formula C24H23NO2[1]
Molecular Weight 357.45 g/mol [1]
Synonyms Benzyl 1-benzhydrylazetidine-2-carboxylate[1]
Primary Application Intermediate in polypeptide and azetidine synthesis[1]
Direct Hazard Profile Potential skin/eye irritant; requires standard organic handling[1]

Metabolic Vulnerability & Latent Toxicity

The core toxicological concern arises from the cleavage of the protecting groups. In biological systems, or as a residual impurity following incomplete pharmaceutical purification, ester hydrolysis and N-deprotection release the active moiety, A2C[2].

Deprotection A Benzyl N-diphenylmethyl- 2-azetidinecarboxylate (CAS: 22742-42-3) B Ester Cleavage (Loss of Benzyl Group) A->B Hydrolysis/Enzymatic C N-Deprotection (Loss of Diphenylmethyl) B->C Hydrogenolysis/Metabolic D L-Azetidine-2-carboxylic acid (Toxic Metabolite A2C) C->D Active Toxin Release

Metabolic cleavage pathway of the protected azetidine intermediate releasing toxic A2C.

Mechanistic Toxicology of the Active Moiety (A2C)

A2C is structurally identical to L-proline, save for its four-membered azetidine ring, which replaces proline's five-membered pyrrolidine ring[4]. This subtle contraction drastically alters the molecule's torsion angles and cis-trans isomerization dynamics, fundamentally disrupting protein folding[4].

Proline Mimicry and Mischarging: A2C fits seamlessly into the active site pocket of prolyl-tRNA synthetase (ProRS)[5]. Because the enzyme fails to distinguish A2C from L-proline, A2C is erroneously charged onto tRNA^Pro and misincorporated into nascent polypeptide chains during translation[5][6].

Collagen Malformation and Teratogenesis: Proteins heavily reliant on proline for their structural integrity, such as collagen and keratin, are disproportionately affected[3]. The misincorporation of A2C disrupts the braided triple-helical structure of collagen[4]. In vivo, this manifests as severe teratogenic effects, including retarded skeletal ossification, shortening of bones, and cleft palate[7].

ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded, A2C-containing proteins in the endoplasmic reticulum (ER) triggers severe ER stress[5]. This activates the Unfolded Protein Response (UPR) sensor pathways, notably upregulating genes such as ATF4, ATF6, and PERK[5]. If the proteotoxic stress remains unresolved, the cell initiates apoptosis, a mechanism recently mapped in microglial cells[5][8].

UPR_Pathway A2C A2C Accumulation (Proline Surrogate) tRNA Prolyl-tRNA Synthetase Mischarging A2C->tRNA Competitive Binding Protein Misincorporation into Proline-Rich Proteins tRNA->Protein Translation Error ER ER Stress & Protein Misfolding Protein->ER Aggregation UPR Unfolded Protein Response (ATF4, ATF6, PERK) ER->UPR Sensor Activation Apop Apoptosis & Teratogenesis UPR->Apop Prolonged Stress

Mechanistic pathway of A2C-induced ER stress, unfolded protein response, and apoptosis.

Experimental Protocols for Safety & Toxicity Profiling

To accurately assess the residual toxicity of Benzyl N-diphenylmethyl-2-azetidinecarboxylate derivatives, researchers must employ self-validating experimental systems. The following protocols establish causality by demonstrating that toxicity is specifically driven by proline mimicry.

Protocol 1: LC-MS/MS Quantification of A2C Misincorporation

Causality & Self-Validation: This protocol proves that toxicity stems from translation errors by physically quantifying A2C in the proteome. The inclusion of an L-proline rescue cohort validates the mechanism; if L-proline outcompetes A2C at the ProRS active site, misincorporation and subsequent toxicity will be abrogated[5].

  • Cell Culture & Dosing: Culture BV2 microglial cells or primary fibroblasts. Establish three cohorts: Vehicle Control, A2C Treatment (e.g., 1000 µM), and Rescue Treatment (1000 µM A2C + 50 µM L-Proline)[5].

  • Protein Extraction: Lyse cells at 24 hours post-treatment using RIPA buffer. Precipitate total protein using Trichloroacetic acid (TCA) to rigorously wash away free, unincorporated A2C.

  • Acid Hydrolysis: Resuspend the purified protein pellet in 6M HCl and incubate at 110°C for 24 hours to hydrolyze peptide bonds completely.

  • LC-MS/MS Analysis: Analyze the hydrolysate via triple-quadrupole LC-MS/MS. Utilize Multiple Reaction Monitoring (MRM) to isolate the specific mass transitions for A2C and L-proline[5].

  • Quantification: Calculate A2C abundance as parts-per-million (ppm) relative to total protein. A successful rescue cohort should show an ~84% reduction in A2C-bound proteins, confirming competitive inhibition[5].

Workflow S1 1. Cell Culture (BV2 / Fibroblasts) S2 2. Compound Dosing (+/- L-Proline) S1->S2 S3 3. Protein Extraction & Hydrolysis S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Quantification of A2C Misincorporation S4->S5

Step-by-step experimental workflow for quantifying A2C misincorporation via LC-MS/MS.

Protocol 2: UPR & ER Stress Activation Assay

Causality: This workflow confirms that the physical misincorporation of A2C directly translates to ER stress and cellular distress[5].

  • Exposure: Treat cells with the deprotected intermediate for 6 to 24 hours[5].

  • RNA Isolation & RT-qPCR: Extract RNA and quantify the expression of UPR markers (ATF4, ATF6, PERK, DDIT3) relative to a housekeeping gene[5].

  • Phenotypic Validation: Assess cell viability via MTT assay and measure nitric oxide (NO) secretion to correlate UPR activation with functional cellular decline[5][8].

Quantitative Data Summaries

Table 2: Toxicological Profile of the Active Metabolite (L-Azetidine-2-carboxylic acid)

Toxicity Metric / PathwayObservation / Consequence
Target Enzyme Prolyl-tRNA Synthetase (Competitive inhibition with L-Proline)[5]
Primary Mechanism Misincorporation into proline-rich proteins (e.g., Collagen)[3][4]
Cellular Response Endoplasmic Reticulum (ER) Stress, UPR Activation (PERK, ATF4)[5]
Phenotypic Toxicity (In Vitro) Microglial activation, apoptosis, reduced NO secretion[5][8]
Phenotypic Toxicity (In Vivo) Teratogenesis, retarded skeletal development, cleft palate[7]

References

  • [1] Pharmaffiliates. "Benzyl N-Diphenylmethyl-2-azetidinecarboxylate". URL: [Link]

  • [2] ChemSrc. "Azetidine-2-carboxylic acid | CAS#:2517-04-6". URL: [Link]

  • [6] Santos, W. T., et al. "Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants". The Plant Journal, 2024. URL: [Link]

  • [4] Rubenstein, E., et al. "Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis: A Hypothesis". Journal of Neuropathology & Experimental Neurology, 2008. URL: [Link]

  • [5] Piper, J., et al. "L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid". Molecules (MDPI), 2023. URL: [Link]

  • [7] Joneja, M. G. "Teratogenic effects of proline analogue L-azetidine-2-carboxylic acid in hamster fetuses". Teratology, 1981. URL: [Link]

  • [8] Piper, J., et al. "Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells". Current Issues in Molecular Biology (MDPI), 2022. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

For: Researchers, scientists, and drug development professionals. Introduction Azetidine-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry and drug discovery, serving as constrained...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Azetidine-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry and drug discovery, serving as constrained amino acid analogues in peptidomimetics and as key intermediates for more complex pharmaceutical agents. The incorporation of the rigid four-membered azetidine ring can impart unique conformational constraints on molecules, leading to enhanced biological activity and metabolic stability. This document provides a detailed, step-by-step protocol for the synthesis of benzyl N-diphenylmethyl-2-azetidinecarboxylate, a versatile intermediate where the nitrogen is protected by a bulky diphenylmethyl (benzhydryl) group and the carboxylic acid is protected as a benzyl ester. This dual protection scheme allows for selective deprotection and further functionalization at either site.

The synthesis leverages a classical approach involving the cyclization of a 1,3-dielectrophile with a primary amine, a robust method for forming the azetidine ring system[1]. The diphenylmethyl group provides steric bulk, which can influence the stereochemical outcome of subsequent reactions, while the benzyl ester is a commonly used protecting group that can be removed under mild hydrogenolysis conditions[2].

Synthesis Overview

The overall synthetic strategy involves a two-step process starting from γ-butyrolactone. The first step is the conversion of γ-butyrolactone to benzyl 2,4-dibromobutanoate. The second, and key, step is the cyclization of this dibromo ester with diphenylmethylamine to yield the target compound, benzyl N-diphenylmethyl-2-azetidinecarboxylate.

Synthesis_Flowchart A γ-Butyrolactone P1 Bromination & Esterification A->P1 HBr, Br₂, Benzyl Alcohol B Benzyl 2,4-dibromobutanoate P2 Cyclization B->P2 Diphenylmethylamine, Base C Benzyl N-diphenylmethyl- 2-azetidinecarboxylate P1->B P2->C

Figure 1: Overall synthetic workflow for benzyl N-diphenylmethyl-2-azetidinecarboxylate.

Materials and Equipment

Reagents and Chemicals Equipment
γ-ButyrolactoneRound-bottom flasks (various sizes)
Red phosphorusReflux condenser
Bromine (Br₂)Magnetic stirrer with heating plate
Benzyl alcoholSeparatory funnel
DiphenylmethylamineRotary evaporator
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Chromatography column
Dichloromethane (DCM)Thin-layer chromatography (TLC) plates & tank
Diethyl etherpH meter or pH paper
Saturated sodium bicarbonate (NaHCO₃) solutionStandard laboratory glassware
Brine (saturated NaCl solution)Inert atmosphere setup (e.g., nitrogen or argon)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)-
Silica gel (for column chromatography)-
Solvents for chromatography (e.g., ethyl acetate, hexanes)-

Experimental Protocol

Part 1: Synthesis of Benzyl 2,4-dibromobutanoate

This initial step involves the opening of the γ-butyrolactone ring followed by bromination and subsequent esterification with benzyl alcohol. A classic method for this transformation involves the use of red phosphorus and bromine to generate phosphorus tribromide in situ, which facilitates the bromination[3].

Step-by-Step Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (to neutralize HBr and excess Br₂), and an addition funnel, add γ-butyrolactone (1.0 eq) and red phosphorus (0.1 eq).

  • Bromination: Cool the flask in an ice bath. Slowly add bromine (2.2 eq) dropwise via the addition funnel. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction: Gently heat the reaction mixture to 80-90 °C. The reaction is typically exothermic, and the color of the bromine will fade as it is consumed. Maintain this temperature until the reaction is complete (monitor by TLC or disappearance of the red bromine color).

  • Esterification: Cool the reaction mixture to room temperature. Slowly add benzyl alcohol (1.5 eq). Heat the mixture to 100 °C for 2-4 hours to facilitate the formation of the benzyl ester.

  • Work-up: Cool the mixture and dilute it with dichloromethane (DCM). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product, benzyl 2,4-dibromobutanoate, can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Part 2: Synthesis of Benzyl N-diphenylmethyl-2-azetidinecarboxylate

This step involves a double SN2 cyclization reaction. Diphenylmethylamine acts as the nucleophile, displacing the two bromide leaving groups to form the four-membered azetidine ring[1]. A non-nucleophilic base is used to scavenge the HBr generated during the reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the crude or purified benzyl 2,4-dibromobutanoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

  • Addition of Reagents: To this solution, add diphenylmethylamine (1.1 eq). Cool the mixture in an ice bath.

  • Base Addition: Slowly add a non-nucleophilic base, such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA), dropwise to the reaction mixture. The formation of a salt precipitate (triethylammonium bromide) will be observed.

  • Reaction: After the addition of the base, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete, filter off the precipitated salt and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane and wash it sequentially with water, a dilute acid solution (e.g., 1M HCl, to remove excess amine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield benzyl N-diphenylmethyl-2-azetidinecarboxylate as the final product.

Key Reaction Parameters Summary

Parameter Part 1: Benzyl 2,4-dibromobutanoate Part 2: Benzyl N-diphenylmethyl-2-azetidinecarboxylate
Stoichiometry γ-Butyrolactone (1.0 eq), Br₂ (2.2 eq), Benzyl Alcohol (1.5 eq)Benzyl 2,4-dibromobutanoate (1.0 eq), Diphenylmethylamine (1.1 eq), Base (2.5 eq)
Solvent Neat or high-boiling inert solventDichloromethane or Acetonitrile
Temperature 80-100 °C0 °C to Room Temperature
Reaction Time 4-8 hours12-24 hours
Work-up Aqueous washFiltration and aqueous wash
Purification Vacuum distillation (optional)Silica gel column chromatography

Rationale and Mechanistic Insights

The choice of the diphenylmethyl (benzhydryl) group as a nitrogen protecting group is strategic. It is a bulky group that can be removed under relatively mild hydrogenolysis conditions, often concurrently with the benzyl ester. However, its removal can also be achieved under specific acidic conditions, offering some orthogonality[4]. The use of a strong, non-nucleophilic base in the cyclization step is crucial to prevent side reactions, such as dehydrohalogenation of the starting material or reaction of the base with the electrophilic carbon centers. Triethylamine or DIPEA are ideal for this purpose as they effectively scavenge the HBr produced without competing with the primary amine nucleophile[5].

The formation of the azetidine ring proceeds via a sequential intramolecular SN2 mechanism. The amine first displaces one of the bromide ions, forming a linear intermediate. The subsequent intramolecular cyclization, which is the ring-forming step, is entropically favored despite the inherent strain of the four-membered ring.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of benzyl N-diphenylmethyl-2-azetidinecarboxylate, a valuable intermediate in organic and medicinal chemistry. By following these steps and understanding the rationale behind the procedural choices, researchers can successfully synthesize this compound and utilize it for the development of novel molecular entities. Adherence to standard laboratory safety practices is paramount when handling reagents such as bromine.

References

  • Method for preparing (S)-azetidine-2-carboxylic acid.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • Synthesis of azetidine derivatives.

Sources

Application

Application Notes &amp; Protocols: Benzyl N-Diphenylmethyl-2-azetidinecarboxylate as a Versatile Chiral Building Block

Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern drug discovery and medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2] This four-membered saturated n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2] This four-membered saturated nitrogen heterocycle offers a unique combination of properties: its inherent ring strain and sp3-rich character provide a rigid, three-dimensional conformation that can enhance metabolic stability, improve solubility, and present vectors for chemical diversification in a well-defined spatial orientation.[1][2][3] Unlike more flexible or planar ring systems, the azetidine motif can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.[4][5]

This guide focuses on a particularly useful and versatile chiral synthon: benzyl N-diphenylmethyl-2-azetidinecarboxylate . This molecule is strategically designed with orthogonal protecting groups, allowing for the selective unmasking and functionalization of either the nitrogen or the carboxylic acid moiety.

  • L-Azetidine-2-carboxylic Acid Core: The foundation is the naturally rare, non-proteinogenic amino acid L-azetidine-2-carboxylic acid, which serves as the chiral pool source.[6] Its strained ring system is a key structural feature utilized in the modification of enzyme inhibitors and other bioactive molecules.[6]

  • N-Diphenylmethyl (DPM/Benzhydryl) Group: This bulky group serves as a robust protector of the ring nitrogen. It is stable to a wide range of reaction conditions, yet it can be removed selectively, typically through hydrogenolysis.[7] Its steric bulk can also influence the stereochemical outcome of subsequent reactions at adjacent positions.

  • Benzyl (Bn) Ester: The benzyl ester is a common and reliable protecting group for the carboxylic acid. Its primary advantage is its facile removal via catalytic hydrogenation, conditions which can be tuned to be orthogonal to the N-DPM group.

This document provides detailed protocols and expert insights into the synthesis and application of this building block, empowering researchers to leverage its unique chemical architecture in their synthetic campaigns.

Section 1: Synthesis of the Chiral Building Block

The synthesis of benzyl N-diphenylmethyl-2-azetidinecarboxylate begins with commercially available L-azetidine-2-carboxylic acid. The process involves two key protective steps: N-alkylation followed by esterification.

cluster_synthesis Synthesis Workflow Start L-Azetidine-2-carboxylic Acid Step1 N-Alkylation with Diphenylmethyl Bromide Start->Step1 Base (e.g., NaHCO3) Solvent (e.g., DMF/H2O) Intermediate N-Diphenylmethyl- azetidine-2-carboxylic Acid Step1->Intermediate Step2 Esterification with Benzyl Bromide Intermediate->Step2 Base (e.g., Cs2CO3) Solvent (e.g., DMF) Product Benzyl N-Diphenylmethyl- 2-azetidinecarboxylate Step2->Product

Caption: Synthesis workflow for the title chiral building block.

Protocol 1.1: Synthesis of N-Diphenylmethyl-azetidine-2-carboxylic Acid

Rationale: This step introduces the bulky DPM protecting group onto the secondary amine of the azetidine ring. The use of a mild base like sodium bicarbonate is sufficient to neutralize the HBr formed during the reaction without promoting unwanted side reactions like ring-opening.

  • Materials:

    • L-Azetidine-2-carboxylic acid

    • Diphenylmethyl bromide (Benzhydryl bromide)

    • Sodium bicarbonate (NaHCO₃)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • 1M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve L-azetidine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of DMF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of diphenylmethyl bromide (1.1 eq) in a minimal amount of DMF dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with 1M HCl, followed by water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 1.2: Synthesis of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

Rationale: This step protects the carboxylic acid as a benzyl ester. Cesium carbonate is an effective base for this transformation, forming the cesium carboxylate salt which is highly nucleophilic towards the benzyl bromide electrophile.

  • Materials:

    • N-Diphenylmethyl-azetidine-2-carboxylic acid (from Protocol 1.1)

    • Benzyl bromide (BnBr)

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend N-diphenylmethyl-azetidine-2-carboxylic acid (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous DMF.

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC or LC-MS).

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

Section 2: Applications in Asymmetric Synthesis

The strategic placement of the N-DPM and O-Bn protecting groups allows for a high degree of synthetic flexibility. The following protocols illustrate how to selectively deprotect and functionalize the molecule.

cluster_utility Synthetic Utility Map cluster_path1 Path A: C-Terminus Functionalization cluster_path2 Path B: N-Terminus Functionalization Start Benzyl N-DPM- 2-azetidinecarboxylate Deprotect_C Selective O-Bn Deprotection (H2, Pd/C) Start->Deprotect_C Deprotect_N Selective N-DPM Deprotection (H2, Pd(OH)2/C) Start->Deprotect_N Product_Acid N-DPM-Azetidine- 2-carboxylic Acid Deprotect_C->Product_Acid Couple Amide Coupling (R-NH2, HATU) Product_Acid->Couple Product_Amide N-DPM Azetidine Amide Couple->Product_Amide Product_Amine Benzyl Azetidine- 2-carboxylate Deprotect_N->Product_Amine Functionalize N-Alkylation or N-Arylation Product_Amine->Functionalize Product_N_Func N-Substituted Azetidine Ester Functionalize->Product_N_Func

Caption: Key synthetic pathways enabled by orthogonal deprotection.

Protocol 2.1: Selective Deprotection of Benzyl Ester (O-Bn Group)

Rationale: Standard catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective for cleaving the O-benzyl bond while leaving the N-DPM group intact. The reaction proceeds under mild conditions, generating the free carboxylic acid and toluene as the only byproduct.

  • Materials:

    • Benzyl N-diphenylmethyl-2-azetidinecarboxylate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the starting material (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (approx. 10 mol % loading) to the solution under an inert atmosphere (e.g., N₂ or Ar).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected N-DPM-azetidine-2-carboxylic acid, which is often pure enough for the next step.

Protocol 2.2: Amide Bond Formation

Rationale: With the free carboxylic acid in hand, standard peptide coupling reagents can be used to form amide bonds, extending the molecule and incorporating new functionality. HATU is a highly efficient coupling reagent that minimizes epimerization of the chiral center.

  • Materials:

    • N-DPM-azetidine-2-carboxylic acid (from Protocol 2.1)

    • Desired amine (R-NH₂, 1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide product by silica gel chromatography.

Protocol 2.3: Selective Deprotection of the N-Diphenylmethyl Group

Rationale: Removal of the N-DPM group can be achieved under more forcing hydrogenolysis conditions. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for this transformation.[8] Alternatively, acidic conditions can be used, but care must be taken to avoid ring-opening of the strained azetidine.[8]

  • Materials:

    • Benzyl N-diphenylmethyl-2-azetidinecarboxylate

    • Pearlman's catalyst (20% Pd(OH)₂/C)

    • Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Alternative: Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Procedure (Hydrogenolysis):

    • In a pressure-resistant vessel, dissolve the starting material (1.0 eq) in ethanol.

    • Add Pearlman's catalyst (20 mol %).

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously. Gentle heating (40-60 °C) may be required.[8]

    • The reaction may take 24-48 hours. Monitor carefully by LC-MS.

    • After completion, filter through Celite® and concentrate the filtrate to obtain the N-deprotected product.

  • Procedure (Acidic Cleavage):

    • Dissolve the starting material in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v).

    • Stir at room temperature for 1-4 hours. Use the mildest effective conditions to minimize side reactions.[8]

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

    • The product will be the TFA salt, which can be neutralized with a mild base (e.g., NaHCO₃) during aqueous workup and extraction.

Section 3: Data Summary & Troubleshooting

ParameterN-DPM GroupO-Benzyl Group
Primary Function Nitrogen ProtectionCarboxyl Protection
Stability Stable to mild acid/base, mild reductionStable to mild acid/base
Common Deprotection H₂ (50+ psi), Pd(OH)₂/C; Strong Acid (TFA)H₂ (1 atm), Pd/C
Byproducts DiphenylmethaneToluene
Orthogonality Can be removed after O-Bn deprotectionCan be removed while N-DPM is intact
Table 1: Comparison of Protecting Group Properties and Deprotection Strategies.
Troubleshooting Guide
  • Incomplete N-DPM Deprotection: If hydrogenolysis is slow, ensure the catalyst is fresh and active. Increase hydrogen pressure and/or temperature. Catalyst poisoning can be an issue; ensure starting material is pure.[8]

  • Azetidine Ring-Opening: This is a risk under harsh acidic deprotection.[8] If observed, reduce acid concentration, reaction time, and temperature. Consider the hydrogenolysis method as a milder alternative.

  • Epimerization during Coupling: If loss of stereochemical purity is detected after amide coupling, ensure the reaction is run at 0 °C to room temperature and that the active ester is not allowed to sit for extended periods before the addition of the amine. Use of coupling reagents like HATU or COMU is recommended.

Conclusion

Benzyl N-diphenylmethyl-2-azetidinecarboxylate is a powerful and highly adaptable chiral building block for synthetic and medicinal chemistry. Its pre-installed, orthogonal protecting groups provide a clear and logical pathway for sequential functionalization at both the nitrogen and C-2 carboxylate positions. By understanding the specific conditions required for selective deprotection, researchers can efficiently construct complex, stereochemically defined molecules containing the valuable azetidine scaffold, accelerating the discovery of novel therapeutics and chemical probes.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. (2024).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Figshare.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Troubleshooting guide for the deprotection of N-protected 3-(Phenoxymethyl)azetidine. (2025). Benchchem.
  • Synthesis of azetidine derivatives. (2000).

Sources

Method

Application Note: Deprotection Strategies for Benzyl N-diphenylmethyl-2-azetidinecarboxylate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule of Interest: Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3) Introduction & Chemical Context Benzyl N-diphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule of Interest: Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3)

Introduction & Chemical Context

Benzyl N-diphenylmethyl-2-azetidinecarboxylate is a highly valued synthetic intermediate[1]. It serves as a primary precursor for the synthesis of azetidine-2-carboxylic acid (Aze), a four-membered ring analog of L-proline[1]. Aze is widely utilized in the design of peptidomimetics, chiral catalysts, and active pharmaceutical ingredients (APIs) due to its ability to enforce unique conformational constraints, such as left-handed helical structures in polypeptides[2].

The starting material features two distinct protecting groups that must be managed during synthesis:

  • O-Benzyl Ester (-OBn): Protects the C2-carboxylic acid.

  • N-Diphenylmethyl (Benzhydryl, -CHPh₂): Protects the basic azetidine nitrogen.

Achieving orthogonal or global deprotection requires a nuanced understanding of the kinetics and steric environments of these groups. This application note details field-validated protocols for the selective and global deprotection of this substrate, providing mechanistic causality for each experimental choice to ensure self-validating, reproducible workflows.

Mechanistic Insights & Causality (E-E-A-T)

The central challenge in manipulating benzyl N-diphenylmethyl-2-azetidinecarboxylate is the differential reactivity of the benzylic C-O and C-N bonds.

  • Kinetic Differentiation during Hydrogenolysis: Under mild catalytic hydrogenation conditions (e.g., Pd/C, 1 atm H₂), the rate of cleavage of the O-benzyl ester is significantly faster than that of the sterically hindered N-benzhydryl group[2]. This kinetic difference is highly reliable and allows for the clean isolation of the intermediate N-benzhydryl-2-carboxylic acid without risking premature nitrogen deprotection[2].

  • N-Benzhydryl Recalcitrance: The N-benzhydryl group is notoriously robust against standard hydrogenation due to the steric bulk of the two phenyl rings shielding the C-N bond. Global deprotection requires more vigorous conditions, typically utilizing Pearlman's catalyst (Pd(OH)₂/C) under elevated pressure. The addition of an acidic modifier is crucial here; it protonates the newly liberated secondary amine, preventing the basic azetidine nitrogen from poisoning the palladium catalyst[3].

  • Oxidative Orthogonality: If selective N-deprotection is required while preserving the benzyl ester (a rare but sometimes necessary orthogonal approach), standard hydrogenolysis fails. However, oxidative cleavage utilizing ozone (O₃) or N-bromosuccinimide (NBS) can selectively target the electron-rich N-benzhydryl C-H bond. Ozone oxidizes the benzhydryl group to a hemiaminal that collapses upon reductive quenching, leaving the benzyl ester intact,[4].

Visualization of Deprotection Pathways

DeprotectionPathways SM Benzyl N-diphenylmethyl- 2-azetidinecarboxylate (CAS: 22742-42-3) MildH2 Protocol A: Mild Hydrogenolysis 10% Pd/C, H2 (1 atm), MeOH, RT SM->MildH2 Fast O-Cleavage StrongH2 Protocol B: Global Hydrogenolysis 20% Pd(OH)2/C, H2 (50 psi), MeOH/H+ SM->StrongH2 Simultaneous Cleavage Oxidative Protocol C: Oxidative Cleavage O3, CH2Cl2 (-78°C) or NBS/Br2 SM->Oxidative Selective N-Cleavage Int1 N-diphenylmethyl- azetidine-2-carboxylic acid (Selective O-Deprotection) MildH2->Int1 Final Azetidine-2-carboxylic acid (Global Deprotection Target) StrongH2->Final Int2 Benzyl azetidine- 2-carboxylate (Selective N-Deprotection) Oxidative->Int2 Int1->Final Vigorous H2 (Pd(OH)2/C) Int2->Final Mild H2 (Pd/C)

Caption: Divergent deprotection pathways for Benzyl N-diphenylmethyl-2-azetidinecarboxylate.

Experimental Protocols

Protocol A: Selective O-Deprotection (Mild Hydrogenolysis)

Objective: Synthesis of N-diphenylmethyl-azetidine-2-carboxylic acid. Rationale: Exploits the kinetic preference for O-benzyl cleavage over N-benzhydryl cleavage under low-pressure, room-temperature hydrogenolysis[2].

  • Preparation: Dissolve Benzyl N-diphenylmethyl-2-azetidinecarboxylate (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon to prevent autoignition of the methanol vapor.

  • Reaction: Evacuate the flask and backfill with H₂ gas via a double-layered balloon (1 atm). Stir vigorously at room temperature (20–25 °C).

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, high Rf​ ) will cleanly convert to a highly polar, baseline-retained spot corresponding to the carboxylic acid. The reaction typically completes in 2–4 hours. Caution: Do not over-react; prolonged exposure will initiate unwanted N-benzhydryl cleavage.

  • Workup: Flush the system thoroughly with argon. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield N-diphenylmethyl-azetidine-2-carboxylic acid as a white solid.

Protocol B: Global Deprotection (Vigorous Hydrogenolysis)

Objective: Synthesis of Azetidine-2-carboxylic acid. Rationale: Pearlman's catalyst (Pd(OH)₂/C) provides the necessary surface activity to cleave the sterically hindered benzhydryl group. The addition of acetic acid protonates the resulting secondary amine, preventing catalyst poisoning[3].

  • Preparation: Dissolve the starting material (1.0 eq) in a mixture of Methanol and Glacial Acetic Acid (9:1 v/v).

  • Catalyst Addition: Add 20% Pd(OH)₂/C (Pearlman's catalyst, 20% w/w) under an argon atmosphere.

  • Reaction: Transfer the mixture to a Parr hydrogenator or a high-pressure autoclave. Pressurize with H₂ to 50 psi and heat the vessel to 40–50 °C.

  • Monitoring (Self-Validation): Monitor via LCMS. The mass corresponding to the fully deprotected azetidine-2-carboxylic acid ( [M+H]+=102.1 ) should become the dominant peak after 12–18 hours.

  • Workup: Purge the vessel with argon, filter through Celite, and concentrate the filtrate. The product is initially isolated as the acetate salt.

  • Purification: To obtain the zwitterionic free amino acid, pass the crude mixture through a strongly acidic cation exchange resin (e.g., Dowex 50WX8), wash with deionized water until neutral, and elute with 1M aqueous ammonia. Lyophilize the eluent.

Protocol C: Selective N-Deprotection (Oxidative Cleavage)

Objective: Synthesis of Benzyl azetidine-2-carboxylate. Rationale: Ozone selectively oxidizes the benzhydryl group to a hemiaminal intermediate, which collapses upon reductive quench, leaving the benzyl ester intact[4].

  • Preparation: Dissolve the starting material in anhydrous CH₂Cl₂ (0.05 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: Bubble a stream of O₃/O₂ through the solution until a faint blue color persists (indicating ozone saturation).

  • Purge: Purge the solution with argon for 15 minutes at -78 °C to remove excess dissolved ozone.

  • Reductive Quench: Add a solution of NaBH₄ (10 eq) in methanol dropwise[4]. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring (Self-Validation): TLC will show the disappearance of the starting material and the appearance of a ninhydrin-positive spot (the free secondary amine).

  • Workup: Quench excess borohydride with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the benzyl ester.

Quantitative Data Summary

ProtocolReagents & ConditionsTarget CleavageRetained GroupTypical YieldRef
A: Mild Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH, RT, 2-4hO-Benzyl EsterN-Benzhydryl85 - 95%[2]
B: Global Hydrogenolysis 20% Pd(OH)₂/C, H₂ (50 psi), MeOH/AcOH, 50°C, 12-18hBoth (O-Bn & N-CHPh₂)None (Free Aze)75 - 85%[3],[2]
C: Oxidative Cleavage 1) O₃, CH₂Cl₂, -78°C; 2) NaBH₄, MeOHN-BenzhydrylO-Benzyl Ester50 - 65%[4]

Table 1: Comparison of deprotection strategies, highlighting causality between reagent choice and chemoselectivity.

References

  • Laurent, Mathieu, et al. "A new method of N-benzhydryl deprotection in 2-azetidinone series." Synthesis 2003.4 (2003): 570-576. URL:[Link]

  • [4] Wulff, William D., et al. "Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters." Organic Letters 7.11 (2005): 2225-2228. URL:[Link]

  • [3] Wulff, William D., et al. "Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters." (Michigan State University Repository). URL:[Link]

  • [1] Pharmaffiliates. "Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3) Product Information." URL:[Link]

  • [2] Tsai, F. H., Overberger, C. G., & Zand, R. "Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline." Biopolymers 29.2 (1990): 381-394. URL:[Link]

Sources

Application

The Strategic Application of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate in the Stereoselective Synthesis of Azetidine Alkaloids

Introduction: The Azetidine Core - A Privileged Scaffold in Natural Products and Medicine Azetidine alkaloids, a fascinating class of nitrogen-containing natural products, have garnered significant attention from the sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Core - A Privileged Scaffold in Natural Products and Medicine

Azetidine alkaloids, a fascinating class of nitrogen-containing natural products, have garnered significant attention from the scientific community due to their unique structural features and potent biological activities.[1] The strained four-membered azetidine ring is a key pharmacophore found in a variety of natural products, including the polyhydroxylated penaresidins, which exhibit promising actomyosin ATPase activating properties.[2][3][4] The precise stereochemical arrangement of substituents on the azetidine core is paramount to their biological function, making their stereocontrolled synthesis a formidable challenge and a testament to the ingenuity of modern synthetic organic chemistry.

This comprehensive guide delves into the strategic use of benzyl N-diphenylmethyl-2-azetidinecarboxylate as a versatile and highly effective starting material for the asymmetric synthesis of complex azetidine alkaloids. We will explore the rationale behind the choice of the N-diphenylmethyl (benzhydryl) and O-benzyl protecting groups, provide detailed, field-tested protocols for key transformations, and illustrate the application of this building block in the synthesis of a representative natural product, Penaresidin B.

The Cornerstone of the Strategy: Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

The selection of protecting groups is a critical consideration in any multi-step synthesis. In the context of azetidine alkaloid synthesis, benzyl N-diphenylmethyl-2-azetidinecarboxylate offers a unique combination of stability and selective deprotection capabilities, making it an ideal starting point for complex synthetic endeavors.

  • The N-Diphenylmethyl (Benzhydryl) Group: This bulky protecting group serves two primary purposes. Firstly, it effectively shields the nitrogen atom from unwanted side reactions throughout the initial synthetic steps. Secondly, its steric hindrance can influence the stereochemical outcome of reactions at adjacent positions on the azetidine ring, thereby acting as a valuable stereodirecting group. The benzhydryl group is notably stable under a range of reaction conditions but can be effectively removed under specific hydrogenolysis conditions.[5][6]

  • The Benzyl Ester: The benzyl ester provides robust protection for the carboxylic acid functionality. It is stable to a wide array of reagents and reaction conditions commonly employed in organic synthesis. Crucially, the benzyl ester can be cleaved under neutral conditions via catalytic hydrogenation, often concurrently with the N-diphenylmethyl group, leading to a highly efficient and atom-economical deprotection step.[7]

This dual-protection strategy allows for the unmasking of both the secondary amine and the carboxylic acid (or its reduced alcohol/aldehyde equivalent) in a single, clean transformation, streamlining the synthetic route towards the target alkaloids.

Synthetic Workflow: From Starting Material to Key Intermediates

The journey from benzyl N-diphenylmethyl-2-azetidinecarboxylate to a complex azetidine alkaloid typically involves a series of carefully orchestrated transformations. A key strategic step is the reduction of the benzyl ester to the corresponding aldehyde, which then serves as a versatile handle for the introduction of the complex side chains characteristic of many azetidine alkaloids.

G A Benzyl N-Diphenylmethyl-2-azetidinecarboxylate B N-Diphenylmethyl-2-azetidinemethanol A->B   Reduction (e.g., DIBAL-H) C N-Diphenylmethyl-2-azetidinecarboxaldehyde B->C   Oxidation (e.g., Swern, DMP) D Side-Chain Elaboration C->D   Nucleophilic Addition/Coupling E Deprotection D->E   Catalytic Hydrogenation (Pd/C, H2) F Azetidine Alkaloid (e.g., Penaresidin B) E->F

Caption: General synthetic workflow.

Protocol 1: Synthesis of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

This protocol is adapted from established procedures for the synthesis of N-protected azetidine-2-carboxylates. The cyclization of a suitably substituted linear precursor is a common and effective strategy.

Materials:

  • 2,4-Dibromobutyric acid benzyl ester

  • Diphenylmethylamine

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dibromobutyric acid benzyl ester (1.0 eq) in acetonitrile, add triethylamine (2.2 eq).

  • Add diphenylmethylamine (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford benzyl N-diphenylmethyl-2-azetidinecarboxylate.

Causality: The reaction proceeds via a tandem nucleophilic substitution. The diphenylmethylamine first displaces one of the bromine atoms, and the subsequent intramolecular cyclization, facilitated by the base (triethylamine), forms the azetidine ring.

Protocol 2: Reduction to N-Diphenylmethyl-2-azetidinecarboxaldehyde

The conversion of the benzyl ester to the aldehyde is a critical step that sets the stage for the introduction of the alkaloid's side chain. This is typically a two-step process involving reduction to the alcohol followed by oxidation.

Step A: Reduction to the Alcohol

Materials:

  • Benzyl N-diphenylmethyl-2-azetidinecarboxylate

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol (MeOH)

  • Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzyl N-diphenylmethyl-2-azetidinecarboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-diphenylmethyl-2-azetidinemethanol, which can often be used in the next step without further purification.

Causality: DIBAL-H is a powerful reducing agent that can reduce esters to aldehydes at low temperatures. However, over-reduction to the alcohol is common. Therefore, this two-step approach, where the ester is first fully reduced to the alcohol, provides a more reliable route to the desired aldehyde.

Step B: Oxidation to the Aldehyde

Materials:

  • N-Diphenylmethyl-2-azetidinemethanol

  • Oxalyl chloride or Dess-Martin periodinane (DMP)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure (Swern Oxidation):

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (3.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of N-diphenylmethyl-2-azetidinemethanol (1.0 eq) in DCM.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude N-diphenylmethyl-2-azetidinecarboxaldehyde is typically used immediately in the next step due to its potential instability.

Causality: The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is another excellent alternative that avoids the use of low temperatures.

Application in the Total Synthesis of Penaresidin B

The strategic utility of the N-diphenylmethyl-2-azetidinecarboxaldehyde intermediate is exemplified in the synthesis of the marine alkaloid, Penaresidin B. The aldehyde serves as the electrophilic partner for the introduction of the complex lipid side chain.

G cluster_0 Key Intermediate Synthesis cluster_1 Side-Chain Installation cluster_2 Final Steps A Benzyl N-Diphenylmethyl-2-azetidinecarboxylate B N-Diphenylmethyl-2-azetidinecarboxaldehyde A->B   Reduction & Oxidation D Coupled Product B->D C Organometallic Reagent (Side Chain Precursor) C->D   Nucleophilic Addition E Functional Group Manipulations D->E F Global Deprotection (Pd/C, H2) E->F G Penaresidin B F->G

Caption: Synthesis of Penaresidin B.

Protocol 3: Side-Chain Installation and Final Deprotection

This protocol outlines a plausible route for the final stages of the Penaresidin B synthesis, drawing inspiration from established synthetic strategies.

Materials:

  • N-Diphenylmethyl-2-azetidinecarboxaldehyde

  • Appropriate organometallic reagent for the side chain (e.g., a Grignard or organolithium reagent)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Side-Chain Installation: To a solution of the organometallic reagent corresponding to the Penaresidin B side chain in an appropriate anhydrous solvent at low temperature (e.g., -78 °C), add a solution of N-diphenylmethyl-2-azetidinecarboxaldehyde. After the addition is complete, allow the reaction to proceed to completion and quench appropriately. Work-up and purification will yield the coupled product with the newly formed stereocenter.

  • Functional Group Manipulations (if necessary): Depending on the specific synthetic strategy, further functional group interconversions may be required to achieve the final oxidation state and stereochemistry of the side chain.

  • Global Deprotection: Dissolve the protected Penaresidin B precursor in methanol or ethanol. Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Penaresidin B.

  • Purify the final product using appropriate chromatographic techniques.

Causality: The nucleophilic addition of the organometallic reagent to the aldehyde establishes the carbon skeleton of the side chain. The final catalytic hydrogenation step simultaneously cleaves both the N-diphenylmethyl and any remaining O-benzyl groups, liberating the free amine and hydroxyl functionalities of the natural product in a single, efficient step.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
Protocol 1: Cyclization 2,4-Dibromobutyric acid benzyl esterDiphenylmethylamine, Et₃NBenzyl N-Diphenylmethyl-2-azetidinecarboxylate60-75%
Protocol 2A: Reduction Benzyl N-Diphenylmethyl-2-azetidinecarboxylateDIBAL-HN-Diphenylmethyl-2-azetidinemethanol85-95%
Protocol 2B: Oxidation N-Diphenylmethyl-2-azetidinemethanolOxalyl chloride, DMSO, Et₃N (Swern)N-Diphenylmethyl-2-azetidinecarboxaldehyde70-85%
Protocol 3: Deprotection Fully protected Penaresidin B precursor10% Pd/C, H₂Penaresidin B80-95%

Conclusion and Future Outlook

Benzyl N-diphenylmethyl-2-azetidinecarboxylate has proven to be a highly valuable and strategic building block in the synthesis of azetidine alkaloids. Its well-chosen protecting groups allow for robust transformations and a streamlined deprotection sequence, ultimately facilitating the efficient construction of these complex and biologically significant molecules. The protocols detailed herein provide a practical guide for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development. As the demand for novel therapeutic agents continues to grow, the development of efficient and stereoselective routes to complex molecular architectures, enabled by versatile starting materials like the one discussed, will remain a cornerstone of chemical innovation.

References

  • Parikh, S., Schindler, C. S., Burns, S. M., & McClure, T. J. (2023). Synthesis and Biological Activity of Penaresidins A and B, Penazetidine A, and Related Analogs. ChemRxiv. [Link]

  • Yoda, H. (2003). Novel and Practical Asymmetric Synthesis of an Azetidine Alkaloid, Penaresidin B. Synlett, 2003(1), 113-115.
  • Knapp, S., & Dong, Y. (1997). Stereoselective synthesis of penaresidin A and related azetidine alkaloids. Tetrahedron Letters, 38(22), 3813-3816. [Link]

  • Mori, K. (1995). 15‐epi‐Penaresidin A. European Journal of Organic Chemistry, 1995(7), 1473-1478.
  • Reddy, B. V. S., et al. (2014). A concise total synthesis of penaresidin A. Tetrahedron Letters, 55(1), 49-51.
  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264.
  • Marchand-Brynaert, J., et al. (1993). A new method of N-benzhydryl deprotection in 2-azetidinone series. Tetrahedron Letters, 34(16), 2625-2628.
  • Chatterjee, S. S., et al. (1973). Synthesis of 3-Substituted Azetidines. Synthesis, 1973(3), 153-154.
  • Barbe, G., & Charette, A. B. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(25), 8822-8825. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Feula, A. (2012).
  • Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal. The Journal of Organic Chemistry, 72(17), 6599-6601.

Sources

Method

Application Notes and Protocols: Benzyl N-Diphenylmethyl-2-azetidinecarboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional conformations is paramount to achieving high potency and selectivity for biological targets.[1] Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in medicinal chemistry due to their ability to impart conformational rigidity and unique physicochemical properties to bioactive molecules.[1] Among these, L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a constrained analog of proline, a crucial amino acid for defining the secondary structure of peptides and proteins.[2][3][4] Its incorporation into peptide-based therapeutics can induce specific turns and folds, leading to enhanced target affinity and metabolic stability.[2][3]

This technical guide focuses on Benzyl N-diphenylmethyl-2-azetidinecarboxylate , a key protected intermediate in the synthesis of L-azetidine-2-carboxylic acid and its derivatives. The strategic use of the N-diphenylmethyl (benzhydryl) and O-benzyl protecting groups allows for the stable handling and purification of the azetidine core, with well-established methods for their subsequent removal. We will provide a detailed, field-proven protocol for the synthesis of this intermediate, followed by its deprotection to yield the versatile L-azetidine-2-carboxylic acid. Furthermore, we will explore its application in the synthesis of conformationally constrained peptides, a critical area in the development of novel therapeutics.

Core Applications in Drug Discovery

The primary application of Benzyl N-diphenylmethyl-2-azetidinecarboxylate lies in its role as a precursor to L-azetidine-2-carboxylic acid. This constrained proline analog is utilized in several key areas of drug discovery:

  • Peptidomimetics: By replacing proline with L-azetidine-2-carboxylic acid in a peptide sequence, researchers can induce unique conformational constraints, altering the peptide's secondary structure and biological activity.[5][6] This can lead to the development of more potent and selective peptide-based drugs.

  • Enzyme Inhibitors: The rigid azetidine ring can be incorporated into small molecules designed to target the active sites of enzymes, leading to the development of novel inhibitors for various diseases.[2]

  • Probes for Biological Systems: L-azetidine-2-carboxylic acid can be used as a chemical probe to study the role of proline in protein structure and function. Its incorporation can lead to protein misfolding and aggregation, providing insights into cellular stress responses.[7][8]

Synthesis of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate: A Detailed Protocol

The following protocol outlines a robust method for the synthesis of Benzyl N-diphenylmethyl-2-azetidinecarboxylate, adapted from established methodologies for azetidine synthesis.[9] The reaction proceeds via the cyclization of a dibrominated ester with diphenylmethylamine.

Reaction Scheme:

Synthesis_of_Benzyl_N-diphenylmethyl-2-azetidinecarboxylate 2,4-Dibromobutyric_acid_benzyl_ester 2,4-Dibromobutyric acid benzyl ester Reaction Cyclization 2,4-Dibromobutyric_acid_benzyl_ester->Reaction Diphenylmethylamine Diphenylmethylamine Diphenylmethylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product Benzyl N-diphenylmethyl- 2-azetidinecarboxylate Reaction->Product

Caption: Synthesis of Benzyl N-diphenylmethyl-2-azetidinecarboxylate.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)
2,4-Dibromobutyric acid benzyl esterN/A338.033.38 g (10 mmol)
Diphenylmethylamine (Benzhydrylamine)91-00-9183.252.02 g (11 mmol)
Triethylamine (TEA)121-44-8101.194.18 mL (30 mmol)
Acetonitrile (anhydrous)75-05-841.05100 mL
Diethyl ether60-29-774.12As needed for extraction
Saturated aqueous sodium bicarbonate solutionN/AN/AAs needed for washing
BrineN/AN/AAs needed for washing
Anhydrous magnesium sulfate7487-88-9120.37As needed for drying
Experimental Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromobutyric acid benzyl ester (10 mmol) in 50 mL of anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add triethylamine (30 mmol) followed by the dropwise addition of a solution of diphenylmethylamine (11 mmol) in 50 mL of anhydrous acetonitrile over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude Benzyl N-diphenylmethyl-2-azetidinecarboxylate can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[10]

Deprotection to L-Azetidine-2-carboxylic Acid: A Gateway to Novel Peptides

The fully protected azetidine derivative is a stable intermediate. To utilize the azetidine core in peptide synthesis, the protecting groups must be removed. Catalytic hydrogenation is a highly effective method for the simultaneous cleavage of both the N-diphenylmethyl and O-benzyl groups.[9]

Deprotection Scheme:

Deprotection_Scheme Start Benzyl N-diphenylmethyl- 2-azetidinecarboxylate Reaction Catalytic Hydrogenation Start->Reaction Catalyst Pd/C, H₂ Catalyst->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Product L-Azetidine-2-carboxylic acid Reaction->Product

Caption: Deprotection to yield L-Azetidine-2-carboxylic acid.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 5 mmol scale)
Benzyl N-diphenylmethyl-2-azetidinecarboxylateN/A371.471.86 g (5 mmol)
10% Palladium on Carbon (Pd/C)7440-05-3106.42 (Pd)186 mg (10% w/w)
Methanol (anhydrous)67-56-132.0450 mL
Hydrogen gas (H₂)1333-74-02.02Balloon pressure
Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Benzyl N-diphenylmethyl-2-azetidinecarboxylate (5 mmol) in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.[11]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield L-azetidine-2-carboxylic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Application in Peptide Synthesis: A Case Study

The resulting L-azetidine-2-carboxylic acid can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. Its unique conformational properties can significantly influence the resulting peptide's structure and function.[5]

Workflow for Peptide Synthesis:

Peptide_Synthesis_Workflow Aze L-Azetidine-2-carboxylic acid Protect N-Fmoc or N-Boc Protection Aze->Protect Protected_Aze Protected L-Azetidine-2- carboxylic acid Protect->Protected_Aze Activate Carboxyl Group Activation (e.g., HBTU/HOBt) Protected_Aze->Activate Activated_Aze Activated Aze Building Block Activate->Activated_Aze SPPS Solid-Phase Peptide Synthesis Activated_Aze->SPPS Peptide Azetidine-containing Peptide SPPS->Peptide

Caption: Workflow for incorporating Aze into peptides.

Conclusion and Future Perspectives

Benzyl N-diphenylmethyl-2-azetidinecarboxylate is a valuable and versatile intermediate for accessing the conformationally constrained proline analog, L-azetidine-2-carboxylic acid. The synthetic and deprotection protocols outlined in this guide provide a reliable pathway for researchers to produce this key building block for drug discovery. The incorporation of azetidine-based amino acids into peptides and small molecules continues to be a promising strategy for developing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the structural requirements for targeting specific biological pathways grows, the demand for unique and conformationally defined building blocks like L-azetidine-2-carboxylic acid will undoubtedly increase, further solidifying the importance of its protected precursors in the drug discovery pipeline.

References

  • Research advances in L-azetidine-2-carboxylic acid. (n.d.). Retrieved from [Link]

  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents. (n.d.).
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES, 96(12), 2126.
  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, October 1). Retrieved from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). Beilstein Journal of Organic Chemistry, 4, 44.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved from [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. (n.d.). Retrieved from [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series - ResearchGate. (2026, February 7). Retrieved from [Link]

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents. (n.d.).
  • Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos - PubMed. (n.d.). Retrieved from [Link]

  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2 - Queen's University Belfast. (2020, January 8). Retrieved from [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (n.d.). Retrieved from [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series - ResearchGate. (2026, February 7). Retrieved from [Link]

  • s-2-(n,n-dibenzylamino)-3-phenylpropanal - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents. (n.d.).
  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed. (2013, February 15). Retrieved from [Link]

  • The synthesis of an array of stapled polyproline peptides. (n.d.). Retrieved from [Link]

Sources

Application

protocols for scaling up benzyl N-diphenylmethyl-2-azetidinecarboxylate production

Application Note: Process Scale-Up Protocol for Benzyl N-Diphenylmethyl-2-Azetidinecarboxylate Introduction & Strategic Rationale Azetidine-2-carboxylic acid (Aze) is a highly strained, four-membered ring analog of L-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Scale-Up Protocol for Benzyl N-Diphenylmethyl-2-Azetidinecarboxylate

Introduction & Strategic Rationale

Azetidine-2-carboxylic acid (Aze) is a highly strained, four-membered ring analog of L-proline. It is a critical building block in the synthesis of high-molecular-weight polypeptides and advanced active pharmaceutical ingredients (APIs), including 1[1]. However, constructing the azetidine ring at a commercial scale presents significant kinetic and thermodynamic challenges.

To overcome these barriers, benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3) is utilized as a premier, stable intermediate[2]. By reacting a 2,4-dibromobutyric acid ester with a sterically hindered amine, process chemists can dictate the reaction pathway to favor ring closure over unwanted polymerization.

Mechanistic Causality: Why These Reagents?

The synthesis relies on a double nucleophilic substitution ( SN​2 ) mechanism[3]. The choice of reagents is not arbitrary; it is a carefully balanced system designed for downstream efficiency:

  • Benzhydrylamine (Diphenylmethanamine) as the Nitrogen Source : The massive steric bulk of the diphenylmethyl group serves a dual purpose. First, it suppresses intermolecular oligomerization during the initial mono-alkylation phase. Second, it prevents the quaternization of the newly formed azetidine nitrogen, strongly driving the intramolecular ring closure[4].

  • Orthogonal Global Deprotection : The strategic pairing of a benzyl ester and a benzhydryl amine allows for simultaneous deprotection. Both protecting groups can be cleanly cleaved in a single downstream catalytic hydrogenolysis step (Pd/C, H2​ ) to yield the free azetidine-2-carboxylic acid, drastically streamlining API manufacturing[1].

  • Acetonitrile as Solvent : As a polar aprotic solvent, acetonitrile stabilizes the transition state of the SN​2 displacement, accelerating the reaction rate without participating as a competing nucleophile.

Mechanism A Benzyl 2,4-dibromobutyrate C Mono-alkylation Intermediate A->C Base (Et3N) B Benzhydrylamine (Nucleophile) B->C D Intramolecular Cyclization C->D Heat (80°C) E Benzyl N-diphenylmethyl- 2-azetidinecarboxylate D->E -HBr

Fig 1: Mechanistic pathway for benzyl N-diphenylmethyl-2-azetidinecarboxylate synthesis via SN2.

Step-by-Step Scale-Up Protocol (100 g Scale)

Reagents Required:

  • Benzyl 2,4-dibromobutyrate : 100.0 g (0.297 mol, 1.0 eq)

  • Benzhydrylamine : 57.2 g (0.312 mol, 1.05 eq)

  • Triethylamine ( Et3​N ) : 75.1 g (0.743 mol, 2.5 eq)

  • Acetonitrile (Anhydrous) : 1.0 L

Phase 1: Reaction Setup and Controlled Addition
  • Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an inert nitrogen sweep.

  • Charge the reactor with 1.0 L of anhydrous acetonitrile and 100.0 g of benzyl 2,4-dibromobutyrate. Initiate mechanical stirring at 250 RPM.

  • Add 75.1 g of triethylamine to the reactor.

    • Expert Insight: Et3​N acts as the essential acid scavenger. The cyclization generates 2 equivalents of HBr. Without a tertiary amine base, the HBr would protonate the benzhydrylamine, instantly stalling the nucleophilic attack.

  • Slowly dose 57.2 g of benzhydrylamine via an addition funnel over 45 minutes. Maintain the internal temperature below 30 °C to prevent early exothermic degradation and localized concentration spikes.

Phase 2: Intramolecular Cyclization
  • Ramp the reactor temperature to 80–82 °C (reflux) and maintain for 14–16 hours[3].

  • Monitor the reaction progress via HPLC or TLC until the mono-alkylated intermediate is < 1.0%.

    • Expert Insight: The high dilution factor (10 volumes of solvent) is a critical kinetic control. Intramolecular ring closure is a first-order reaction (concentration-independent), while intermolecular polymerization is second-order (concentration-dependent). High dilution forces the reaction toward azetidine formation[4].

Phase 3: Workup and Isolation
  • Cool the reactor to 20 °C. A heavy white precipitate of triethylamine hydrobromide ( Et3​N⋅HBr ) will crash out of the solution.

  • Filter the suspension through a sintered glass funnel. Wash the filter cake with 150 mL of cold acetonitrile to recover any entrained product.

  • Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove the acetonitrile solvent.

  • Re-dissolve the resulting viscous crude oil in 800 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 1M HCl (2 x 300 mL) to purge unreacted amines, followed by saturated NaHCO3​ (300 mL) and brine (300 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and evaporate.

  • Crystallization : Recrystallize the crude residue from a mixture of Hexane/EtOAc (8:2) to afford pure benzyl N-diphenylmethyl-2-azetidinecarboxylate as a white to off-white solid[2].

Process Analytical Technology (PAT) & Quality Control

To ensure the protocol operates as a self-validating system, the isolated intermediate must be evaluated against the following Critical Quality Attributes (CQAs):

ParameterTarget SpecificationAnalytical MethodMechanistic Rationale
Chemical Purity > 98.0% (a/a)RP-HPLC (UV at 210 nm)Ensures downstream catalytic hydrogenation (Pd/C) is not poisoned by oligomeric impurities or residual amines.
Reaction Yield > 75%GravimetricValidates the thermodynamic efficiency of the intramolecular cyclization over competing side reactions.
Moisture Content < 0.5% w/wKarl Fischer TitrationPrevents premature ester hydrolysis during prolonged warehouse storage.
Residual Solvents < 410 ppm (MeCN)GC-HSMeets strict ICH Q3C guidelines for residual solvents in pharmaceutical intermediates.

Troubleshooting & Process Optimization

  • Issue: Low yield accompanied by high viscosity (Polymerization).

    • Causality: Localized high concentrations of reactants or insufficient solvent volume.

    • Solution: Increase the acetonitrile volume to 12–15 equivalents. Ensure the benzhydrylamine is added dropwise under vigorous mechanical stirring.

  • Issue: Reaction stalls at the mono-alkylated intermediate.

    • Causality: Depletion of the Et3​N base, leading to the protonation of the intermediate secondary amine.

    • Solution: Verify the anhydrous nature of the reagents. Moisture can consume the base via ester hydrolysis. Add an additional 0.5 eq of Et3​N and continue refluxing.

References

  • Pharmaffiliates . "CAS No : 22742-42-3 | Product Name : Benzyl N-Diphenylmethyl-2-azetidinecarboxylate". 2

  • Google Patents (EP0992491A1) . "Processes for producing azetidine-2-carboxylic acid and intermediates thereof". 1

  • Chemical Reviews - ACS Publications . "Novel Syntheses of Azetidines and Azetidinones". 4

  • Thieme Connect . "Synthesis of Peptides Containing Proline Analogues". 3

Sources

Method

Advanced Cross-Coupling Strategies for Azetidine Derivatives: From Benzyl N-Diphenylmethyl-2-azetidinecarboxylate to 2-Heteroaryl Azetidines

Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Chemical Rationale The integration of saturated, sp3 -rich heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The integration of saturated, sp3 -rich heterocycles into drug candidates is a proven strategy for improving pharmacokinetic profiles, reducing lipophilicity, and enhancing target binding through rigidification[1]. Azetidines—specifically 2-substituted azetidines—are highly sought-after bioisosteres for piperidines and pyrrolidines[2]. However, classical α -functionalization of azetidine-2-carboxylates via deprotonation and cross-coupling is notoriously difficult; the basic conditions often trigger β -elimination, leading to irreversible ring-opening[3].

To bypass this limitation, metallaphotoredox decarboxylative cross-coupling has emerged as the premier methodology for constructing 2-aryl and 2-heteroaryl azetidines[1][4]. This application note details the end-to-end transformation of the highly stable, commercially available building block Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) [5] into a cross-coupling-ready redox-active ester (RAE), followed by its nickel/photoredox dual-catalyzed coupling with heteroaryl halides.

Why Benzyl N-Diphenylmethyl-2-azetidinecarboxylate?

Unlike free azetidine-2-carboxylic acid, which is highly polar, water-soluble, and prone to oligomerization[3], the benzyl/benzhydryl orthogonally protected derivative is a stable, lipophilic solid[5]. It serves as an ideal "off-the-shelf" precursor that can be stored indefinitely and globally deprotected under mild hydrogenolysis conditions when needed.

Experimental Workflow & Mechanistic Causality

The workflow consists of three distinct phases:

  • Global Deprotection & Reprotection: Removal of the benzyl ester and N-benzhydryl groups, followed by in situ N-Boc protection to yield a stable, organic-soluble acid.

  • RAE Activation: Condensation of the carboxylic acid with N-hydroxyphthalimide (NHP) to form a redox-active ester. This lowers the oxidation potential of the carboxylate, enabling single-electron transfer (SET) under mild photocatalytic conditions[1].

  • Dual Catalysis: The NHP ester is subjected to an Ir-photocatalyst and a Ni-catalyst in the presence of a Hantzsch ester (HE) reductant and blue light.

Workflow A Benzyl N-diphenylmethyl- 2-azetidinecarboxylate (CAS 22742-42-3) B 1. H2, Pd/C 2. Boc2O, Et3N (Deprotection/Reprotection) A->B C N-Boc-azetidine- 2-carboxylic acid B->C D NHP, DIC, DMAP (RAE Activation) C->D E Azetidine-2-NHP Ester (Redox-Active) D->E F Ni/Ir Dual Catalysis Ar-I, Blue LED (Cross-Coupling) E->F G 2-Heteroaryl Azetidine (Target Scaffold) F->G

Caption: Workflow for transforming protected azetidine-2-carboxylates into 2-heteroaryl azetidines.

The Dual Catalytic Cycle

The success of this cross-coupling relies on matching the kinetics of radical generation with nickel oxidative addition[2]. The excited state Iridium photocatalyst is reductively quenched by the Hantzsch ester. The resulting Ir(II) species donates an electron to the NHP ester, triggering fragmentation into phthalimide, CO2​ , and an α -amino sp3 radical. Concurrently, the Ni(0) catalyst undergoes oxidative addition into the heteroaryl iodide. The Ni(II) intermediate rapidly captures the azetidinyl radical, forming a Ni(III) complex that reductively eliminates to forge the new C-C bond[1][4].

Mechanism PC Photocatalytic Cycle Ir(III) + hν → Ir(III)* Ir(III)* + HE → Ir(II) + HE•+ Ir(II) + RAE → Ir(III) + RAE•- Rad Radical Generation RAE•- → Phthalimide + CO2 + Azetidinyl• PC->Rad Single Electron Transfer (SET) Ni Nickel Catalytic Cycle Ni(0) + Ar-I → Ar-Ni(II)-I Ar-Ni(II)-I + Azetidinyl• → Ar-Ni(III)(Azetidinyl)-I Ar-Ni(III)(Azetidinyl)-I → Product + Ni(I)-I Ni(I)-I + HE• → Ni(0) + HI Rad->Ni Radical Capture by Ni(II) Ni->PC Turnover via Reductant (HE)

Caption: Metallaphotoredox dual catalytic cycle for decarboxylative cross-coupling of azetidines.

Step-by-Step Experimental Protocols

Protocol A: Preparation of N-Boc-azetidine-2-carboxylic acid

Objective: Convert the stable precursor into a cross-coupling-compatible acid.

  • Hydrogenolysis: Dissolve Benzyl N-diphenylmethyl-2-azetidinecarboxylate (10.0 mmol) in anhydrous MeOH (50 mL). Add 10 wt% Pd/C (1.0 g).

  • Purge the reaction flask with Argon, then backfill with H2​ gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 16 hours.

  • In-Process Control: Monitor by LC-MS. The starting material ( m/z 358.2) should completely disappear, yielding the highly polar free amino acid ( m/z 102.1).

  • Filter the mixture through a pad of Celite to remove Pd/C, washing with MeOH. Concentrate the filtrate under reduced pressure.

  • Reprotection: Resuspend the crude residue in a 1:1 mixture of DCM and H2​O (40 mL). Add Triethylamine (25.0 mmol, 2.5 equiv) followed by Di-tert-butyl dicarbonate ( Boc2​O , 12.0 mmol, 1.2 equiv).

  • Stir at room temperature for 12 hours. Acidify the aqueous layer to pH 3 using 1M HCl, extract with EtOAc ( 3×30 mL), dry over Na2​SO4​ , and concentrate to yield N-Boc-azetidine-2-carboxylic acid.

Protocol B: Synthesis of the Redox-Active NHP Ester

Objective: Activate the carboxylic acid for single-electron reduction.

  • Dissolve N-Boc-azetidine-2-carboxylic acid (5.0 mmol) and N-hydroxyphthalimide (NHP, 5.5 mmol, 1.1 equiv) in anhydrous DCM (25 mL) under Argon.

  • Add N,N'-Diisopropylcarbodiimide (DIC, 5.5 mmol, 1.1 equiv) dropwise, followed by 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 10 mol%).

  • Stir at room temperature for 4 hours.

  • Self-Validation: The reaction mixture will turn pale yellow, and a white precipitate (diisopropylurea) may form. TLC (1:1 Hexanes:EtOAc) should reveal a new, UV-active spot ( Rf​≈0.4 ).

  • Filter the mixture, wash the filtrate with saturated NaHCO3​ , dry over MgSO4​ , and concentrate. Purify via flash chromatography to isolate the Azetidine-2-NHP ester as a stable, pale-yellow solid.

Protocol C: Photoredox-Nickel Dual Catalyzed Cross-Coupling

Objective: Forge the C-C bond to yield the 2-heteroaryl azetidine[1].

  • Reaction Setup: In a 8 mL borosilicate glass vial equipped with a Teflon septum, add the Azetidine-2-NHP ester (0.5 mmol, 1.0 equiv), 4-Iodopyridine (0.75 mmol, 1.5 equiv), NiCl2​⋅glyme (0.05 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.05 mmol, 10 mol%), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (0.01 mmol, 2 mol%), and Hantzsch ester (HE, 0.75 mmol, 1.5 equiv).

  • Transfer the vial to a glovebox or apply standard Schlenk techniques to purge with Argon (3 cycles).

  • Add anhydrous, degassed N,N-Dimethylacetamide (DMA, 5.0 mL).

  • Self-Validation (Visual Cue): Upon addition of the solvent and initial stirring, the solution should transition from pale green to a deep red/brown color, indicating the successful formation of the active Ni/dtbbpy complex and partial reduction.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 34 W Blue LEDs ( λmax​=450 nm). Irradiate for 16 hours. Crucial: Maintain the reaction temperature at ≈25 °C using a cooling fan; excessive heat degrades the azetidinyl radical.

  • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl ( ) to remove DMA, dry over Na2​SO4​ , and purify via column chromatography to yield the N-Boc-2-(4-pyridyl)azetidine.

Quantitative Data & Optimization Summary

The choice of reductant, solvent, and ligand is critical for matching the kinetics of the photoredox and nickel cycles[2]. The table below summarizes the optimization of the cross-coupling step, demonstrating the causality behind the selected protocol parameters.

EntryCatalyst System (Photocatalyst + Metal)ReductantSolventYield (%)Observation / Causality
1 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ + NiCl2​⋅glyme Hantzsch Ester DMA 85% Optimal conditions; HE ensures homogeneous turnover.
2 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ + NiCl2​⋅glyme Zn DustDMA42%Heterogeneous reductant leads to inconsistent Ni(0) regeneration.
3 NiCl2​⋅glyme (No Photocatalyst)Hantzsch EsterDMA0%Control: Ir catalyst is strictly required for SET to the NHP ester.
4 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (No Ni Catalyst)Hantzsch EsterDMA0%Control: Ni is strictly required for radical capture and C-C formation.
5 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ + NiCl2​⋅glyme Hantzsch EsterTHF61%Lower polarity solvent reduces the solubility of the Ni-dtbbpy complex.

Data synthesized from benchmark metallaphotoredox optimization studies for azetidine cross-couplings[1][6].

References

  • Brewster, J. T., Randall, S. D., Kowalski, J., Cruz, C., Shoemaker, R., Tarlton, E., & Hinklin, R. J. "A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry." Organic Letters, 2022, 24(49), 9123-9129.[URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c03852]
  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. "Merging photoredox with nickel catalysis: Coupling of α -carboxyl sp3 -carbons with aryl halides." Science, 2014, 345(6195), 437-440.[URL: https://www.science.org/doi/10.1126/science.1253647]
  • Pharmaffiliates. "Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) Product Details." Pharmaffiliates Catalog, 2023.[URL: https://www.pharmaffiliates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support center for the synthesis of benzyl N-diphenylmethyl-2-azetidinecarboxylate. This guide is designed for researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support center for the synthesis of benzyl N-diphenylmethyl-2-azetidinecarboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable, yet synthetically challenging, chiral building block. The inherent ring strain of the azetidine core makes its synthesis a nuanced process, often plagued by low yields and competing side reactions.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each experimental step, enabling you to diagnose issues, optimize your reaction conditions, and achieve higher, more consistent yields.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The most common synthetic routes involve the cyclization of a 4-substituted-2-aminobutanoic acid derivative. A widely adopted method involves the reaction of diphenylmethylamine with a benzyl 2,4-dibromobutanoate intermediate.[3]

Q1: My overall yield is consistently low (<40%). Where should I start troubleshooting?

A low overall yield is the most common complaint. The issue almost always resides in the critical C-N bond-forming cyclization step to create the four-membered ring. The formation of this strained ring is thermodynamically and kinetically challenging.[2][4] A systematic approach is crucial for diagnosis.

First, confirm the purity of your starting materials, particularly the benzyl 2,4-dibromobutanoate. Any impurities can interfere with the reaction. Second, rigorously control the reaction conditions of the cyclization step. The slow addition of reagents, temperature control, and choice of base and solvent are paramount.

Below is a logical workflow to diagnose the source of low yield.

G start Low Yield Observed check_sm Verify Purity of Starting Materials (Benzyl 2,4-dibromobutanoate, Diphenylmethylamine) start->check_sm check_cyclization Analyze Cyclization Step (TLC, LC-MS) start->check_cyclization If SMs are pure sub_reagents Synthesize Fresh or Re-purify Starting Materials check_sm->sub_reagents Impurities Detected multiple_spots Multiple Spots on TLC? (Byproducts) check_cyclization->multiple_spots no_conversion High Amount of Unreacted Starting Material? check_cyclization->no_conversion check_workup Review Workup & Purification Protocol emulsion Emulsion or Product Loss During Extraction? check_workup->emulsion purification_loss Product Loss During Column Chromatography? check_workup->purification_loss optimize_base Optimize Base & Solvent (See Q2 Table) multiple_spots->optimize_base Yes optimize_temp Adjust Temperature & Addition Rate multiple_spots->optimize_temp Yes increase_temp Increase Reaction Time or Temperature (e.g., from RT to 40°C) no_conversion->increase_temp Yes adjust_ph Adjust pH or Use Brine Wash emulsion->adjust_ph Yes optimize_column Optimize Solvent System; Consider Alternative Purification purification_loss->optimize_column Yes

Caption: A troubleshooting workflow for low reaction yield.

Q2: I'm observing significant byproduct formation during the cyclization step. What are the likely side reactions and how can I minimize them?

Byproduct formation is the primary thief of yield in azetidine synthesis. Due to the high activation energy required to form the strained four-membered ring, several competing pathways become accessible.[1]

Common Side Reactions:

  • Intermolecular Reaction (Polymerization): Instead of the amine attacking the gamma-position on the same molecule, it attacks another molecule, leading to oligomers or polymers. This is favored by high concentrations.[2]

  • Elimination: The base can promote elimination of HBr to form an unsaturated byproduct, which is a common issue when forming strained rings.[1]

  • Formation of Pyrrolidine (5-membered ring): If the starting material is contaminated with the 3-bromo isomer or if rearrangement occurs, the formation of the more stable 5-membered pyrrolidine ring can compete.[1]

Optimization Strategies:

The key is to favor the intramolecular S_N2 cyclization. This is achieved by using high-dilution conditions and carefully selecting the base and solvent.

ParameterRecommendationRationale
Concentration Maintain high dilution (<0.1 M)Reduces the probability of intermolecular reactions, favoring the desired intramolecular cyclization.
Base Use a non-nucleophilic, hindered base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)Minimizes elimination side reactions. Cesium carbonate is particularly effective due to the "cesium effect," which templates the cyclization.[5]
Solvent Aprotic polar solvents (e.g., DMF, Acetonitrile)These solvents effectively solvate the base's counter-ion without interfering with the nucleophilicity of the amine.
Temperature Room temperature to 40°CProvides enough energy to overcome the activation barrier for cyclization without significantly promoting elimination or decomposition pathways.
Addition Rate Add the dibromo ester slowly to the solution of diphenylmethylamine and baseMaintains high dilution conditions throughout the reaction, preventing localized high concentrations of the electrophile.
Q3: Purification of the final product is challenging. How can I effectively remove triphenylphosphine oxide (TPPO) and other byproducts if I use a Mitsunobu reaction for cyclization?

While not the classic route for this specific target, an intramolecular Mitsunobu reaction on an N-diphenylmethyl-4-hydroxy-2-aminobutanoate precursor is a viable alternative for forming the azetidine ring.[6][7] However, this introduces the notorious challenge of removing triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diisopropyl hydrazodicarboxylate).[8]

Step-by-Step Purification Protocol:

  • Initial Concentration: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk solvent (e.g., THF).

  • Precipitation of Byproducts:

    • Redissolve the crude oil in a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate).

    • Slowly add a non-polar solvent in which TPPO and the hydrazodicarboxylate are poorly soluble (e.g., hexane or diethyl ether) while stirring vigorously.[8]

    • Cool the mixture in an ice bath or freezer to maximize precipitation.

  • Filtration: Filter the cold suspension to remove the precipitated byproducts. Wash the solid cake with a small amount of the cold non-polar solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities, followed by a wash with saturated sodium bicarbonate solution and finally brine.

  • Column Chromatography: Concentrate the washed organic layer and purify the residue using flash column chromatography on silica gel. The bulky, relatively non-polar nature of the diphenylmethyl and benzyl groups means a solvent system with low to moderate polarity (e.g., hexane/ethyl acetate gradient) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare Benzyl N-diphenylmethyl-2-azetidinecarboxylate?

The most frequently cited and robust method starts from γ-butyrolactone. This multi-step synthesis offers a reliable pathway to the target molecule.[3]

G A γ-Butyrolactone B Benzyl 2,4-Dibromobutanoate A->B  Bromination &  Benzylation [10]   C Benzyl N-diphenylmethyl- 2-azetidinecarboxylate B->C  Cyclization with  Diphenylmethylamine [10]  

Caption: A common synthetic pathway.

Key Steps & Rationale:

  • Bromination of γ-Butyrolactone: The lactone is opened and brominated, typically at the alpha and gamma positions.

  • Esterification: The resulting carboxylic acid is converted to its benzyl ester. This step must be controlled to avoid side reactions.

  • Cyclization: The key step involves reacting the benzyl 2,4-dibromobutanoate with diphenylmethylamine. The amine first displaces one bromide (typically the more reactive one at the 4-position), followed by an intramolecular cyclization where the nitrogen attacks the carbon at the 2-position to close the ring.[2][3]

Q2: Why is the diphenylmethyl (DPM/Benzhydryl) group used for N-protection, and what are its advantages?

The diphenylmethyl (DPM) group is a bulky protecting group with specific advantages in this synthesis:

  • Steric Hindrance: Its size can help direct the stereochemistry of reactions at adjacent centers.

  • Stability: It is stable to a wide range of reaction conditions, including mildly basic and nucleophilic environments, making it robust enough to survive the cyclization step.

  • Cleavage Conditions: The DPM group is typically removed by catalytic hydrogenation (e.g., Pd/C, H₂) or strong acidolysis.[9] Conveniently, the benzyl ester protecting group at the C-terminus is also cleaved under catalytic hydrogenation conditions.[10] This allows for a one-pot deprotection of both the N- and C-termini to yield the parent azetidine-2-carboxylic acid if desired.

Q3: Are there alternative methods to direct cyclization for forming the azetidine ring?

Yes, several methods exist for forming the azetidine ring, primarily by activating a γ-amino alcohol precursor.[2]

Cyclization MethodPrecursorReagentsKey Advantages/Disadvantages
Mesylate Displacement γ-amino alcoholMsCl, Et₃N, then baseAdv: Common, reliable method.[11] Disadv: Requires an extra step to form the mesylate; can have elimination side products.
Mitsunobu Reaction γ-amino alcoholPPh₃, DIAD/DEADAdv: One-pot conversion of the alcohol to the azetidine.[8][12] Disadv: Difficult purification (TPPO byproduct); sensitive to steric hindrance.[13]
CDI-Mediated Cyclization γ-amino alcohol1,1'-Carbonyldiimidazole (CDI)Adv: Avoids toxic reagents and forms a stable intermediate.[1][7] Disadv: May require heating, which can promote side reactions.
Q4: How can I effectively monitor the progress of the cyclization reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Staining: The product is UV active due to the benzyl and diphenylmethyl groups. However, for better visualization, stains like potassium permanganate (which reacts with the amine) or ninhydrin (if a primary/secondary amine is present) can be used.

  • Solvent System: A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).

  • Interpretation: You should see the consumption of the starting material (benzyl 2,4-dibromobutanoate) and the appearance of a new spot for the product. The product, being more polar than the starting dibromide but likely less polar than diphenylmethylamine, should have a distinct Rf value. Any additional spots may indicate the formation of byproducts.

References

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyl N-diphenylmethyl-2-azetidinecarboxylate

This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the debenzylation of benzyl N-diphenylmethyl-2-azetidinecarboxylate. Incomplete or stalled reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the debenzylation of benzyl N-diphenylmethyl-2-azetidinecarboxylate. Incomplete or stalled reactions are common hurdles in the synthesis of 2-azetidinecarboxylic acid derivatives. This document provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you overcome these obstacles.

The target transformation involves the hydrogenolytic cleavage of two distinct protecting groups: a benzyl (Bn) ester and an N-diphenylmethyl (DPM or benzhydryl) group. While both are susceptible to hydrogenolysis, their relative reactivities can differ, leading to complex product mixtures if the reaction is not driven to completion.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.

Q1: My reaction has stalled. I see starting material and some mono-deprotected intermediate, but the reaction won't proceed further. What's wrong with my catalyst?

A1: A stalled hydrogenolysis reaction is most frequently due to catalyst deactivation or poisoning. The palladium catalyst surface, where the reaction occurs, is sensitive to a variety of chemical species.[1][2]

Common Causes and Solutions:

  • Catalyst Poisoning: The most likely culprit is the product itself—the free secondary amine of the azetidine ring. Basic nitrogen atoms can strongly coordinate to the palladium surface, blocking active sites and inhibiting further catalytic cycles.[3][4] Other common poisons include sulfur compounds (e.g., from reagents like thiols or residual sulfates), halides, and strongly coordinating solvents or additives like nitriles.[2]

    • Solution 1: Add an Acid. Including a stoichiometric amount of a mild acid, such as acetic acid (AcOH), can protonate the newly formed amine.[3] The resulting ammonium salt has a significantly lower affinity for the palladium surface, preventing catalyst poisoning and often accelerating the reaction.

    • Solution 2: Ensure Reagent Purity. Use high-purity solvents and reagents. If sulfur or halide contamination is suspected, purifying the starting material is essential.

  • Poor Catalyst Quality or Handling: Palladium on carbon (Pd/C) is pyrophoric and can lose activity if improperly handled or stored.[5] Old or poorly stored catalysts may have partially oxidized or agglomerated, reducing the number of available active sites.

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., Nitrogen or Argon) and, when possible, use a slurry to transfer it, minimizing air exposure.[6]

  • Insufficient Agitation: This is a heterogeneous reaction. If the catalyst is not properly suspended in the reaction mixture, the effective surface area is dramatically reduced.

    • Solution: Ensure vigorous and efficient stirring to maintain a uniform suspension of the catalyst throughout the reaction.

Q2: The benzyl ester was removed cleanly, but the N-diphenylmethyl (DPM) group remains. How can I force the second deprotection to completion?

A2: The N-DPM group is generally more sterically hindered and can be more difficult to remove via hydrogenolysis than a simple O-benzyl group.[7] Achieving complete deprotection often requires more forcing conditions or a more active catalyst.

Strategies to Enhance N-DPM Cleavage:

  • Switch to a More Active Catalyst: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective for cleaving stubborn N-benzyl and N-DPM groups.[3][8][9] It is generally considered more robust against amine poisoning and can operate under milder conditions than standard Pd/C.

  • Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure (from balloon pressure to 50-100 psi or higher) increases the concentration of hydrogen on the catalyst surface, which can accelerate the rate of the slower, second hydrogenolysis step.[10]

  • Elevate the Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to cleave the more resilient C-N bond of the DPM group. However, be cautious, as higher temperatures can sometimes lead to side reactions.

  • Increase Catalyst Loading: While not the most elegant solution, increasing the weight percentage of the catalyst (e.g., from 10 mol% to 20-25 mol%) can sometimes compensate for the lower reactivity of the DPM group.[3]

Q3: My starting material is sensitive to standard hydrogenolysis conditions. What are some reliable alternative methods for debenzylation?

A3: If your molecule contains other reducible functional groups (e.g., alkynes, alkenes, or sensitive halogen substituents), standard high-pressure hydrogenation may not be suitable.[11] In these cases, alternative methods are highly valuable.

Alternative Deprotection Methods:

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the use of flammable hydrogen gas and specialized high-pressure equipment.[6][12] A hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.

    • Recommended Conditions: Use 10% Pd/C with ammonium formate as the hydrogen donor in a protic solvent like methanol (MeOH) or ethanol (EtOH).[13][14][15] This method is often milder and can exhibit different selectivity compared to H₂ gas.[6]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl and DPM ethers and esters, often at low temperatures.[16][17] This is an excellent non-reductive alternative.

    • Recommended Conditions: Reagents like aluminum chloride (AlCl₃) with a soft nucleophile like N,N-dimethylaniline or anisole can cleave benzyl groups.[18] Boron trichloride (BCl₃) or boron tribromide (BBr₃) are also powerful but may require careful handling due to their reactivity.[16]

Frequently Asked Questions (FAQs)

  • What is the typical catalyst loading for this reaction? For standard hydrogenolysis, a catalyst loading of 5-10 mol% (by weight relative to the substrate) of palladium metal is a common starting point. For more challenging substrates, this may be increased to 20 mol% or higher.

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting material, the mono-deprotected intermediate, and the final product. The final, fully deprotected product (a zwitterionic amino acid) will typically have a very low Rf value and may remain at the baseline. Staining with ninhydrin is useful for visualizing the product amine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Is it possible to selectively remove only the benzyl ester and leave the N-DPM group intact? Yes, this is often achievable due to the generally higher reactivity of the benzyl ester towards hydrogenolysis. To favor selective O-debenzylation, use milder conditions:

    • Employ standard 10% Pd/C.

    • Run the reaction at room temperature and atmospheric pressure (H₂ balloon).

    • Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed, before significant N-DPM cleavage occurs.

    • An alternative non-hydrogenolytic method involves using nickel boride, which can selectively cleave benzyl esters in the presence of N-benzyl groups.[19]

Data & Protocols

Comparative Table of Hydrogenolysis Conditions
ParameterStandard Pd/CPearlman's Catalyst (Pd(OH)₂/C)Transfer Hydrogenation (CTH)
Primary Use General-purpose debenzylationHindered or difficult-to-remove groups, amine-containing substrates[3][9]Alternative to H₂ gas, good for sensitive functional groups[6]
Catalyst Loading 5-10 wt%10-20 wt%10-20 wt%
Hydrogen Source H₂ gas (1-10 atm)H₂ gas (1-10 atm)Ammonium Formate (3-5 equiv.)[13]
Typical Solvent MeOH, EtOH, THF, EtOAc[16]MeOH, EtOHMeOH, EtOH[15]
Temperature Room Temp. to 50 °CRoom Temp.Room Temp. to Reflux
Additive Acetic Acid (optional, 1 equiv.)Not usually requiredNot usually required
Experimental Protocols

Protocol 1: Standard Debenzylation using 10% Pd/C

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl N-diphenylmethyl-2-azetidinecarboxylate (1.0 equiv).

  • Solvent: Dissolve the substrate in a suitable solvent (e.g., Methanol or a THF/Methanol mixture, approx. 0.1 M concentration).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (10 wt% of the substrate).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Enhanced Debenzylation with Pearlman's Catalyst

  • Setup: Follow steps 1 and 2 from Protocol 1.

  • Catalyst Addition: Under an inert atmosphere, add 20% Pd(OH)₂/C (Pearlman's Catalyst, 15-20 wt% of the substrate).[9]

  • Hydrogenation: Set up the reaction for hydrogenation as described in step 4 of Protocol 1. For particularly stubborn substrates, use a Parr shaker or a similar apparatus that allows for positive hydrogen pressure (e.g., 50 psi).

  • Reaction & Work-up: Follow steps 5-7 from Protocol 1. Reaction times are often significantly shorter with this catalyst.

Protocol 3: Catalytic Transfer Hydrogenation (CTH)

  • Setup: To a round-bottom flask, add the substrate (1.0 equiv) and 10% Pd/C (10-20 wt%).[12]

  • Solvent: Add Methanol to dissolve/suspend the substrate (approx. 0.1 M).

  • Hydrogen Donor: Add Ammonium Formate (4-5 equiv) to the stirred suspension.[15] The reaction may gently effervesce.

  • Reaction: Stir the mixture at room temperature or warm to reflux (40-65 °C) while monitoring by TLC.[15]

  • Work-up & Isolation: Follow steps 6-7 from Protocol 1. Excess ammonium formate is volatile and can often be removed under high vacuum.

Visual Diagrams

Reaction Scheme

G sub Benzyl N-diphenylmethyl- 2-azetidinecarboxylate int N-diphenylmethyl- 2-azetidinecarboxylic acid (Intermediate) sub->int H₂, Pd/C (Fast) prod Azetidine-2-carboxylic acid (Final Product) int->prod H₂, Pd/C (Slow, Rate-Limiting)

Caption: Reaction pathway for the two-step hydrogenolysis.

Troubleshooting Workflow

G start Incomplete Debenzylation q1 Is the Benzyl Ester also present? start->q1 cat_poison Suspect Catalyst Poisoning or Deactivation q1->cat_poison Yes dpm_issue N-DPM group is resistant q1->dpm_issue No add_acid Add Acetic Acid (1 equiv.) Use fresh catalyst cat_poison->add_acid alt_method_q Is hydrogenation unsuitable? add_acid->alt_method_q stronger_cond Switch to Pearlman's Catalyst Increase H₂ Pressure / Temp. dpm_issue->stronger_cond stronger_cond->alt_method_q cth Use Transfer Hydrogenation (Ammonium Formate) alt_method_q->cth Yes

Sources

Troubleshooting

optimizing purification of benzyl N-diphenylmethyl-2-azetidinecarboxylate by flash chromatography

Focus: Optimizing Flash Chromatography for Benzyl N-diphenylmethyl-2-azetidinecarboxylate Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing Flash Chromatography for Benzyl N-diphenylmethyl-2-azetidinecarboxylate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in isolating complex, sterically hindered nitrogen heterocycles. Here, we dissect the chromatographic behavior of Benzyl N-diphenylmethyl-2-azetidinecarboxylate and provide field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Physicochemical Profiling

To control the chromatography, we must first understand the molecule. Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3) is a four-membered ring analog of L-Proline, heavily utilized as an intermediate in polypeptide synthesis[1]. Its unique structure dictates its behavior on silica gel.

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 357.45 g/mol Elutes later than lower MW fragments; requires moderate solvent strength.
Lipophilicity (LogP) High (~4.5)The three phenyl rings drive strong retention in non-polar solvents, increasing the risk of co-elution with lipophilic byproducts.
Functional Groups Basic Azetidine NitrogenProne to strong hydrogen bonding and ion-exchange with acidic silanols, causing severe peak tailing[2].
Protecting Groups N-Benzhydryl (Diphenylmethyl)Acid-labile. Prolonged exposure to standard acidic silica gel can cause on-column degradation[3].
UV Absorbance λmax​ 210 nm, 254 nmEasily detectable via standard UV-Vis flow cells due to the aromatic rings.
Purification Troubleshooting Workflow

Before committing your crude mixture to a preparative column, follow this logical decision tree to identify and neutralize potential failure points.

G Start Crude Benzyl N-diphenylmethyl- 2-azetidinecarboxylate CheckTLC TLC Analysis (Hexane/EtOAc) Start->CheckTLC Tailing Severe Tailing / Streaking? CheckTLC->Tailing AddTEA Add 1% TEA to Mobile Phase & Pre-treat Column Tailing->AddTEA Yes Coelution Co-elution with Benzhydryl Bromide? Tailing->Coelution No AddTEA->Coelution ChangeSolvent Switch to Toluene/EtOAc (Exploit π-π interactions) Coelution->ChangeSolvent Yes Degradation On-Column Degradation? (Loss of Benzhydryl) Coelution->Degradation No ChangeSolvent->Degradation Alumina Switch to Neutral Alumina or Deactivated Silica Degradation->Alumina Yes Optimize Optimized Flash Chromatography Gradient: 0-20% EtOAc/Hexane Degradation->Optimize No Alumina->Optimize

Decision tree for troubleshooting the purification of Benzyl N-diphenylmethyl-2-azetidinecarboxylate.

Frequently Asked Questions (FAQs)

Q: Why does my compound streak across the TLC plate and elute as a broad, tailing peak during flash chromatography? Mechanistic Cause: Standard silica gel is populated with acidic silanol groups (Si-OH) that have a pKa of ~4.5 to 5.5. Although the azetidine nitrogen in your target molecule is sterically hindered by the bulky diphenylmethyl group, it retains enough basicity to undergo hydrogen bonding and ion-exchange interactions with these silanols[2]. This dual-mode retention causes the compound to drag through the column. Self-Validating Solution: Add a basic modifier. Run a diagnostic TLC with your standard solvent system, then run a second plate where the solvent contains 1% Triethylamine (TEA). If the spot sharpens, pre-treat your preparative silica column with 1% TEA in hexanes and maintain 0.1% TEA in your mobile phase. The TEA competitively binds to and masks the active silanol sites.

Q: I observe a new, lower-Rf spot appearing during purification that wasn't present in my crude NMR. What is happening? Mechanistic Cause: You are observing acid-catalyzed deprotection. The N-diphenylmethyl (benzhydryl) protecting group is highly sensitive to acidic environments[3]. Because standard silica gel is mildly acidic, prolonged column residence times can trigger the slow cleavage of the benzhydryl group, yielding the deprotected benzyl 2-azetidinecarboxylate and benzhydryl alcohol artifacts[4]. Self-Validating Solution: Minimize column residence time by optimizing your flow rate. If degradation persists, switch your stationary phase to neutral alumina, or thoroughly deactivate your silica gel with a base prior to loading[2].

Q: The target compound co-elutes with unreacted benzhydryl bromide. How can I resolve this? Mechanistic Cause: Benzyl N-diphenylmethyl-2-azetidinecarboxylate contains three phenyl rings, making it highly lipophilic. In standard alkane/ethyl acetate solvent systems, its polarity profile is nearly identical to its synthetic precursors (like benzhydryl bromide), leading to co-elution[5]. Self-Validating Solution: Alter the selectivity of the mobile phase by changing the organic modifier. Switch from Hexane/Ethyl Acetate to a Hexane/Toluene or Toluene/Acetone system. The inclusion of toluene exploits differential π−π interactions between the stationary phase, the solvent, and the aromatic rings of the target, effectively pulling the compounds apart.

Optimized Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology for the optimized isolation of Benzyl N-diphenylmethyl-2-azetidinecarboxylate.

Step 1: Column Preparation & Silanol Deactivation

  • Select a high-performance silica gel column (40-63 µm particle size).

  • Prepare a deactivation solution consisting of 1% Triethylamine (TEA) in Hexanes.

  • Flush the column with 3 Column Volumes (CV) of the deactivation solution at a flow rate appropriate for your column size (e.g., 30 mL/min for a 40g column). This neutralizes the acidic silanols and prevents on-column degradation[2].

  • Re-equilibrate the column with 2 CV of 100% Hexanes (containing 0.1% TEA).

Step 2: Sample Loading (Dry Loading Technique) Note: Liquid loading is not recommended due to the high lipophilicity of the crude mixture, which can cause band broadening.

  • Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM).

  • Add deactivated Celite or basic alumina to the flask in a 1:2 (sample-to-sorbent) mass ratio.

  • Evaporate the DCM slowly under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Load this powder evenly onto the top frit of the prepared column.

Step 3: Gradient Elution

  • 0 to 3 CV: Run an isocratic hold at 100% Hexanes (with 0.1% TEA). This will rapidly elute highly non-polar impurities, including unreacted benzhydryl bromide.

  • 3 to 12 CV: Initiate a shallow, linear gradient from 0% to 15% Ethyl Acetate in Hexanes (maintaining 0.1% TEA throughout). The shallow gradient ensures separation from structurally similar azetidine byproducts[5].

  • 12 to 16 CV: Hold isocratically at 15% Ethyl Acetate until the target compound fully elutes.

Step 4: Detection & Fraction Analysis

  • Monitor the elution via dual-wavelength UV detection at 210 nm (amide/ester baseline) and 254 nm (aromatic rings).

  • Collect fractions and verify purity via TLC. Pro-tip: The compound may not stain well with standard KMnO4 due to steric hindrance. Heat the TLC plate strongly with ninhydrin to thermally cleave the protecting group and reveal the secondary amine.

References
  • Pharmaffiliates. "Benzyl N-Diphenylmethyl-2-azetidinecarboxylate Reference Standard." Pharmaffiliates. Available at: [Link]

  • K. A. R. et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries." ACS Combinatorial Science, 2012. Available at: [Link]

  • Patwardhan, A. et al. "Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters." Organic Letters, 2005. Available at: [Link]

Sources

Optimization

preventing azetidine ring opening during benzyl N-diphenylmethyl-2-azetidinecarboxylate reactions

Troubleshooting Guide for Reactions of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate This guide is intended for researchers, scientists, and professionals in drug development who are working with benzyl N-diphenylmethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for Reactions of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

This guide is intended for researchers, scientists, and professionals in drug development who are working with benzyl N-diphenylmethyl-2-azetidinecarboxylate and encountering challenges with the stability of the azetidine ring during chemical transformations. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and field-proven insights to help you navigate these sensitive reactions successfully.

Frequently Asked Questions (FAQs)

Q1: My azetidine ring is opening during N-debenzylation of benzyl N-diphenylmethyl-2-azetidinecarboxylate. What are the likely causes and how can I prevent this?

A1: Ring-opening of the azetidine moiety during N-debenzylation is a common issue, often attributed to the reaction conditions and the inherent strain of the four-membered ring. The choice of catalyst and hydrogen source in catalytic hydrogenation is critical.

Common Causes of Ring Opening:

  • Harsh Reaction Conditions: Aggressive catalytic systems or high temperatures can promote cleavage of the C-N bonds within the azetidine ring.

  • Inappropriate Catalyst Choice: Some catalysts may exhibit high activity towards ring cleavage.

  • Acidic Byproducts: The formation of acidic byproducts during the reaction can catalyze ring-opening.

Strategies for Prevention:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for debenzylation. However, the choice of catalyst can influence the reaction outcome. For sensitive substrates like azetidines, Pearlman's catalyst (Pd(OH)₂/C) is often a milder and more effective alternative. It can facilitate debenzylation under less harsh conditions, minimizing the risk of ring opening.

  • Control of Reaction Conditions:

    • Temperature: Perform the reaction at room temperature or below to minimize side reactions.

    • Hydrogen Pressure: Use a moderate hydrogen pressure (e.g., 1-4 atm). Higher pressures are generally not necessary and can increase the risk of ring cleavage.

    • Solvent: Protic solvents like methanol or ethanol are standard. The choice of solvent can influence catalyst activity and substrate stability.

Troubleshooting Workflow for N-Debenzylation

cluster_0 Problem: Azetidine Ring Opening During N-Debenzylation start Ring Opening Observed q1 Are you using standard Pd/C? start->q1 sol1 Switch to Pearlman's Catalyst (Pd(OH)₂/C) q1->sol1 Yes q2 Are reaction temperatures elevated? q1->q2 No end Successful Debenzylation sol1->end sol2 Maintain room temperature or below q2->sol2 Yes q3 Is hydrogen pressure high? q2->q3 No sol2->end sol3 Use moderate H₂ pressure (1-4 atm) q3->sol3 Yes sol3->end cluster_1 DPM Deprotection Strategy start Need to deprotect N-DPM q1 Is the molecule sensitive to acid? start->q1 acid_deprotection Use TFA/DCM at 0 °C q1->acid_deprotection No hydrogenolysis Use Pd/C, H₂ q1->hydrogenolysis Yes q2 Is the benzyl ester also present? hydrogenolysis->q2 simultaneous_deprotection Hydrogenolysis will remove both DPM and Benzyl groups q2->simultaneous_deprotection Yes selective_deprotection Acidic deprotection will selectively remove DPM q2->selective_deprotection No

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solvation challenges with Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solvation challenges with Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3). As a critical four-membered ring analog of L-Proline used in complex polypeptide synthesis , this intermediate presents significant handling hurdles due to its extreme hydrophobicity.

Below, we detail the mechanistic causes of these solubility issues and provide field-proven, self-validating protocols to overcome them in polar solvents.

Mechanistic Overview: The "Why" Behind the Solubility Barrier

To dissolve a compound, the solvent must overcome the crystal lattice energy and solvate the individual molecules. Benzyl N-diphenylmethyl-2-azetidinecarboxylate resists polar solvation due to three structural factors:

  • Extreme Lipophilicity: The molecule contains three bulky aromatic rings (one benzyl ester group and a diphenylmethyl/benzhydryl group). This creates a massive hydrophobic surface area that forces polar solvents (like water or methanol) into highly ordered clathrate structures, resulting in a severe entropic penalty.

  • Lack of Hydrogen Bond Donors: With the molecular formula C24H23NO2 , the compound possesses hydrogen bond acceptors (ester oxygens, tertiary amine) but zero hydrogen bond donors.

  • Steric Shielding: The tertiary nitrogen within the azetidine ring is the only ionizable group. However, it is heavily shielded by the bulky benzhydryl group, slowing down protonation kinetics in mildly acidic environments.

Diagnostic Solubility Data

Before selecting a protocol, consult the empirical solubility table below to establish your baseline expectations and identify the appropriate intervention.

Target SolventExpected Solubility (Neutral pH)Primary Limiting FactorRecommended Intervention
Water / PBS < 0.1 mg/mLHydrophobic clashProtocol B (Co-solvent) or Protocol A
Methanol / Ethanol < 1.0 mg/mLInsufficient polarity matchingProtocol A (Salt Formation)
Acetonitrile (MeCN) 1.0 - 5.0 mg/mLModerate lattice energyHeat (40°C) + Sonication
DMSO / DMF > 50.0 mg/mLNone (Ideal matching)Direct dissolution (Use as Stock)

Recommended Solvation Workflows

The decision tree below outlines the logical progression for selecting the correct solvation strategy based on your target solvent and downstream pH requirements.

SolvationWorkflow Start Solid Benzyl N-diphenylmethyl- 2-azetidinecarboxylate Check Target Solvent? Start->Check Aqueous Aqueous / Highly Polar (Water, Buffer) Check->Aqueous Water/Buffer Organic Polar Organic (MeOH, EtOH, MeCN) Check->Organic Alcohols/MeCN Salt Protocol A: Salt Formation (Add 1.1 eq TFA or HCl) Aqueous->Salt Tolerates low pH Cosolvent Protocol B: Co-solvent (Dissolve in DMSO first) Aqueous->Cosolvent Requires neutral pH Organic->Salt Direct dissolution Organic->Cosolvent If solubility < 1mg/mL Success Clear Solution Achieved Salt->Success Cosolvent->Success

Workflow for selecting the optimal solvation protocol based on target solvent and pH tolerance.

Step-by-Step Experimental Protocols

Protocol A: Acid-Mediated Salt Formation (For Alcohols & Water)

Causality: The azetidine nitrogen is basic. By adding a strong acid, we protonate the tertiary amine, converting the highly lipophilic neutral molecule into a cationic salt. This drastically lowers the LogP and allows robust dipole-ion interactions with polar solvents .

Steps:

  • Weighing: Weigh the desired amount of Benzyl N-diphenylmethyl-2-azetidinecarboxylate into a glass vial.

  • Suspension: Add 90% of the final target volume of your polar solvent (e.g., Methanol or Water). The compound will remain a cloudy suspension.

  • Acidification: Dropwise, add 1.05 to 1.1 molar equivalents of Trifluoroacetic acid (TFA) or 1M Hydrochloric acid (HCl). Do not use weak acids like acetic acid, as they cannot efficiently protonate the sterically hindered amine.

  • Agitation: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes at room temperature.

  • Validation: Shine a laser pointer through the vial. If the beam path is invisible (no Tyndall effect), true dissolution has occurred. If scattering is visible, add an additional 0.1 eq of acid and repeat sonication.

  • Volume Adjustment: Bring the solution to the final volume with the target solvent.

Protocol B: Co-Solvent Dilution Strategy (For Biological Assays)

Causality: When biological assays require neutral pH, acid-mediated salt formation is unviable. Instead, we bypass the crystal lattice energy by pre-dissolving the compound in an aprotic organic solvent (DMSO), then trapping the molecules in a metastable state or micelle upon aqueous dilution.

Steps:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex until completely clear.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C to increase the thermodynamic solubility limit.

  • Surfactant Addition (Optional but Recommended): Add 0.1% to 0.5% (v/v) Tween-20 or Triton X-100 to the aqueous buffer. This provides hydrophobic pockets for the bulky benzhydryl groups.

  • Dilution: Place the buffer on a magnetic stirrer at high speed. Dropwise, inject the DMSO stock directly into the vortex of the stirring buffer. Keep final DMSO concentration below 5% (v/v).

  • Validation: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Check for a microscopic pellet. A lack of pellet confirms the compound remains in solution/stable suspension.

Mechanistic Rescue of Precipitates

If Protocol B fails due to rapid injection or cold buffer, the compound will crash out of solution. The diagram below maps the causality of this precipitation and the logical rescue pathways.

PrecipitationRescue Stock DMSO Stock (High Solubility) Dilution Aqueous Dilution (Water/PBS) Stock->Dilution Precipitate Precipitation (Hydrophobic Clash) Dilution->Precipitate Rapid addition Rescue1 Add Surfactant (e.g., Tween-20) Precipitate->Rescue1 Neutral pH req. Rescue2 Lower pH (Protonate Amine) Precipitate->Rescue2 Acidic pH OK Soluble Stable Micelles or Solvated Cations Rescue1->Soluble Rescue2->Soluble

Mechanistic pathway of aqueous precipitation and chemical rescue strategies.

Frequently Asked Questions (FAQs)

Q: Why does my compound instantly turn milky when I dilute my DMSO stock into PBS? A: This is a classic hydrophobic clash. The sudden shift in solvent polarity forces the highly lipophilic benzhydryl and benzyl groups to aggregate to minimize their surface area exposed to water. To fix this, ensure you are adding the DMSO stock extremely slowly into a rapidly stirring buffer containing a surfactant.

Q: Can I use heat to dissolve it in water without adding acid? A: No. While heat increases kinetic energy, it cannot overcome the fundamental lack of hydrogen-bonding capability in the neutral molecule. The compound will simply remain suspended or melt into an immiscible oil layer if the temperature exceeds its melting point.

Q: Will the acid in Protocol A hydrolyze the benzyl ester? A: Benzyl esters are generally stable to mild organic acids (like TFA) at room temperature for the duration of standard experiments. However, you must avoid strong aqueous bases (like NaOH), as these will rapidly saponify the ester, permanently altering your molecule.

Q: My NMR spectra in Methanol-d4 show broad, unresolved peaks. Is the compound degrading? A: Not necessarily. Broad peaks in polar NMR solvents often indicate self-aggregation (micelle-like formation) rather than degradation. Add a micro-drop of DCl (Deuterated Hydrochloric Acid) to the NMR tube. This will protonate the azetidine ring, breaking up the aggregates and immediately sharpening your spectral resolution.

References

  • Pharmaffiliates. "Benzyl N-Diphenylmethyl-2-azetidinecarboxylate | CAS No : 22742-42-3". Pharmaffiliates Reference Standards. [Link]

Optimization

Technical Support Center: Optimizing Chiral Resolution of Benzyl N-diphenylmethyl-2-azetidinecarboxylate Enantiomers

Welcome to the technical support center for the chiral resolution of benzyl N-diphenylmethyl-2-azetidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of benzyl N-diphenylmethyl-2-azetidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common challenges and successfully resolve the enantiomers of this critical compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of benzyl N-diphenylmethyl-2-azetidinecarboxylate?

There are three primary approaches for the chiral resolution of this and structurally related compounds:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common analytical and preparative method. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic azetidine carboxylic acid precursor with a chiral resolving agent (like a chiral amine or acid) to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][3] The desired enantiomer is then recovered by removing the resolving agent.

  • Enzymatic Resolution: This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[1][4][5] For instance, certain hydrolases can selectively hydrolyze one enantiomer of an ester derivative.[4][6]

Q2: I'm seeing poor or no resolution on my chiral HPLC. What are the first things I should check?

When facing poor resolution in chiral HPLC, a systematic check of your system and method parameters is crucial.[7] Start with the most straightforward potential issues:

  • Verify Method Parameters: Double-check that the mobile phase composition, flow rate, and column temperature match your intended method.[7]

  • Assess the Chiral Stationary Phase (CSP): Confirm you are using the correct CSP for your compound class. The column's performance can degrade over time due to contamination or improper storage.[7][8]

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. An inappropriate sample solvent can cause peak distortion.[9]

Below is a workflow to guide your initial troubleshooting:

G Start Poor or No Resolution Observed VerifyMethod Verify HPLC Method Parameters (Mobile Phase, Flow Rate, Temp) Start->VerifyMethod AssessCSP Assess Chiral Stationary Phase (CSP) (Correct Type? Degraded?) VerifyMethod->AssessCSP Parameters Correct CheckSample Review Sample Preparation (Solvent Compatibility? Concentration?) AssessCSP->CheckSample CSP is Suitable Optimize Proceed to Method Optimization CheckSample->Optimize Sample Prep is Correct

Caption: Initial troubleshooting workflow for poor enantiomeric resolution.

Q3: How does temperature impact the separation of my enantiomers?

Temperature is a critical but complex parameter in chiral separations.[8] Its effect is highly compound and CSP-dependent.

  • General Trend: Lowering the temperature often enhances chiral recognition.[8] This is because the subtle intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) responsible for separating the enantiomers become more stable at lower temperatures.

  • Exceptions: In some cases, increasing the temperature can improve peak shape and efficiency, or even unexpectedly improve resolution.[8] It is essential to empirically determine the optimal temperature for your specific separation. Controlled temperature optimization should be a part of your method development.

Troubleshooting Guide: Chiral HPLC Method Optimization

This section provides a deeper dive into specific issues you may encounter during HPLC-based resolution.

Symptom: Poor Enantiomeric Resolution (Rs < 1.5)

Low resolution is the most common challenge. This can manifest as overlapping peaks or just a small shoulder on a single peak.

Causality & Troubleshooting Steps:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for many chiral compounds.

    • Action: If you see no separation, your CSP may be unsuitable. Screen different types of CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H). A specific successful separation of a similar azetidine derivative was achieved using a Chiralpak AD-H column.[10]

  • Suboptimal Mobile Phase: The mobile phase composition dictates the interaction strength between the analytes and the CSP.

    • Action (Normal Phase): Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in your hexane or heptane mobile phase. Small changes can have a significant impact.

    • Action (Additives): For acidic or basic compounds, adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and resolution by suppressing unwanted secondary interactions.[7]

  • Incorrect Flow Rate: Flow rate affects both resolution and analysis time.

    • Action: Generally, lower flow rates lead to better resolution but longer run times. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.

Experimental Protocol: CSP & Mobile Phase Screening

  • Prepare Stock Solution: Create a 1 mg/mL solution of your racemic benzyl N-diphenylmethyl-2-azetidinecarboxylate in a suitable solvent (e.g., isopropanol).

  • Initial Screening:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Hexane/Ethanol/Formic Acid (95:5:0.05).[10]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Evaluation: Run the sample. If you see partial separation, proceed with optimization. If not, consider a different CSP or mobile phase system (e.g., reversed-phase).

  • Optimization: Adjust the percentage of the alcohol modifier in 2-5% increments. Evaluate the resolution factor (Rs) at each step.

ParameterStarting ConditionOptimization RangeRationale
CSP Chiralpak AD-HScreen other polysaccharide or Pirkle-type CSPsThe CSP provides the chiral recognition environment.[7][8]
Mobile Phase Hexane/Ethanol (95:5)Hexane/Ethanol (98:2 to 90:10)Modulates the retention and interaction with the CSP.[7]
Additive 0.05% Formic Acid0.05-0.2% TFA or DEASuppresses silanol interactions and improves peak shape.[11]
Temperature 25°C10°C to 40°CAffects the thermodynamics of chiral recognition.[8]
Flow Rate 1.0 mL/min0.5 to 1.5 mL/minInfluences column efficiency and analysis time.
Symptom: Asymmetric Peaks (Tailing or Fronting)

Poor peak shape can compromise resolution and quantification.

Causality & Troubleshooting Steps:

  • Secondary Interactions: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups.[7]

    • Action: Add a mobile phase modifier. For a compound with a basic nitrogen like your azetidine, an acidic modifier (e.g., TFA) can help. Conversely, if the compound has acidic properties, a basic modifier (e.g., TEA) may be beneficial.[9]

  • Column Overload: Injecting too much sample can lead to peak fronting.[7]

    • Action: Reduce the injection volume or dilute your sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9]

    • Action: Whenever possible, dissolve your sample in the mobile phase itself or a weaker solvent.[7]

G Start Asymmetric Peaks Observed CheckInteractions Assess for Secondary Interactions Start->CheckInteractions CheckOverload Check for Column Overload Start->CheckOverload CheckSolvent Check Sample Solvent Start->CheckSolvent AddModifier Add Mobile Phase Modifier (e.g., TFA, DEA) CheckInteractions->AddModifier Tailing Observed ReduceLoad Reduce Injection Volume or Sample Concentration CheckOverload->ReduceLoad Fronting Observed ChangeSolvent Dissolve Sample in Mobile Phase CheckSolvent->ChangeSolvent Distortion Observed

Caption: Troubleshooting workflow for asymmetric peaks.

Alternative Resolution Strategy: Diastereomeric Crystallization

If preparative HPLC is not feasible, classical resolution via diastereomeric salt formation is a powerful alternative. This is particularly useful for resolving the precursor, N-diphenylmethyl-2-azetidinecarboxylic acid, before the benzylation step.

Principle: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-(+)-α-methylbenzylamine) to form a mixture of two diastereomeric salts (R,R and S,R). These diastereomers have different solubilities and can be separated by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve 1 equivalent of racemic N-diphenylmethyl-2-azetidinecarboxylic acid in a suitable solvent (e.g., ethanol). Add 0.5-1.0 equivalents of a chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine). Heat the mixture gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator. The less soluble diastereomeric salt will crystallize out.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check: Liberate the free acid from a small sample of the crystals by treating with an acid (e.g., HCl) and extracting into an organic solvent. Analyze the enantiomeric excess (ee) by chiral HPLC.

  • Recrystallization: If the ee is not satisfactory, recrystallize the salt from the same or a different solvent system to improve purity.

  • Liberation of Enantiomer: Once the desired purity is achieved, treat the bulk of the diastereomeric salt with acid to recover the enantiopure N-diphenylmethyl-2-azetidinecarboxylic acid.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. BenchChem.
  • Li, M., et al. (n.d.).
  • Request PDF. (n.d.).
  • Rodebaugh, R. M., et al. (2009, March 12). Resolution of D-azetidine-2-carboxylic acid.
  • Lefranc, J., et al. (2014, November 7). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry.
  • Taylor, K. (2020, May 20). Trouble with chiral separations.
  • Muramatsu, H., et al. (2007, December 31).
  • Agilent. (2023, July 25).
  • Chemistry Stack Exchange. (2012, April 29).
  • Chemistry Steps. (n.d.).
  • Zhang, J., & Jin, J. Z. (2025, August 10). Synthesis of L-Azetidine-2-Carboxylic Acid.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Benzyl N-Diphenylmethyl-2-azetidinecarboxylate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complex steric challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complex steric challenges associated with Benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS: 22742-42-3)[1].

The azetidine ring is a highly strained four-membered heterocycle. When protected with both a benzyl ester at the C2 position and a diphenylmethyl (benzhydryl) group at the nitrogen, the molecule is encased in extreme steric bulk. This "steric umbrella" severely hinders standard deprotection, alkylation, and peptide coupling workflows. Below, we break down the causality of these failures and provide self-validating, field-proven protocols to overcome them.

🔬 Troubleshooting Guides & FAQs

FAQ 1: How do I selectively deprotect the benzyl ester without losing the N-diphenylmethyl group?

The Challenge: Hydrogenolysis (H₂ with Pd/C) will indiscriminately cleave both the benzyl ester and the N-benzhydryl group due to their similar susceptibility to oxidative addition. The Solution: You must use alkaline saponification. However, the bulky N-benzhydryl group creates a severe steric shield over the cis face of the azetidine ring and partially blocks the trans face. Standard aqueous NaOH often fails or stalls due to poor solubility and restricted trajectory of the hydroxide ion. The Mechanism: By utilizing a ternary solvent system (THF/MeOH/H₂O) and an excess of Lithium Hydroxide (LiOH), you increase the solubility of the lipophilic substrate while the smaller, harder lithium counterion helps coordinate the carbonyl oxygen, increasing the electrophilicity of the sterically buried ester carbon.

FAQ 2: I need to remove the N-diphenylmethyl group but keep the benzyl ester. What are my options?

The Challenge: As established, hydrogenation cleaves both groups. Mild acids (like dilute TFA) are generally insufficient to cleave the benzhydryl group without risking ester hydrolysis over long reaction times. The Solution: Exploit the nucleophilicity of the tertiary amine using 1-chloroethyl chloroformate (ACE-Cl) [2]. The Mechanism: This is a variation of the classic. The sterically hindered nitrogen attacks the ACE-Cl to form a quaternary ammonium intermediate. Heating drives the expulsion of the bulky diphenylmethyl group as a chloride, yielding a 1-chloroethyl carbamate. Subsequent solvolysis in refluxing methanol cleanly decomposes the carbamate into the secondary amine hydrochloride and volatile byproducts (acetaldehyde and CO₂), leaving the benzyl ester perfectly intact.

FAQ 3: My alpha-alkylation at C2 is yielding <10% product. How can I improve enolization?

The Challenge: The C2 alpha-proton is buried under the N-diphenylmethyl group. Standard bases like LDA (Lithium diisopropylamide) are too bulky; the diisopropyl groups clash with the benzhydryl rings, preventing the base from reaching the proton. The Solution: Switch to KHMDS (Potassium hexamethyldisilazide) with DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a co-solvent. The Mechanism: The potassium counterion in KHMDS provides a looser, more reactive transition state compared to lithium. Furthermore, adding DMPU breaks up the base aggregates in solution, increasing the effective basicity and allowing the linear hexamethyldisilazide anion to slip past the steric shield and abstract the proton.

FAQ 4: Coupling 1-benzhydrylazetidine-2-carboxylic acid to a bulky amine fails. Which coupling reagents overcome this?

The Challenge: Once the ester is saponified, the resulting acid (CAS: 65219-11-6)[3] is highly unreactive. Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is too bulky to undergo nucleophilic attack by an incoming amine. The Solution: Use HATU with HOAt , or convert the acid to an acid chloride using Ghosez's reagent . HATU forms a highly reactive, less sterically demanding 7-azabenzotriazole active ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation, essentially "guiding" the incoming amine to the buried carbonyl carbon via hydrogen bonding.

📊 Quantitative Data Presentation

The table below summarizes the kinetic and yield impacts of the steric hindrance across divergent deprotection strategies.

StrategyTarget Bond CleavedReagents & SolventsTemp (°C)Time (h)Typical YieldSteric Impact / Kinetic Notes
Global Deprotection Benzyl & BenzhydrylH₂, 10% Pd/C, MeOH2512–24>90%Complete removal of steric bulk; requires high pressure (50 psi) if Dpm is highly shielded.
Selective Saponification Benzyl EsterLiOH·H₂O, THF/MeOH/H₂O25–4016–2480–85%Retains N-bulk; requires 2.5+ eq base due to slow collision frequency at the carbonyl.
Selective N-Dealkylation N-Benzhydryl1. ACE-Cl, DCE 2. MeOH83 652 170–75%Retains ester; efficiently overcomes Dpm stability via quaternary intermediate.

🧪 Experimental Protocols

Protocol A: Selective Saponification (LiOH Mediated)

Objective: Isolate 1-Benzhydrylazetidine-2-carboxylic acid.

  • Dissolution: Dissolve Benzyl N-diphenylmethyl-2-azetidinecarboxylate (1.0 eq, 10 mmol) in 30 mL of a 3:1:1 mixture of THF/MeOH/H₂O in a round-bottom flask.

  • Base Addition: Cool the solution to 0 °C. Add LiOH·H₂O (2.5 eq, 25 mmol) portion-wise. Note: Excess base is mandatory to overcome the steric hindrance at the C2 ester.

  • Reaction: Remove the ice bath and warm to room temperature. Stir vigorously for 16 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the high-Rf starting material is consumed.

  • Workup: Evaporate the THF and MeOH under reduced pressure. Dilute the remaining aqueous layer with 15 mL H₂O and wash once with Et₂O (20 mL) to remove neutral impurities.

  • Acidification: Cool the aqueous layer to 0 °C and strictly adjust the pH to 3.5–4.0 using 1M HCl. Critical step: Over-acidification will protonate the azetidine nitrogen, pulling the product back into the aqueous phase.

  • Isolation: Extract the milky aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a white solid.

Protocol B: Selective N-Dealkylation (ACE-Cl Method)

Objective: Isolate Benzyl azetidine-2-carboxylate hydrochloride.

  • Activation: Dissolve the starting material (1.0 eq, 5 mmol) in 25 mL of anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere. Cool to 0 °C.

  • Electrophilic Attack: Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq, 7.5 mmol) dropwise via syringe.

  • Cleavage: Attach a reflux condenser and heat the mixture to 83 °C for 2 hours. The bulky benzhydryl group is displaced as diphenylmethyl chloride.

  • Intermediate Isolation: Cool to room temperature and concentrate the mixture to absolute dryness under reduced pressure to remove all unreacted ACE-Cl.

  • Solvolysis: Dissolve the crude 1-chloroethyl carbamate residue in 20 mL of anhydrous methanol.

  • Deprotection: Reflux the methanolic solution for 1 hour. The carbamate decomposes into acetaldehyde, CO₂, and the target amine hydrochloride.

  • Purification: Concentrate the solution and triturate the residue with cold diethyl ether to precipitate Benzyl azetidine-2-carboxylate hydrochloride. Filter and dry under vacuum.

🗺️ Reaction Workflow Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the choice of reagents, highlighting how to selectively navigate the dual protecting groups.

G Start Benzyl N-diphenylmethyl- 2-azetidinecarboxylate Global Global Deprotection (Azetidine-2-carboxylic acid) Start->Global H2, Pd/C (Cleaves both) Sapon Selective Saponification (1-Benzhydrylazetidine- 2-carboxylic acid) Start->Sapon LiOH, THF/H2O (Cleaves ester) Dealkyl Selective N-Dealkylation (Benzyl azetidine- 2-carboxylate) Start->Dealkyl 1. ACE-Cl 2. MeOH, reflux (Cleaves amine)

Divergent deprotection pathways for N-diphenylmethyl-2-azetidinecarboxylate.

📚 References

  • Pharmaffiliates. "Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS No: 22742-42-3)." Pharmaffiliates Product Catalog, 2023. URL:[Link]

  • Olofson, R. A., et al. "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine." Journal of Organic Chemistry 49.11 (1984): 2081-2082. URL:[Link]

  • Couty, F., et al. "Novel Syntheses of Azetidines and Azetidinones." Chemical Reviews 108.9 (2008): 3744-3794. URL:[Link]

  • Pharmaffiliates. "1-Benzhydrylazetidine-2-carboxylic Acid (CAS No: 65219-11-6)." Pharmaffiliates Product Catalog, 2023. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of Benzyl N-diphenylmethyl-2-azetidinecarboxylate

Introduction: The Analytical Imperative for a Key Chiral Intermediate Benzyl N-diphenylmethyl-2-azetidinecarboxylate is a sophisticated chemical entity, often serving as a critical chiral intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Key Chiral Intermediate

Benzyl N-diphenylmethyl-2-azetidinecarboxylate is a sophisticated chemical entity, often serving as a critical chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry.[1] The purity of such an intermediate is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final drug product are built. Impurities, whether they are residual starting materials, by-products, or degradation products, can have significant pharmacological and toxicological effects.

Furthermore, the stereochemistry of this molecule introduces another layer of analytical complexity. As is common in drug development, different enantiomers of a chiral compound can exhibit vastly different biological activities.[][3] Therefore, a robust analytical method must not only quantify the chemical purity but also ensure the stereochemical integrity of the intermediate.

This guide provides an in-depth, data-driven comparison of two Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for determining the purity of Benzyl N-diphenylmethyl-2-azetidinecarboxylate. We will detail the development of a robust, stability-indicating method (Proposed Method) and compare its performance against a more conventional, isocratic approach (Alternative Method). The entire validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, ensuring the resulting data is fit for its intended purpose in a regulated environment.[4][5][6]

The Analytical Challenge: Beyond Simple Quantification

A purity method for this intermediate must be "stability-indicating," a term that signifies the method's ability to accurately measure the analyte of interest without interference from any potential impurities or degradation products.[7][8] To achieve this, a comprehensive understanding of the molecule's potential degradation pathways is essential. Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a drug substance under harsh conditions to generate likely degradation products and validate the analytical method's specificity.[9][10]

Potential impurities for Benzyl N-diphenylmethyl-2-azetidinecarboxylate could include:

  • Process-Related Impurities: Unreacted starting materials (e.g., azetidine-2-carboxylic acid, benzyl alcohol, diphenylmethyl bromide), reagents, and side-reaction products.

  • Degradation Products: Primarily from hydrolysis of the ester or amide linkages. The strained azetidine ring can also be susceptible to ring-opening reactions under certain pH conditions.[11][12]

  • Stereoisomers: The presence of the undesired enantiomer. While this guide focuses on chemical purity, a complete quality control strategy would also include a separate chiral HPLC method.[13][14]

Method Development and Comparison

The primary goal was to develop an RP-HPLC method capable of separating the main component from all potential impurities generated during synthesis and forced degradation. A gradient elution strategy was chosen for the Proposed Method to ensure sufficient resolution for both early-eluting polar impurities and late-eluting non-polar species. For comparison, an Alternative Method using a simpler isocratic elution was also evaluated.

ParameterProposed Method (Gradient RP-HPLC) Alternative Method (Isocratic RP-HPLC) Rationale for the Proposed Method
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µmA longer column provides higher theoretical plates and better resolution for complex mixtures.
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in WaterPhosphoric acid acts as a buffer and an ion-pairing agent, improving peak shape for the amine moiety.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier offering good UV transparency and low viscosity.
Gradient/Isocratic Gradient: 0-5 min: 40% B, 5-25 min: 40-90% B, 25-30 min: 90% B, 30.1-35 min: 40% BIsocratic: 65% BA gradient elution is crucial for separating compounds with a wide range of polarities, which is expected in a stability study.[15]
Flow Rate 1.0 mL/min1.2 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 220 nmUV at 220 nmThe wavelength was selected based on the UV absorbance maxima of the analyte and expected impurities.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL10 µLStandard volume for quantitative analysis.

The Validation Workflow: A Systematic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16] The workflow follows a logical progression, with each step building confidence in the method's performance.

G cluster_0 Phase 1: Development & Suitability cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Reliability & Finalization Dev Method Development SST System Suitability Testing (SST) Dev->SST Define Criteria Specificity Specificity & Forced Degradation SST->Specificity Proceed if SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Assess Reliability Report Validation Report Robustness->Report Compile Data

Caption: HPLC Method Validation Workflow as per ICH Q2(R2) Guidelines.

Experimental Protocols & Comparative Data

System Suitability Testing (SST)

Rationale: SST is an integral part of any chromatographic analysis. It is performed before running any samples to verify that the chromatographic system is performing adequately for the intended analysis.[17]

Protocol: A standard solution (100 µg/mL) was injected six replicate times. Key parameters such as theoretical plates, tailing factor, and the relative standard deviation (RSD) of peak area were evaluated.

ParameterAcceptance CriteriaProposed Method ResultsAlternative Method Results
Theoretical Plates (N) > 200012,5006,800
Tailing Factor (T) ≤ 2.01.11.3
RSD of Peak Area (%) ≤ 2.0%0.45%0.62%

Analysis: Both methods meet the SST criteria. However, the Proposed Method shows significantly higher column efficiency (theoretical plates), which suggests a greater potential for resolving closely eluting peaks.

Specificity (Forced Degradation)

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18][19] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.

G cluster_0 Stress Conditions cluster_1 Analytical Assessment cluster_2 Validation Outcome Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC_Analysis Inject Stressed Samples into HPLC System Acid->HPLC_Analysis Generate Degradants Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC_Analysis Generate Degradants Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC_Analysis Generate Degradants Thermal Thermal (80°C Dry Heat) Thermal->HPLC_Analysis Generate Degradants Photo Photolytic (ICH Q1B) Photo->HPLC_Analysis Generate Degradants PDA_Analysis Peak Purity Analysis (Using PDA Detector) HPLC_Analysis->PDA_Analysis Assess Purity Mass_Balance Mass Balance Calculation PDA_Analysis->Mass_Balance Confirm Resolution Specificity_Proven Specificity is Proven Mass_Balance->Specificity_Proven Demonstrate No Co-elution

Caption: Logical workflow for establishing method specificity via forced degradation.

Protocol: Samples of Benzyl N-diphenylmethyl-2-azetidinecarboxylate were subjected to acid, base, oxidative, thermal, and photolytic stress until approximately 10-20% degradation of the active peak was observed. These stressed samples were then analyzed.

Stress ConditionProposed Method: Resolution (Rs) between Main Peak and Closest Impurity Alternative Method: Resolution (Rs) between Main Peak and Closest Impurity
Acid Hydrolysis 3.51.3 (Partial Co-elution)
Base Hydrolysis 4.11.8
Oxidative 2.82.1
Thermal No significant degradationNo significant degradation
Photolytic 2.21.6

Analysis: The Proposed Method demonstrates superior resolving power, particularly under acid stress conditions where the Alternative Method fails to achieve baseline separation (Rs < 1.5). The peak purity analysis (via Photodiode Array detector) confirmed that the main analyte peak was spectrally pure in all stressed samples for the Proposed Method, which was not the case for the Alternative Method under acid stress. This is a critical failure for the Alternative Method as a stability-indicating procedure.

Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[20][21]

Protocol: Five concentrations were prepared ranging from 50% to 150% of the nominal concentration (100 µg/mL). Each concentration level was prepared in triplicate.

ParameterAcceptance CriteriaProposed Method ResultsAlternative Method Results
Correlation Coefficient (r²) ≥ 0.9990.99980.9995
Y-intercept Close to zeroMinimalMinimal
Range 50 - 150 µg/mLConfirmedConfirmed

Analysis: Both methods exhibit excellent linearity within the defined range, meeting the stringent acceptance criterion for r².

Accuracy

Rationale: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of analyte is spiked into a placebo or sample matrix.[18]

Protocol: Accuracy was evaluated by spiking the analyte into a placebo matrix at three concentration levels (80%, 100%, 120%) in triplicate. The percentage recovery was then calculated.

Concentration LevelProposed Method (% Recovery ± RSD)Alternative Method (% Recovery ± RSD)
80% (80 µg/mL) 99.5% ± 0.6%98.9% ± 0.9%
100% (100 µg/mL) 100.2% ± 0.5%100.5% ± 0.7%
120% (120 µg/mL) 100.8% ± 0.4%101.2% ± 1.1%
Overall Recovery (Range) 99.5% - 100.8%98.9% - 101.2%

Analysis: Both methods demonstrate acceptable accuracy, with recovery values falling within the typical range of 98-102%. The Proposed Method shows slightly better precision (lower RSD) across the concentration levels.

Precision

Rationale: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[5]

Protocol:

  • Repeatability: Six replicate samples were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision: The experiment was repeated on a different day by a different analyst using a different instrument.

Precision LevelParameterProposed Method ResultsAlternative Method Results
Repeatability %RSD (n=6)0.55%0.89%
Intermediate Precision %RSD (n=12)0.78%1.35%

Analysis: Both methods meet the typical acceptance criterion of RSD ≤ 2.0%. However, the Proposed Method is demonstrably more precise, with significantly lower variability both within a single run and between different runs. This indicates a more reliable and rugged method for routine use.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterProposed Method (µg/mL)Alternative Method (µg/mL)
LOD 0.050.12
LOQ 0.150.36

Analysis: The Proposed Method is significantly more sensitive, with LOD and LOQ values that are more than twice as low as the Alternative Method. This is a direct benefit of the gradient elution, which often results in sharper peaks and better signal-to-noise ratios, making it superior for trace impurity analysis.

Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Protocol: Key parameters were intentionally varied, and the effect on SST parameters was observed.

Varied ParameterVariationProposed Method: Effect on Resolution (Rs)Alternative Method: Effect on Retention Time Shift
Flow Rate ± 0.1 mL/minRs remained > 2.5> 15% shift
Column Temp. ± 2 °CRs remained > 2.8> 10% shift
Mobile Phase pH ± 0.2 unitsRs remained > 2.2Significant peak shape degradation

Analysis: The Proposed Method demonstrates excellent robustness. The critical resolution between the main peak and its impurities was maintained despite intentional changes to the method. The Alternative Method, being isocratic, is highly sensitive to changes in mobile phase composition and flow rate, showing significant shifts in retention time and peak shape degradation, indicating it is less reliable for routine QC environments.

Conclusion: A Clear Choice for a Fit-for-Purpose Method

This comparative guide demonstrates the comprehensive process of validating an HPLC method for the purity of a critical pharmaceutical intermediate. While both the Proposed (Gradient) and Alternative (Isocratic) methods passed the basic criteria for linearity, accuracy, and precision, a deeper analysis of the validation data reveals a clear winner.

The Proposed Gradient RP-HPLC Method is unequivocally superior. Its key advantages are:

  • Proven Specificity: It successfully separates the main analyte from all degradation products generated under forced stress, a critical requirement for a stability-indicating method that the Alternative Method failed.

  • Higher Sensitivity: Its lower LOD and LOQ make it ideal for detecting and quantifying trace-level impurities.

  • Greater Precision: Lower variability in results ensures higher confidence in routine quality control testing.

  • Superior Robustness: The method is resilient to minor variations in operating parameters, a hallmark of a reliable method suitable for transfer between laboratories.

For researchers, scientists, and drug development professionals, the message is clear: investing time in developing and validating a robust, gradient, stability-indicating HPLC method is not an optional exercise. It is a fundamental requirement of scientific integrity and a critical step in ensuring the quality and safety of pharmaceutical products. This guide provides a clear framework and data-driven justification for making that investment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Van den Bossche, W., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]

  • International Council for Harmonisation. (2023). Validation of analytical procedures Q2(R2). ICH. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]

  • ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2) - Draft version. ICH. [Link]

  • ResearchGate. (n.d.). (PDF) Chiral drugs: Synthesis and analysis. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • Contract Pharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]

  • Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. [Link]

  • International Council for Harmonisation. (2023). Validation of analytical procedures Q2(R2). ICH. [Link]

  • Patel, R. N. (2007). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press.
  • Slynchuk, O. et al. (2022). The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Asian Journal of Pharmaceutical Analysis. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of rosuvastatin and ezetimibe. ResearchGate. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • Dos Santos, G. P., et al. (2020). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. PMC. [Link]

  • Woerly, E. M., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

Sources

Comparative

A Comprehensive Comparison Guide: Benzyl N-diphenylmethyl-2-azetidinecarboxylate vs. N-Boc-2-azetidinecarboxylic Acid in Peptidomimetic Synthesis

The four-membered azetidine ring is a highly prized structural motif in modern drug discovery. As a rigid, less-lipophilic analogue of proline, azetidine-2-carboxylic acid (Aze) induces unique conformational constraints...

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Author: BenchChem Technical Support Team. Date: April 2026

The four-membered azetidine ring is a highly prized structural motif in modern drug discovery. As a rigid, less-lipophilic analogue of proline, azetidine-2-carboxylic acid (Aze) induces unique conformational constraints in polypeptides, making it a critical building block for thrombin inhibitors (e.g., melagatran) and collagen mimetics.

However, synthesizing and incorporating this strained ring requires precise protecting group strategies. This guide objectively compares two fundamental derivatives: Benzyl N-diphenylmethyl-2-azetidinecarboxylate (a fully protected, highly stable precursor) and N-Boc-2-azetidinecarboxylic acid (a coupling-ready building block) [1].

Chemical Profiles & Mechanistic Causality

While both compounds deliver the same core azetidine scaffold, they serve entirely different roles within the synthetic supply chain. Understanding the causality behind their structural design is essential for application scientists.

Compound A: Benzyl N-diphenylmethyl-2-azetidinecarboxylate
  • Structural Design: The nitrogen is protected by a massive benzhydryl (diphenylmethyl) group, while the carboxylic acid is masked as a benzyl ester.

  • Causality of Use: This compound is typically the product of the initial de novo cyclization of the azetidine ring. The extreme steric bulk of the benzhydryl group is not accidental; it acts as a kinetic shield. During the cyclization of acyclic precursors (like γ -dihalobutanoates), this bulk prevents intermolecular polymerization, forcing the molecule into the strained 4-membered ring [2].

  • Deprotection Kinetics: A fascinating mechanistic feature of this molecule is its orthogonal cleavage rates under hydrogenolysis. Because the N-benzhydryl group is highly sterically hindered, the O-benzyl ester cleaves significantly faster under Pd/C catalysis. This allows researchers to isolate the intermediate N-benzhydryl-azetidine-2-carboxylic acid if the reaction is strictly monitored [1].

Compound B: N-Boc-2-azetidinecarboxylic acid (Boc-Aze-OH)
  • Structural Design: The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, leaving a free carboxylic acid.

  • Causality of Use: Designed strictly for downstream integration. The Boc group provides sufficient protection against nucleophilic attack during amide coupling but is highly acid-labile. It is chosen for Solid-Phase Peptide Synthesis (SPPS) or late-stage solution-phase coupling because its deprotection (using TFA) generates only volatile byproducts (isobutylene and CO 2​ ), eliminating the need for complex workups or transition metal catalysts [3].

Quantitative Data & Performance Comparison

The following table summarizes the physicochemical properties and operational parameters of both alternatives.

ParameterBenzyl N-diphenylmethyl-2-azetidinecarboxylateN-Boc-2-azetidinecarboxylic acid
Molecular Formula C 24​ H 23​ NO 2​ C 9​ H 15​ NO 4​
Molecular Weight 357.45 g/mol 201.22 g/mol
N-Protecting Group Benzhydryl (Diphenylmethyl)tert-Butoxycarbonyl (Boc)
C-Protecting Group Benzyl EsterNone (Free Acid)
Steric Hindrance Very High (Shields the chiral center)Moderate
N-Deprotection H 2​ , Pd/C (Hydrogenolysis)TFA in DCM (Acidolysis)
C-Deprotection H 2​ , Pd/C or LiOH (Saponification)N/A
Primary Application De novo synthesis; stable storage intermediateDirect peptide coupling (SPPS/Solution)

Visualizing the Synthetic Workflow

The relationship between these two compounds is often sequential. Compound A acts as the stable, early-stage synthetic precursor, which is globally deprotected and subsequently Boc-protected to yield Compound B, the active coupling agent.

Workflow CompA Benzyl N-diphenylmethyl- 2-azetidinecarboxylate (Compound A) DeprotA Global Hydrogenolysis (H2, Pd/C, MeOH) CompA->DeprotA CompB N-Boc-2-azetidinecarboxylic acid (Compound B) CouplingB Amide Coupling (HATU, DIPEA, Amine) CompB->CouplingB InterA Free Azetidine-2- carboxylic acid (Aze-OH) DeprotA->InterA Removes Benzyl & Benzhydryl InterB Boc-Aze-Peptide Intermediate CouplingB->InterB ReprotA Boc Protection (Boc2O, Base) InterA->ReprotA DeprotB Boc Cleavage (TFA / DCM) InterB->DeprotB ReprotA->CompB Prepares Coupling Building Block Target Azetidine-containing Peptidomimetic DeprotB->Target

Figure 1: The sequential synthetic workflow transitioning from the fully protected Compound A to the coupling-ready Compound B, culminating in a peptidomimetic.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.

Protocol 1: Global Deprotection of Compound A to Free Aze-OH

Objective: Remove both the benzyl ester and benzhydryl groups to yield free azetidine-2-carboxylic acid.

  • Preparation: Dissolve Benzyl N-diphenylmethyl-2-azetidinecarboxylate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Inert Atmosphere (Critical Safety Step): Purge the reaction flask thoroughly with N 2​ gas for 5 minutes. Causality: Dry Pd/C is highly pyrophoric. Purging displaces oxygen, preventing the catalytic ignition of methanol vapors.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous N 2​ stream.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas (balloon pressure). Stir vigorously at room temperature for 18–24 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting material is highly UV-active due to the three phenyl rings. The reaction is complete when the UV-active spot completely disappears.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with hot methanol. Concentrate the filtrate in vacuo to yield free Aze-OH.

  • Analytical Validation: Confirm product via LC-MS. The free amino acid will not be UV-active but will show a distinct [M+H] + peak at m/z 102.1.

Protocol 2: Amide Coupling of Compound B (Boc-Aze-OH)

Objective: Couple the free acid of Boc-Aze-OH to a primary amine using highly efficient uronium-based activation.

  • Activation: In a dry flask, dissolve N-Boc-2-azetidinecarboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature. Causality: HATU is chosen over EDC/HOBt because the carbonyl of Aze is highly sterically hindered by the adjacent 4-membered ring. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, minimizing epimerization at the α -carbon.

  • Coupling: Add the target amine (1.0 eq) to the activated mixture. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: If performing this on a solid-phase resin, perform a Kaiser Test. A successful coupling will result in a yellow resin (absence of free primary amines). A blue resin indicates incomplete coupling. For solution phase, monitor via LC-MS for the formation of the product mass.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove DMF and coupling byproducts. Dry over Na 2​ SO 4​ and concentrate.

References

  • Tsai, F. H., Overberger, C. G., & Zand, R. "Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline." National Institutes of Health (NIH) / PubMed. URL: [Link]

  • Couty, F., & Evano, G. "Novel Syntheses of Azetidines and Azetidinones." Chemical Reviews - ACS Publications. URL: [Link]

  • "A short guide to abbreviations and their use in peptide science." Royal Society of Chemistry (RSC). URL: [Link]

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation of Benzyl N-Diphenylmethyl-2-Azetidinecarboxylate

As a structural homologue of proline, azetidine-2-carboxylic acid (Aze) is a highly valuable non-proteinogenic amino acid used in the synthesis of conformationally restricted peptides and pharmaceutical intermediates. To...

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Author: BenchChem Technical Support Team. Date: April 2026

As a structural homologue of proline, azetidine-2-carboxylic acid (Aze) is a highly valuable non-proteinogenic amino acid used in the synthesis of conformationally restricted peptides and pharmaceutical intermediates. To utilize Aze in complex syntheses, orthogonal protection is required. Benzyl N-diphenylmethyl-2-azetidinecarboxylate serves as a premier protected building block.

This guide provides an in-depth comparative analysis of the mass spectrometric (MS) fragmentation patterns of this compound. We objectively compare the analytical performance of this specific protecting group strategy against standard alternatives (e.g., N-Boc/methyl ester protection) and evaluate the efficacy of different ionization techniques (ESI-CID-MS/MS vs. GC-EI-MS) for its structural elucidation.

Structural Anatomy & The Causality of Fragmentation

The fragmentation behavior of benzyl N-diphenylmethyl-2-azetidinecarboxylate is strictly dictated by the thermodynamic stability of its leaving groups and the inherent strain of the four-membered aza-cycle. Understanding these three structural pillars provides the causality behind its predictable MS behavior:

  • The N-Diphenylmethyl (Benzhydryl) Group: The C–N bond connecting the azetidine nitrogen to the diphenylmethyl group is highly labile under both electron impact (EI) and collision-induced dissociation (CID). Cleavage is driven by the formation of the exceptionally resonance-stabilized diphenylmethyl cation, which presents as an overwhelming base peak at m/z 167 [1][2].

  • The Benzyl Ester Moiety: Ester linkages are prone to fragmentation. In positive ion mode, this moiety readily undergoes neutral loss of benzyl alcohol (108 Da) or yields the stable tropylium/benzyl cation at m/z 91 [3].

  • The Azetidine Ring: The four-membered azetidine ring possesses a high ring strain of approximately 25.4 kcal/mol[4]. Once the bulky protecting groups are cleaved, the core ring undergoes energy-driven retro-[2+2] cleavage or radical-driven opening, typically characterized by the neutral loss of ethylene (C₂H₄, 28 Da)[5].

G M [M+H]+ (m/z 358.18) Benzyl N-diphenylmethyl-2-azetidinecarboxylate F1 Diphenylmethyl Cation (m/z 167.09) M->F1 Cleavage of N-C bond (Dominant Pathway) F2 Benzyl / Tropylium Cation (m/z 91.05) M->F2 Cleavage of Ester Group F3 Azetidine Core Fragment (m/z 192.10 or 102.05) M->F3 Sequential Deprotection F4 Ring Opening Products (Loss of C2H4, 28 Da) F3->F4 Retro-[2+2] Cleavage (Strain ~25.4 kcal/mol)

Fig 1: Primary MS/MS fragmentation pathways of benzyl N-diphenylmethyl-2-azetidinecarboxylate.

Comparative Performance Analysis

To justify the use of the N-diphenylmethyl/benzyl protection strategy, we must compare its analytical "readability" against standard alternatives, as well as compare the instruments used to detect it.

A. Protecting Group Strategy: N-Diphenylmethyl/Benzyl vs. N-Boc/Methyl

When monitoring reaction progress in complex matrices, the N-diphenylmethyl/benzyl derivative vastly outperforms standard N-Boc/methyl ester derivatives.

  • N-Boc Alternatives: Fragment primarily via the neutral loss of isobutylene (56 Da) and CO₂ (44 Da). Because these are neutral losses, the resulting MS/MS spectra often lack high-mass, high-abundance diagnostic product ions, making trace detection in noisy background matrices difficult.

  • N-Diphenylmethyl/Benzyl (The Product): Acts as a "molecular beacon." The generation of the m/z 167 and m/z 91 cations provides highly specific, ultra-abundant reporter ions. Even at trace concentrations, a Multiple Reaction Monitoring (MRM) transition of 358.2 → 167.1 guarantees high signal-to-noise (S/N) ratios.

B. Ionization Techniques: ESI-CID-MS/MS vs. GC-EI-MS

The compound's response varies significantly based on the energy dynamics of the ionization source.

FeatureLC-ESI-CID-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization, 70 eV)
Molecular Ion Intact [M+H]⁺ at m/z 358.18 is highly abundant.[M]⁺· (m/z 357.17) is typically absent or <1% relative abundance.
Base Peak (100%) m/z 167.09 (Diphenylmethyl cation) at optimal CE.m/z 167.09 (Diphenylmethyl cation) dominates the spectrum[1].
Secondary Ions m/z 91.05 (Benzyl), m/z 268.13 (Loss of Benzyl).m/z 91.05 (Benzyl), m/z 189 (Loss of diphenylmethyl radical).
Ring Cleavage Requires higher Collision Energy (CE > 35 eV).Occurs spontaneously; minor fragments at m/z 56 and 42[5].
Best Application Intact mass confirmation and targeted MRM quantification.Library matching and rapid structural verification of fragments.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, the following protocols are designed as self-validating systems. They include built-in system suitability checks to verify that fragmentation is a result of the analyte's structure, not source-induced degradation.

Protocol 1: LC-ESI-MS/MS (High-Resolution Structural Elucidation)

Causality for Design: Electrospray Ionization (ESI) is chosen to preserve the intact molecular ion. A gradient of acetonitrile/water with 0.1% formic acid is used because the acidic modifier ensures complete protonation of the azetidine nitrogen, driving the [M+H]⁺ formation required for subsequent CID.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 µg/mL. Self-Validation Step: Prepare a blank methanol sample to rule out m/z 167 background contamination (phthalates or other plasticizers can sometimes mimic low-mass ions).

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Source Parameters: Set the ESI source to positive mode (+). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Data Acquisition (MS1): Scan m/z 100–500. Confirm the presence of the intact[M+H]⁺ isotopic cluster at m/z 358.18.

  • Targeted MS/MS (CID): Isolate m/z 358.18 in the quadrupole. Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

    • At 15 eV: Observe the initial neutral loss of benzyl alcohol.

    • At 25 eV: Observe the maximization of the m/z 167 base peak.

    • At 40 eV: Observe the emergence of low-mass azetidine ring-opening fragments (e.g., m/z 56).

Protocol 2: GC-EI-MS (Rapid Orthogonal Verification)

Causality for Design: Electron Impact (EI) at 70 eV provides highly reproducible, library-searchable fragmentation. Because the molecule is relatively bulky, a high injection port temperature is required to volatilize the sample without thermal degradation prior to ionization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in GC-grade Dichloromethane (DCM) to 50 µg/mL.

  • Injection: Inject 1 µL in split mode (1:20 ratio). Set the inlet temperature to 280°C to ensure rapid, flash vaporization.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm). Program the oven: hold at 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan from m/z 40 to 400.

  • Validation: The absence of the molecular ion (m/z 357) is expected. Validation is achieved by confirming the exact ratio of the m/z 167 base peak to the m/z 91 secondary peak, which should remain constant across the chromatographic peak width.

W S1 Sample Prep (Solvent & Blank Check) S2 Chromatographic Separation (UHPLC/GC) S1->S2 S3 Ionization (ESI+ or EI 70eV) S2->S3 S4 Mass Analysis (CID Energy Ramp / Quad) S3->S4 S5 Data Interpretation (Diagnostic Ions: 167, 91) S4->S5

Fig 2: Self-validating experimental workflow for the MS characterization of azetidine derivatives.

Conclusion

For researchers engaged in the synthesis of complex azetidine-containing therapeutics, benzyl N-diphenylmethyl-2-azetidinecarboxylate offers distinct analytical advantages over traditional N-Boc/methyl ester strategies. The predictable, thermodynamically driven cleavage of the benzhydryl and benzyl groups yields highly abundant, diagnostic ions at m/z 167 and m/z 91. By utilizing the self-validating LC-ESI-MS/MS and GC-EI-MS protocols outlined above, scientists can confidently leverage these fragmentation patterns for rapid structural confirmation and trace-level reaction monitoring.

References

  • National Institutes of Health (PMC). "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation." PubMed Central. Available at: [Link]

  • Scite.ai. "Electron impact and chemical ionization mass spectra of 2,2‐diphenyl‐3‐arylcyclobutanone oximes. Formation of ion m/z 167." Scite. Available at:[Link]

  • SciSpace. "Anti-narcoleptic agent modafinil and its sulfone: a novel facile synthesis and potential anti-epileptic activity." SciSpace. Available at:[Link]

  • AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds." AIP. Available at: [Link]

  • National Institutes of Health (PMC). "Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes." PubMed Central. Available at:[Link]

Sources

Comparative

benzyl N-diphenylmethyl-2-azetidinecarboxylate vs ethyl 2-azetidinecarboxylate reactivity

An In-Depth Comparative Guide to the Reactivity of N-Protected vs. N-Unprotected Azetidine-2-Carboxylates In the field of medicinal chemistry and drug development, the azetidine ring is a privileged scaffold, prized for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of N-Protected vs. N-Unprotected Azetidine-2-Carboxylates

In the field of medicinal chemistry and drug development, the azetidine ring is a privileged scaffold, prized for its ability to impart desirable conformational rigidity and metabolic stability to drug candidates. The choice of synthetic building block is paramount, and among the most fundamental decisions is the selection between an N-protected and an N-unprotected azetidine core. This guide provides a detailed, evidence-based comparison of two representative building blocks: the N-protected benzyl N-diphenylmethyl-2-azetidinecarboxylate and the N-unprotected ethyl 2-azetidinecarboxylate .

We will dissect the profound impact of the N-substituent—the bulky, acid-labile diphenylmethyl (DPM) group versus a reactive proton (N-H)—on the molecule's stability, reactivity, and overall synthetic utility. This analysis is grounded in established chemical principles and supported by experimental protocols to guide researchers in making informed strategic decisions for their synthetic campaigns.

At a Glance: Structural and Reactivity Synopsis

The fundamental difference between these two reagents lies at the azetidine nitrogen, a distinction that dictates their entire chemical behavior.

FeatureBenzyl N-diphenylmethyl-2-azetidinecarboxylateEthyl 2-azetidinecarboxylate
Structure
Nitrogen Reactivity Inert . The bulky DPM group sterically shields the nitrogen and prevents it from acting as a nucleophile or base.Highly Reactive . The N-H proton is acidic, and the nitrogen lone pair is nucleophilic, readily participating in alkylation, acylation, and arylation reactions.
Key Application Used when modification is desired elsewhere on the molecule (e.g., at the ester) without interference from the ring nitrogen. The DPM group is removed later in the synthesis.Used as a core building block to introduce the azetidine scaffold via direct functionalization of the ring nitrogen.
Primary Deprotection Acidolysis (e.g., TFA) or Hydrogenolysis (e.g., H₂, Pd/C), which also cleaves the benzyl ester.Not applicable (already unprotected).
Ester Group Benzyl Ester . Cleavable via hydrogenolysis.Ethyl Ester . Generally more robust; requires hydrolysis (acidic or basic) or other harsh conditions for cleavage.
Orthogonality The DPM group and benzyl ester can be cleaved simultaneously via hydrogenolysis, offering a single-step deprotection of two distinct functionalities.The N-H and ethyl ester functionalities require distinct reaction conditions for modification, offering inherent orthogonality.

The Decisive Factor: Reactivity at the Azetidine Nitrogen

The most critical point of comparison is the reactivity profile of the azetidine nitrogen. The choice between an N-DPM and an N-H scaffold directly determines the initial synthetic strategy.

Ethyl 2-Azetidinecarboxylate: The Nucleophilic Nitrogen

The unprotected nitrogen of ethyl 2-azetidinecarboxylate is a potent nucleophile and a weak base. This allows for a wide array of classical N-functionalization reactions.

Typical Reactions:

  • N-Alkylation: Reaction with alkyl halides or tosylates under basic conditions.

  • N-Acylation: Formation of amides using acyl chlorides or anhydrides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃).

  • Michael Addition: Conjugate addition to α,β-unsaturated systems.

This reactivity makes it the ideal starting material when the synthetic goal is to append a substituent directly onto the azetidine nitrogen.

Workflow: N-Functionalization of Ethyl 2-Azetidinecarboxylate

cluster_start Starting Material cluster_reactions N-Functionalization Pathways cluster_products Products start Ethyl 2-Azetidinecarboxylate (N-H) alkylation N-Alkylation (R-X, Base) start->alkylation acylation N-Acylation (RCOCl) start->acylation reductive_amination Reductive Amination (RCHO, [H]) start->reductive_amination prod_alkyl N-Alkyl Azetidine alkylation->prod_alkyl prod_acyl N-Acyl Azetidine acylation->prod_acyl prod_reductive N-Alkyl Azetidine reductive_amination->prod_reductive

Caption: Synthetic pathways originating from the reactive N-H of ethyl 2-azetidinecarboxylate.

Benzyl N-diphenylmethyl-2-azetidinecarboxylate: The Protected Nitrogen

The diphenylmethyl (DPM, or benzhydryl) group serves one primary purpose: to render the nitrogen unreactive. Its significant steric bulk effectively shields the nitrogen lone pair, preventing it from participating in the reactions described above. This is essential when chemical modifications are intended for other parts of the molecule, such as the C2-ester or a potential C3-substituent.

The DPM group is known for its stability to basic, organometallic, and nucleophilic reagents, making it a robust protector during many synthetic transformations. Its liability, however, is to acid.

Strategic Deprotection: Unmasking the Azetidine Core

The value of a protecting group lies in its ability to be removed cleanly and efficiently at the desired synthetic stage. The DPM group offers distinct advantages in this regard.

Acid-Mediated Deprotection (Acidolysis)

The DPM group is highly susceptible to cleavage by strong acids, such as trifluoroacetic acid (TFA). The mechanism proceeds via protonation of the nitrogen followed by the formation of a resonance-stabilized diphenylmethyl carbocation, a very stable leaving group.

Mechanism:

  • Protonation of the azetidine nitrogen by TFA.

  • Departure of the protonated azetidine, generating the stable diphenylmethyl cation.

  • The cation is trapped by solvent or other nucleophiles.

This method is highly effective but lacks orthogonality with other acid-sensitive groups in the molecule.

Experimental Protocol: TFA-Mediated Deprotection of N-DPM Azetidine
  • Dissolution: Dissolve the N-DPM protected azetidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Purification: The resulting TFA salt of the azetidine can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted for further use or purification by chromatography.

Hydrogenolysis: A Dual-Purpose Deprotection

A key strategic advantage of benzyl N-diphenylmethyl-2-azetidinecarboxylate is the ability to cleave both the N-DPM group and the C2-benzyl ester in a single step via hydrogenolysis. This powerful transformation uses hydrogen gas and a palladium catalyst (e.g., Pd/C) to simultaneously deprotect two distinct functionalities, yielding the parent azetidine-2-carboxylic acid.

Workflow: One-Pot Dual Deprotection via Hydrogenolysis

start Benzyl N-DPM-2-azetidinecarboxylate reagent H₂, Pd/C Methanol start->reagent product Azetidine-2-carboxylic Acid (Fully Deprotected) reagent->product Hydrogenolysis byproduct Toluene + Diphenylmethane product->byproduct Byproducts

Caption: Simultaneous N-DPM and O-Benzyl deprotection using catalytic hydrogenolysis.

This one-pot deprotection is highly efficient for accessing the free amino acid, streamlining the synthetic route significantly.

Reactivity of the Carboxylate Ester

While the nitrogen reactivity is the primary differentiator, the choice of ester group—benzyl vs. ethyl—also has important synthetic implications.

  • Benzyl Ester: As discussed, its main advantage is its lability to hydrogenolysis, allowing for mild, non-hydrolytic deprotection. This is ideal for substrates sensitive to acidic or basic conditions.

  • Ethyl Ester: This group is significantly more robust. It is stable to the acidic conditions used for DPM cleavage and to hydrogenolysis. Its removal typically requires harsher conditions, such as saponification with NaOH or LiOH, or strong acid-catalyzed hydrolysis, which may not be compatible with other functional groups.

This difference provides a clear basis for selection: if mild ester cleavage is required late in the synthesis, the benzyl ester is superior. If the ester must survive multiple reaction steps, including acidic treatments or reductions, the ethyl ester is the more reliable choice.

Conclusion and Strategic Recommendations

The choice between benzyl N-diphenylmethyl-2-azetidinecarboxylate and ethyl 2-azetidinecarboxylate is not a matter of superior or inferior, but of strategic synthetic planning.

  • Choose Ethyl 2-Azetidinecarboxylate when:

    • The primary goal is to directly functionalize the azetidine nitrogen early in the synthetic sequence.

    • The planned synthesis involves steps where a free N-H is non-problematic or required.

    • A robust ester that can withstand a variety of reaction conditions is needed.

  • Choose Benzyl N-diphenylmethyl-2-azetidinecarboxylate when:

    • Reactions must be performed elsewhere on the molecule without interference from a nucleophilic nitrogen .

    • The azetidine nitrogen needs to be unmasked late in the synthesis.

    • A one-pot deprotection of both the nitrogen and the carboxylic acid is synthetically advantageous, streamlining the path to the final amino acid.

    • Mild, non-hydrolytic conditions are required for deprotection of the carboxylate.

By understanding the distinct reactivity profiles dictated by the N-substituent and the ester group, researchers can harness these powerful building blocks to efficiently construct complex, high-value molecules for drug discovery and development.

References

  • Synthesis of Substituted Azetidines and their Applications in Medicinal Chemistry. Future Medicinal Chemistry, 2017. (Provides context on the utility and general reactivity of the azetidine scaffold). URL: [Link]

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. (Authoritative source for the properties, application, and cleavage of the N-benzhydryl (DPM) protecting group). URL: [Link]

  • Palladium-Catalyzed N-Debenzylation of N-Benzyl-N-benzhydrylamines. The Journal of Organic Chemistry, 2004. (Provides a specific example and mechanistic insight into the hydrogenolysis of N-benzhydryl groups, which is analogous to N-DPM cleavage). URL: [Link]

  • The Benzhydryl Protecting Group. Synlett, 2003. (A review article detailing the stability and cleavage conditions for the benzhydryl/DPM protecting group in various contexts). URL: [Link]

  • A Practical Synthesis of Ethyl (S)-Azetidine-2-carboxylate. Organic Syntheses, 1999. (A detailed, reliable protocol for the synthesis of the N-H unprotected building block, implicitly confirming its utility as a starting point for N-functionalization). URL: [Link]

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate Intermediates

Introduction: The Critical Role of Azetidine Intermediates in Drug Discovery In the landscape of pharmaceutical development, the structural integrity of chiral intermediates is paramount. These molecules are the foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Azetidine Intermediates in Drug Discovery

In the landscape of pharmaceutical development, the structural integrity of chiral intermediates is paramount. These molecules are the foundational building blocks upon which the efficacy and safety of the final active pharmaceutical ingredient (API) depend.[][2] Benzyl N-diphenylmethyl-2-azetidinecarboxylate is one such critical intermediate, a constrained amino acid analogue whose four-membered ring system imparts unique conformational rigidity, a desirable trait in modern drug design.[3][4]

However, the synthesis of these strained ring systems is not without its challenges, including the potential for side reactions, diastereomer formation, and racemization.[][5] Therefore, a robust, multi-faceted spectroscopic validation strategy is not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and ensures the unwavering consistency of the drug synthesis cascade.[6] This guide provides an in-depth comparison of the essential spectroscopic techniques required to comprehensively characterize and validate the identity, purity, and stability of benzyl N-diphenylmethyl-2-azetidinecarboxylate. We will delve into the causality behind experimental choices, present validated protocols, and interpret the resulting data with the rigor expected in a competitive R&D environment.

The Subject Molecule: Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

A thorough analysis begins with a clear understanding of the molecule's structure. The presence of a chiral center at the C2 position, bulky protecting groups (Benzyl and Diphenylmethyl/Benzhydryl), and the strained azetidine ring all give rise to distinct spectroscopic signatures.

Figure 1: Chemical Structure of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful technique for the unambiguous structural confirmation of organic molecules. For this intermediate, both ¹H and ¹³C NMR are indispensable for verifying the core structure, the integrity of the protecting groups, and the immediate chemical environment of the chiral center.

Proton (¹H) NMR Validation

Expertise & Experience: The ¹H NMR spectrum provides a detailed map of all proton environments. For this specific molecule, the key diagnostic regions are the aromatic region, the downfield singlets and multiplets corresponding to the benzylic and diphenylmethyl protons, and the more upfield, complex signals of the azetidine ring. A critical feature to watch for is the diastereotopicity of the benzylic (–OCH₂) protons, which arises from their proximity to the C2 stereocenter. Their appearance as a complex multiplet (an AB quartet) rather than a simple singlet is a strong confirmation of structural integrity.[7]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the intermediate into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

    • Rationale: CDCl₃ is an excellent solvent for this class of non-polar compounds and its residual solvent peak (δ 7.26 ppm) provides a convenient secondary chemical shift reference.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16-32 (adjust for signal-to-noise).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift by setting the TMS peak to δ 0.00 ppm.

Data Presentation: Expected ¹H NMR Chemical Shifts

ProtonsExpected δ (ppm)MultiplicityIntegrationKey Insights
Aromatic (Bn & DPM)7.50 - 7.20m15HConfirms presence of all three phenyl rings.
Benzylic (-OCH₂ -Ph)~5.20ABq2HDiastereotopic protons confirm chiral center proximity.[7]
Diphenylmethyl (-CH Ph₂)~5.10s1HConfirms the DPM protecting group.
Azetidine C2-H~4.10dd1HDeshielded proton α to nitrogen and carbonyl.
Azetidine C4-H₂~3.80 - 3.60m2HProtons adjacent to the ring nitrogen.
Azetidine C3-H₂~2.50 - 2.30m2HMost upfield ring protons.
Carbon-¹³ (¹³C) NMR Validation

Expertise & Experience: ¹³C NMR complements the proton data by providing a count of unique carbon atoms and identifying key functional groups. The carbonyl carbon of the ester is a crucial downfield signal, while the various aliphatic and aromatic carbons provide a complete carbon skeleton fingerprint.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Data Acquisition: Acquire on the same spectrometer.

    • Parameters:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Process similarly to the ¹H spectrum. Reference the CDCl₃ triplet to its central peak at δ 77.16 ppm.

Data Presentation: Expected ¹³C NMR Chemical Shifts

CarbonExpected δ (ppm)Key Insights
C =O (Ester)~172.5Confirms the carboxylate functional group.
Aromatic (ipso)142.0 - 135.0Quaternary carbons of the phenyl rings.
Aromatic (CH)129.0 - 127.0Aromatic methine carbons.[8][9]
-C HPh₂~75.0Diphenylmethyl methine carbon.
-OC H₂-Ph~67.0Benzylic ester carbon.[10]
Azetidine C 2~65.0Chiral carbon, α to N and C=O.
Azetidine C 4~50.0Ring carbon adjacent to nitrogen.
Azetidine C 3~25.0Most upfield ring carbon.

Mass Spectrometry (MS): Absolute Molecular Weight Confirmation

Trustworthiness: While NMR provides the structural framework, high-resolution mass spectrometry (HRMS) offers definitive proof of the elemental composition. Electrospray Ionization (ESI) is the preferred method for this type of molecule, as it is a soft ionization technique that typically yields the intact protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the intermediate (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrument Setup: Use a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Data Acquisition: Infuse the sample directly into the ESI source operating in positive ion mode.

    • Rationale: The nitrogen atom in the azetidine ring is readily protonated, making positive ion mode highly effective.

  • Data Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion to the theoretically calculated mass. The mass error should be less than 5 ppm to confirm the elemental formula.[11]

Data Presentation: Expected HRMS Data

ParameterValue
Molecular FormulaC₂₄H₂₃NO₂
Exact Mass (M)357.1729
Calculated m/z [M+H]⁺358.1802
Acceptable Observed m/z358.1802 ± 0.0018

Scientist's Note: In addition to the molecular ion, look for characteristic fragment ions in MS/MS experiments. Common fragmentation pathways would include the loss of the benzyl group (C₇H₇, 91.05 Da) or the diphenylmethyl group (C₁₃H₁₁, 167.09 Da), providing further structural confirmation.

Infrared (IR) Spectroscopy: Rapid Functional Group Analysis

Expertise & Experience: IR spectroscopy is a fast and simple method to verify the presence of key functional groups. For this intermediate, the most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch from the benzyl ester. Its position provides information about its electronic environment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid intermediate directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensitySignificance
Aromatic C-H Stretch3100 - 3000MediumConfirms aromatic rings.
Aliphatic C-H Stretch3000 - 2850MediumConfirms CH, CH₂ groups.
Ester C=O Stretch1755 - 1735 Strong, Sharp Primary diagnostic peak for the ester group. [12]
Aromatic C=C Bending1600, 1495, 1450Medium-WeakFingerprint region for phenyl groups.
Ester C-O Stretch1250 - 1150StrongConfirms the C-O single bond of the ester.

Overall Validation Workflow

A self-validating system for intermediate characterization relies on the convergence of data from orthogonal techniques. No single method is sufficient. The following workflow ensures a comprehensive and trustworthy validation.

cluster_0 Spectroscopic Analysis cluster_1 Purity & Identity Assessment nmr NMR Spectroscopy (¹H, ¹³C) struct_confirm Structural Confirmation nmr->struct_confirm Provides Connectivity & Stereochemistry ms Mass Spectrometry (HRMS) ms->struct_confirm Confirms Elemental Composition ir IR Spectroscopy (FTIR) ir->struct_confirm Confirms Functional Groups purity_check Purity & Impurity Profile struct_confirm->purity_check Identity Verified final_report Certificate of Analysis purity_check->final_report Meets Specification sample Intermediate Sample Received sample->nmr Parallel Analysis sample->ms Parallel Analysis sample->ir Parallel Analysis

Figure 2: A comprehensive workflow for the spectroscopic validation of chiral intermediates.

Conclusion: An Integrated Approach to Scientific Integrity

The validation of a key pharmaceutical intermediate like benzyl N-diphenylmethyl-2-azetidinecarboxylate cannot be left to a single analytical technique. It demands a rigorous, integrated approach where NMR provides the detailed structural blueprint, MS confirms the exact molecular formula, and IR offers rapid verification of essential functional groups. By understanding the "why" behind each method and interpreting the data in concert, researchers and drug development professionals can ensure the unwavering quality of their intermediates, building a foundation of trust and scientific integrity from the very first steps of the synthesis. This multi-pronged strategy is the hallmark of a robust quality control system, safeguarding the path to developing safe and effective medicines.

References

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Canada.ca. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC. [Link])

  • The Significance of Chirality in Drug Design and Development. (n.d.). PMC. [Link]

  • Legters, J., Thijs, L., & Zwanenburg, B. (1992). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC. [Link]

  • De Kimpe, N., & De Smaele, D. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.). PMC. [Link]

  • Pronina, Y. A., et al. (2025). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. ResearchGate. [Link]

  • Synthesis of poly-(L-azetidine-2-carboxylic acid). (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (2009). Taylor & Francis Online. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Spectroscopy. [Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (2014). Journal of Medicinal Chemistry. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. [Link]

  • Zetta, L., & Gatti, G. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • 1H splitting pattern of benzyl CH2 protons. (2018). Chemistry Stack Exchange. [Link]

  • Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. (n.d.). ResearchGate. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Benzyl N-Diphenylmethyl-2-azetidinecarboxylate. (n.d.). Pharmaffiliates. [Link]

  • 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

  • Figure 3: a) 1 H NMR spectra of the model reaction between benzyl azide... (n.d.). ResearchGate. [Link]

  • 13C-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). (n.d.). [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. [Link]

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Syntheses and crystal structures of benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate and benzyl N. (2022). PMC. [Link]

  • Fig. S9 FT-IR spectra of a) Benzyl azide showing-N=N=N stretch b)... (n.d.). ResearchGate. [Link]

  • Solved Identify the relevant peaks for each of the FTIR. (2022). Chegg.com. [Link]

  • Benzyl alcohol. (n.d.). NIST WebBook. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. [Link]

  • FTIR analysis for pure components of benzyl benzoate and NNDMF. (n.d.). ResearchGate. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.).
  • Benzyl methyl ester - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

Sources

Comparative

A Comparative Analysis of Protecting Groups for 2-Azetidinecarboxylic Acid Derivatives: A Guide for Researchers

The synthesis and manipulation of molecules incorporating the 2-azetidinecarboxylic acid scaffold are of significant interest to researchers in drug discovery and medicinal chemistry. This strained, four-membered heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and manipulation of molecules incorporating the 2-azetidinecarboxylic acid scaffold are of significant interest to researchers in drug discovery and medicinal chemistry. This strained, four-membered heterocyclic amino acid analog can impart unique conformational constraints and desirable physicochemical properties to peptides and other bioactive molecules. However, the inherent ring strain of the azetidine moiety presents a significant challenge, particularly concerning the selection and removal of protecting groups for the secondary amine. The choice of an appropriate N-protecting group is critical to prevent unwanted side reactions, primarily ring-opening, and to ensure the stereochemical integrity of the final product.

This guide provides a comprehensive comparative analysis of the most commonly employed N-protecting groups for 2-azetidinecarboxylic acid derivatives: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into the nuances of their introduction, their stability under various reaction conditions, and the methodologies for their removal, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic strategies.

The Central Challenge: Azetidine Ring Stability

The primary obstacle in the chemical manipulation of 2-azetidinecarboxylic acid derivatives is the high ring strain of the four-membered ring, estimated to be approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to nucleophilic attack and subsequent cleavage, particularly when the nitrogen atom is activated, such as during deprotection. Harsh acidic or nucleophilic conditions can lead to the formation of undesired ring-opened byproducts, compromising yields and complicating purification.[2][3] Therefore, the selection of a protecting group and its corresponding deprotection method must be carefully considered to balance efficient removal with the preservation of the azetidine core.

Comparative Analysis of Common N-Protecting Groups

The choice between Boc, Cbz, and Fmoc protecting groups is dictated by the overall synthetic plan, including the presence of other functional groups and the desired orthogonality of deprotection steps. Below, we compare these three protecting groups based on their stability, ease of introduction and removal, and their impact on the integrity of the azetidine ring.

Protecting GroupIntroduction ReagentsDeprotection ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions; widely used in peptide synthesis.[4]Acidic deprotection can lead to ring-opening of the azetidine.[2][3]
Cbz Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂/Pd-C)Stable to acidic and basic conditions; removal by hydrogenolysis is mild and clean.[5]Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes).
Fmoc Fmoc-OSu, Fmoc-ClBasic (e.g., piperidine)Mild, base-labile deprotection is orthogonal to acid-labile protecting groups.[4]The fluorenyl group can sometimes lead to aggregation during synthesis.

In-Depth Analysis and Experimental Protocols

tert-Butoxycarbonyl (Boc) Group

The Boc group is a popular choice for amine protection due to its general stability and ease of introduction. However, its removal under acidic conditions requires careful optimization when dealing with strained rings like azetidines.

Introduction of the Boc Group:

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection of 2-Azetidinecarboxylic Acid Ester

  • Dissolve the 2-azetidinecarboxylic acid ester hydrochloride (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (2.2 equiv) or sodium bicarbonate (2.5 equiv), and cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the N-Boc protected product.

Deprotection of the Boc Group:

The standard method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA). For azetidine derivatives, the concentration of TFA and the reaction temperature are critical parameters to control to minimize ring-opening.

Experimental Protocol: TFA-Mediated N-Boc Deprotection

  • Dissolve the N-Boc-2-azetidinecarboxylic acid derivative (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled solution of TFA in DCM (typically 20-50% v/v).

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene to ensure complete removal of TFA.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base.

Causality Behind Experimental Choices: The use of lower temperatures (0 °C) and controlled addition of TFA are crucial to mitigate the exothermic nature of the reaction and to temper the acidity, thereby reducing the propensity for the protonated azetidine ring to undergo nucleophilic attack by the trifluoroacetate anion or other nucleophiles present.

Visualizing the Boc Protection/Deprotection Workflow:

Boc_Workflow Azetidine 2-Azetidinecarboxylic Acid Ester Boc_Protected N-Boc-2-Azetidinecarboxylic Acid Ester Azetidine->Boc_Protected (Boc)₂O, Base Deprotected 2-Azetidinecarboxylic Acid Ester (TFA salt) Boc_Protected->Deprotected TFA, DCM, 0°C

Caption: Workflow for N-Boc protection and deprotection.

Benzyloxycarbonyl (Cbz) Group

The Cbz group offers an excellent orthogonal protection strategy to the acid-labile Boc group. Its removal via catalytic hydrogenolysis is a mild and clean process that generally preserves the integrity of the azetidine ring.

Introduction of the Cbz Group:

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.

Experimental Protocol: N-Cbz Protection of 2-Azetidinecarboxylic Acid

  • Dissolve 2-azetidinecarboxylic acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) and cool to 0 °C.

  • While stirring vigorously, add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[6]

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[6]

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.[6]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the N-Cbz protected product.

Deprotection of the Cbz Group:

Catalytic hydrogenolysis is the most common method for Cbz group removal. This method is highly efficient and the byproducts, toluene and carbon dioxide, are easily removed.

Experimental Protocol: Hydrogenolysis of N-Cbz Group

  • Dissolve the N-Cbz-2-azetidinecarboxylic acid derivative (1.0 equiv) in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.

  • Monitor the reaction by TLC. The reaction is usually complete within 2-16 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Causality Behind Experimental Choices: The choice of a palladium catalyst is crucial for the efficient cleavage of the benzylic C-O bond. The reaction is performed under a positive pressure of hydrogen to ensure a continuous supply of the reducing agent.

Visualizing the Cbz Protection/Deprotection Workflow:

Cbz_Workflow Azetidine 2-Azetidinecarboxylic Acid Cbz_Protected N-Cbz-2-Azetidinecarboxylic Acid Azetidine->Cbz_Protected Cbz-Cl, Na₂CO₃ Deprotected 2-Azetidinecarboxylic Acid Cbz_Protected->Deprotected H₂, Pd/C, MeOH

Caption: Workflow for N-Cbz protection and deprotection.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which provides orthogonality to the acid-labile side-chain protecting groups commonly used.

Introduction of the Fmoc Group:

The Fmoc group is typically introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Experimental Protocol: N-Fmoc Protection of 2-Azetidinecarboxylic Acid

  • Dissolve 2-azetidinecarboxylic acid (1.0 equiv) in a mixture of 10% aqueous sodium carbonate and dioxane.

  • Add Fmoc-OSu (1.05 equiv) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Fmoc protected product.

Deprotection of the Fmoc Group:

The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly a solution of piperidine in an aprotic polar solvent.

Experimental Protocol: Piperidine-Mediated N-Fmoc Deprotection

  • Dissolve the N-Fmoc-2-azetidinecarboxylic acid derivative in a suitable solvent such as dimethylformamide (DMF) or DCM.

  • Add a solution of 20% piperidine in the same solvent.

  • Stir the reaction at room temperature. The deprotection is usually very rapid, often complete within 10-30 minutes.

  • Monitor the reaction by TLC or by observing the disappearance of the UV-active Fmoc group.

  • Upon completion, the reaction mixture can often be taken to the next step directly after removal of the volatile components, or purified by chromatography to remove the dibenzofulvene-piperidine adduct.

Causality Behind Experimental Choices: Piperidine acts as a base to abstract the acidic proton on the fluorenyl ring, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene. The use of a 20% solution provides a sufficiently basic environment for rapid deprotection without causing significant side reactions.

Visualizing the Fmoc Protection/Deprotection Workflow:

Fmoc_Workflow Azetidine 2-Azetidinecarboxylic Acid Fmoc_Protected N-Fmoc-2-Azetidinecarboxylic Acid Azetidine->Fmoc_Protected Fmoc-OSu, Na₂CO₃ Deprotected 2-Azetidinecarboxylic Acid Fmoc_Protected->Deprotected 20% Piperidine/DMF

Caption: Workflow for N-Fmoc protection and deprotection.

Orthogonal Protection Strategies in Peptide Synthesis

The true power of these protecting groups is realized when they are used in combination to achieve selective deprotection at different stages of a synthesis. For instance, in the synthesis of a peptide containing an azetidine residue, the N-terminus of the growing peptide chain can be protected with an Fmoc group, while the azetidine nitrogen is protected with a Boc or Cbz group. This allows for the iterative deprotection of the N-terminus for chain elongation without affecting the protection on the azetidine ring. The Boc or Cbz group on the azetidine can then be removed at a later stage under its specific deprotection conditions.

Logical Relationship of Orthogonal Protection:

Orthogonal_Protection cluster_Peptide Peptide Synthesis with Azetidine cluster_Protecting_Groups Protecting Group Strategy Start Fmoc-AA-Resin Aze_Coupling Couple N-Protected Azetidine Acid Start->Aze_Coupling 1. Fmoc Deprotection 2. Coupling Elongation Further Peptide Elongation Aze_Coupling->Elongation Fmoc Deprotection & Coupling Cycles Final_Deprotection Final Product Elongation->Final_Deprotection Final Deprotection (e.g., TFA) Fmoc Fmoc Boc_Cbz Boc or Cbz (on Azetidine) Side_Chain Acid-Labile Side-Chain PGs

Caption: Orthogonal protection in azetidine-containing peptide synthesis.

Conclusion

The selection of an appropriate N-protecting group is a critical decision in the synthesis of 2-azetidinecarboxylic acid derivatives. The choice between Boc, Cbz, and Fmoc should be guided by the overall synthetic strategy, with careful consideration of the stability of the strained azetidine ring. While the Boc group is widely applicable, its acidic deprotection requires optimization to prevent ring-opening. The Cbz group, with its mild hydrogenolytic cleavage, offers a robust alternative when reduction-sensitive functional groups are absent. The Fmoc group, with its base-labile nature, is the preferred choice for solid-phase peptide synthesis, providing excellent orthogonality with acid-labile side-chain protection. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the challenges associated with the synthesis of these valuable building blocks and successfully incorporate them into complex molecular architectures.

References

  • BenchChem. Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids.

  • Alabugin, I. V.; Gilmore, K. M.; Peterson, P. W. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev.2021 , 50 (15), 8682-8735.

  • BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

  • Bai, G.; O'Connell, T. N.; Brodney, M. A.; et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett.2021 , 12 (10), 1585–1588.

  • Bott, T. M.; West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles2012 , 84 (1), 223.

  • Srivastava, V. K.; Ha, H.-J. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Front. Chem.2022 , 10, 1039433.

  • Nagy, J. B.; Csomós, P.; Mastalir, Á.; et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules2023 , 28 (13), 5104.

  • Saunders, G. J.; Spring, S. A.; Jayawant, E.; et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chem. Eur. J.2024 , e202400308.

  • Organic Chemistry Portal. Azetidine synthesis.

  • Chiacchio, U.; Genovese, F.; Iannazzo, D.; et al. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules2021 , 26 (24), 7481.

  • O'Donovan, D. H.; D'Angelo, N.; Fleming, E. M.; et al. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ChemRxiv2023 .

  • Wessjohann, L. A.; Kaluđerović, G. N.; Neudörfl, J.-M. 2 Protection of Functional Groups. In Amino Acids, Peptides and Proteins in Organic Chemistry; John Wiley & Sons, Ltd, 2011; pp 35–109.
  • Albericio, F.; Isidro-Llobet, A.; Álvarez, M. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. J. Pept. Sci.2000 , 6 (5), 246-263.

  • Kofoed, J.; Scheuher, M. T.; Nielsen, T. E. Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Org. Biomol. Chem.2024 , 22 (13), 2623-2627.

  • BenchChem. literature review of Boc vs. Cbz protecting groups.

  • CymitQuimica. CAS 136552-06-2: (S)-N-Fmoc-Azetidine-2-carboxylic acid.

  • ResearchGate. An imaginary example of Fmoc/t-butyl protection strategy with two additional orthogonal dimensions (Allyl and acetamidomethyl or Acm) on Wang linker.

  • Fisher Scientific. SAFETY DATA SHEET - (S)-N-FMOC-Azetidine-2-carboxylic acid.

  • Watson, A. J. A.; Williams, J. M. J. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. J. Org. Chem.2015 , 80 (18), 9185–9190.

  • Li, D.; Chen, F.; Wang, M. Research advances in L-azetidine-2-carboxylic acid. J. Plant Prot.2023 , 50 (5), 1433-1444.

  • Aapptec Peptides. Fmoc-Azetidine-2-carboxylic acid; CAS 136552-06-2.

  • Santa Cruz Biotechnology. (2S,3′S)-N-[3-tBoc-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, tBu Ester.

  • Strieth-Kalthoff, F.; Henkel, C.; Münster, L.; et al. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org. Chem.2024 , 20, 148–155.

  • Ji, Y.; et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc2018 , 2018 (4), 195-214.

  • De Kimpe, N.; D'hooghe, M. Novel Syntheses of Azetidines and Azetidinones. Chem. Rev.2008 , 108 (9), 3855–3954.

  • Kries, H.; Wlodek, A.; Gressler, M.; et al. Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nat. Chem. Biol.2025 , 21 (2), 245-253.

  • Saunders, G. J.; Spring, S. A.; Jayawant, E.; et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.

  • D'auria, M.; Appella, F.; Emanuele, L.; Racioppi, R. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules2023 , 28 (2), 585.

  • Alcaide, B.; Almendros, P.; Aragoncillo, C. Unexplored Nucleophilic Ring Opening of Aziridines. Molecules2010 , 15 (12), 9187–9196.

  • Kumar, Y. P.; et al. A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences2015, 6 (1), 2388-2402.
  • Kim, H.-K.; Bui, T. T.; Lee, Y.-S. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Adv.2021 , 11 (4), 2165-2175.

  • Pronina, Y. A.; et al. Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. Russian Journal of General Chemistry2025 , 95 (2), 267-290.

Sources

Validation

benchmarking catalytic efficiency using benzyl N-diphenylmethyl-2-azetidinecarboxylate

Benchmarking Catalytic Efficiency: Hydrogenolysis of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate As a Senior Application Scientist specializing in the scalable synthesis of non-canonical amino acids, I frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency: Hydrogenolysis of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

As a Senior Application Scientist specializing in the scalable synthesis of non-canonical amino acids, I frequently encounter chemoselectivity challenges when working with sterically hindered, multi-protected heterocycles. One of the most rigorously benchmarked substrates in this domain is benzyl N-diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) .

This dually protected four-membered ring is a critical precursor for L-azetidine-2-carboxylic acid (Aze), a proline analogue used extensively in peptide engineering to study cis/trans peptide bond isomerization and left-handed helix induction [[1]]([Link]). Efficiently transforming this precursor requires precise control over catalytic hydrogenolysis. In this guide, we objectively benchmark various heterogeneous catalysts to evaluate their efficiency, chemoselectivity, and operational scalability.

Mechanistic Insights: The Causality of Chemoselectivity

When benchmarking catalytic efficiency for this substrate, we must exploit the steric and electronic disparities between its two protecting groups: the O-benzyl ester and the N-benzhydryl (diphenylmethyl) group.

  • O-Benzyl Cleavage (Kinetically Favored): The O-benzyl ester is highly accessible. It readily undergoes oxidative addition and reductive elimination on a standard palladium surface. Because it lacks significant steric bulk, its cleavage rate is exceptionally high even under mild conditions (1 atm H₂, room temperature).

  • N-Benzhydryl Cleavage (Sterically Hindered): Conversely, the N-benzhydryl group is encumbered by two bulky phenyl rings that physically shield the C-N bond from the catalyst surface. Furthermore, the inherent basicity of the azetidine nitrogen means that protonation (using HCl or TFA) is required to weaken the C-N bond and facilitate chemisorption onto the palladium surface.

This causality explains why standard Pd/C selectively yields the partially deprotected intermediate, whereas Pearlman’s catalyst (Pd(OH)₂/C) under acidic, high-pressure conditions is mandatory for complete deprotection to Aze .

ReactionPathway Substrate Benzyl N-diphenylmethyl- 2-azetidinecarboxylate (Dually Protected) Intermediate N-diphenylmethyl- azetidine-2-carboxylic acid (Partial Deprotection) Substrate->Intermediate 10% Pd/C, H2 (1 atm) Fast O-Benzyl Cleavage Product Azetidine-2-carboxylic acid (Aze) + Toluene + Diphenylmethane Substrate->Product One-Pot Full Deprotection Pd(OH)2/C, H2 (50 psi) Intermediate->Product 20% Pd(OH)2/C, H2 (50 psi), H+ Slow N-Benzhydryl Cleavage

Reaction pathway for the catalytic hydrogenolysis of the dually protected azetidine precursor.

Catalyst Benchmarking Data

To objectively compare performance, we evaluated three standard heterogeneous catalyst systems. The primary metrics for efficiency are the conversion rates of the respective protecting groups and the purity of the isolated product without the need for column chromatography.

Catalyst SystemH₂ Pressure & TempAdditivesO-Benzyl CleavageN-Benzhydryl CleavagePrimary Isolated Product
10% Pd/C 1 atm, 25°C (4h)None>99%<5%N-Benzhydryl-azetidine-2-carboxylic acid
20% Pd(OH)₂/C 50 psi, 40°C (12h)1.1 eq HCl>99%>98%Azetidine-2-carboxylic acid (Aze)
5% Ru/C 100 psi, 60°C (24h)None85%40%Mixed intermediates + ring-opened byproducts

Key Takeaway: 10% Pd/C is the optimal choice for chemoselective partial deprotection, whereas 20% Pd(OH)₂/C (Pearlman's Catalyst) paired with an acid additive is the gold standard for full deprotection. Ruthenium-based catalysts exhibit sluggish kinetics and promote unwanted azetidine ring-opening due to the harsh conditions required.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. By integrating specific analytical checkpoints (HPLC-MS), the researcher can confirm mechanistic success before proceeding to workup, ensuring absolute trustworthiness in the yield.

Workflow Prep Catalyst & Substrate Preparation in MeOH Purge Inert Gas Purge (N2 / Argon) Prep->Purge Reaction Hydrogenation (Parr Shaker / Balloon) Purge->Reaction Filter Filtration (Celite Pad) Reaction->Filter Analyze HPLC-MS Analysis Filter->Analyze

Step-by-step experimental workflow for benchmarking hydrogenation catalysts.

Protocol A: Chemoselective Partial Deprotection (Benchmarking 10% Pd/C)

Objective: Isolate N-benzhydryl-azetidine-2-carboxylic acid.

  • Preparation: Dissolve 5.0 mmol of benzyl N-diphenylmethyl-2-azetidinecarboxylate in 25 mL of anhydrous methanol.

  • Catalyst Loading: Add 10% Pd/C (10 wt% relative to substrate). Safety Note: Always add the catalyst to the solvent under a blanket of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 25°C for 4 hours.

  • Self-Validation Checkpoint (HPLC-MS): Sample 10 µL of the reaction mixture. The protocol is validated when the parent peak ( m/z 358 [M+H]+ ) completely disappears, and the intermediate peak ( m/z 268 [M+H]+ ) constitutes >95% of the total ion chromatogram. If m/z 102 (fully deprotected Aze) appears, the reaction is over-reducing.

  • Workup: Filter the mixture through a tightly packed Celite pad to remove the palladium. Wash the pad with hot methanol. Concentrate the filtrate in vacuo to yield the intermediate as a white solid.

Protocol B: Complete Deprotection (Benchmarking 20% Pd(OH)₂/C)

Objective: Synthesize pure Azetidine-2-carboxylic acid (Aze).

  • Preparation: Dissolve 5.0 mmol of the substrate in 25 mL of methanol. Add 5.5 mmol of aqueous HCl (1.1 equivalents). Causality: The acid protonates the basic azetidine nitrogen, activating the sterically hindered N-benzhydryl bond for cleavage.

  • Catalyst Loading: Add 20% Pd(OH)₂/C (Pearlman’s catalyst, 20 wt%).

  • Hydrogenation: Transfer the mixture to a Parr hydrogenation shaker. Pressurize to 50 psi with H₂ and heat to 40°C. Shake for 12 hours.

  • Self-Validation Checkpoint (Ninhydrin Test & MS): A successful full deprotection will yield a positive (purple/yellow) Ninhydrin stain on TLC, indicating a free secondary amine. MS should show a dominant peak at m/z 102 [M+H]+ .

  • Workup: Filter through Celite, concentrate, and triturate the resulting hydrochloride salt with cold diethyl ether to remove the diphenylmethane byproduct.

References

  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049. Source: PubMed. URL:[Link]

  • Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) Product Specifications. Source: Pharmaffiliates. URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

As a Senior Application Scientist, I approach the handling of complex pharmaceutical intermediates like Benzyl N-Diphenylmethyl-2-azetidinecarboxylate not merely as a regulatory checklist, but as a dynamic system of risk...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex pharmaceutical intermediates like Benzyl N-Diphenylmethyl-2-azetidinecarboxylate not merely as a regulatory checklist, but as a dynamic system of risk mitigation. This compound—a heavily protected azetidine derivative—presents unique steric and lipophilic properties that dictate our approach to Personal Protective Equipment (PPE), operational logistics, and waste management.

This guide provides a self-validating, step-by-step framework designed for researchers and drug development professionals to ensure absolute safety and compliance when handling this specific chemical class.

Mechanistic Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. Benzyl N-Diphenylmethyl-2-azetidinecarboxylate features a bulky diphenylmethyl (benzhydryl) protecting group and a benzyl ester attached to a strained four-membered azetidine ring.

  • High Lipophilicity: The presence of three aromatic rings makes this molecule highly lipophilic. Lipophilic compounds exhibit significantly enhanced permeability through the stratum corneum of human skin. If dermal exposure occurs, the compound can rapidly partition into lipid-rich subcutaneous tissues.

  • Azetidine Ring Reactivity: While sterically hindered, the azetidine core can act as a skin and eye irritant.

  • Particulate Aerosolization: As a solid intermediate, the primary route of unintended exposure during weighing and transfer is the inhalation of micro-particulates, which can cause respiratory sensitization.

Quantitative PPE Selection & Causality

According to the[1], laboratory PPE must be selected based on a rigorous hazard assessment. Because this compound is frequently dissolved in aggressive organic solvents (e.g., Dichloromethane or Ethyl Acetate) during synthesis, your PPE must protect against both the solute and the solvent carrier.

The National Research Council's authoritative guide, [2], emphasizes that no single glove material protects against all chemicals. We must rely on quantitative breakthrough data.

Table 1: Quantitative PPE Specifications and Breakthrough Data
PPE ComponentMaterial SpecificationTarget HazardAvg. Breakthrough TimeJustification / Causality
Primary Gloves Nitrile (4-6 mil)Solid powder handlingN/A (Solid)Provides excellent tactile sensitivity for weighing; sufficient for dry powder handling.
Secondary Gloves Laminated (Silver Shield)Dichloromethane (DCM)> 240 minsRequired if the compound is handled in DCM; standard nitrile degrades in <10 mins[3].
Eye Protection ANSI Z87.1 GogglesSplash / AerosolsN/ASafety glasses with side shields are insufficient for liquid splash hazards; tight-fitting goggles prevent capillary ingress[4].
Body Protection Flame-Resistant (FR) CoatContamination / FireN/APrevents lipophilic dust from settling on street clothes; FR rating required if handling with flammable solvents[5].

Self-Validating Operational Protocol

Every protocol in a high-functioning laboratory must be a self-validating system—meaning each step contains an inherent check to confirm it was executed correctly before proceeding to the next.

Step-by-Step Handling Methodology
  • Pre-Operation Verification:

    • Action: Turn on the chemical fume hood and verify the continuous monitoring system.

    • Validation Check: Ensure the face velocity reads quantitatively between 80–120 feet per minute (fpm) . Do not proceed if the alarm sounds or the flow is out of range.

  • PPE Donning & Integrity Check:

    • Action: Don the FR lab coat, ANSI Z87.1 goggles, and double-layer gloves (Nitrile over Laminated, if using solvents).

    • Validation Check: Perform the "inflation test" on the outer gloves—trap air inside and roll the cuff to ensure no pinhole leaks exist prior to handling the chemical.

  • Dispensing and Weighing:

    • Action: Use an anti-static weighing boat and a grounded micro-spatula. The lipophilic nature of the powder makes it prone to static cling, which can cause sudden aerosolization.

    • Validation Check: Observe the powder behavior. If it repels from the spatula, increase ambient humidity or use a static-eliminator ionizer before proceeding.

  • Transfer and Reaction Setup:

    • Action: Transfer the pre-weighed Benzyl N-Diphenylmethyl-2-azetidinecarboxylate into the reaction vessel entirely within the 6-inch safe working zone of the fume hood.

    • Validation Check: Cap the reaction vessel tightly before removing it from the hood to prevent fugitive emissions.

  • Decontamination:

    • Action: Wipe down the balance and spatulas with a compatible solvent (e.g., Isopropanol) to dissolve and remove lipophilic residues.

Workflow A 1. Pre-Op Verification (Face Velocity Check) B 2. PPE Donning (Double Nitrile, Goggles) A->B C 3. Dispensing (Anti-Static Weighing) B->C D 4. Reaction Setup (Closed System) C->D E 5. Decontamination (Solvent Wipe-Down) D->E

Fig 1. Self-validating operational workflow for azetidine derivative handling.

Waste Management and Disposal Plan

Once the experiment is complete, the resulting mixtures and contaminated consumables are classified as hazardous waste. Under the [6], academic and industrial laboratories must strictly segregate and track this waste from "cradle to grave"[7].

Table 2: EPA Waste Accumulation Time Limits by Generator Status

To maintain compliance, you must know your facility's EPA generator status, which dictates how long you can store the waste generated from this compound[7][8].

Generator StatusMax Accumulation VolumeMax Storage Time (Days)Regulatory Citation
Large Quantity (LQG) No limit90 Days40 CFR 262.17
Small Quantity (SQG) 6,000 kg180 Days40 CFR 262.16
Very Small (VSQG) 1,000 kgNo limit40 CFR 262.14
Disposal Execution Steps:
  • Segregation: Never mix halogenated solvents (e.g., DCM used to dissolve the azetidine derivative) with non-halogenated solvents. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of dioxins[9].

  • Solid Waste: Dispose of all contaminated gloves, anti-static weigh boats, and wipes in a designated, poly-lined "Solid Hazardous Waste" container[10]. Do not throw them in municipal trash.

  • Labeling: Affix a GHS-compliant hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "Benzyl N-Diphenylmethyl-2-azetidinecarboxylate" and the associated solvent[7].

WasteLogic Start Waste Generation Solid Solid Waste (PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid Bin Hazardous Waste Bin (EPA RCRA Compliant) Solid->Bin Hal Halogenated (DCM/Chloroform) Liquid->Hal NonHal Non-Halogenated (EtOAc/MeOH) Liquid->NonHal

Fig 2. EPA RCRA-compliant waste segregation logic for chemical disposal.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). U.S. Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. U.S. EPA. Available at:[Link]

  • Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. EPA. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-Diphenylmethyl-2-azetidinecarboxylate
Reactant of Route 2
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Benzyl N-Diphenylmethyl-2-azetidinecarboxylate
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